1,3-Dimesitylimidazolium chloride
Description
The exact mass of the compound 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-13H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOSIXGMLYKKOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370166 | |
| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141556-45-8 | |
| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the prevalent and efficient synthetic pathway for 1,3-dimesitylimidazolium chloride, a crucial precursor for N-heterocyclic carbenes (NHCs) widely utilized in organometallic catalysis and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthesis pathway for enhanced clarity.
Core Synthesis Pathway
The most common and well-established method for the synthesis of this compound (IMes·HCl) is a two-step process.[1] The initial step involves the condensation of two equivalents of 2,4,6-trimethylaniline (B148799) (mesitylamine) with one equivalent of glyoxal (B1671930) to form the intermediate N,N'-dimesitylethylenediimine.[1][2] Subsequent cyclization of this diimine with paraformaldehyde in the presence of a chloride source yields the final imidazolium (B1220033) salt.[1][3] To minimize the formation of impurities, particularly dark-brown, tarry byproducts, a two-step protocol is highly recommended over a one-pot synthesis.[4] The use of chlorotrimethylsilane (B32843) (TMSCl) as the chloride source is often preferred as it prevents the formation of water as a byproduct, which can lead to the hydrolysis of the diimine intermediate.[4]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of the synthesis, including reactant quantities and expected product yields.
Table 1: Synthesis of N,N'-Dimesitylethylenediimine [1]
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| 2,4,6-Trimethylaniline | 2.0 | 135.21 | 40.56 g |
| Glyoxal (40% aq. soln.) | 1.0 | 58.04 | 21.76 g |
| Product | Molecular Weight ( g/mol ) | Yield | |
| N,N'-Dimesitylethylenediimine | 292.43 | ~91% |
Table 2: Synthesis of this compound [1][5]
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| N,N'-Dimesitylethylenediimine | 1.0 | 292.43 | 100 g |
| Paraformaldehyde | 1.0-1.5 | 30.03 | 13.35 g (for 1.5 equiv.) |
| Chlorotrimethylsilane | 1.0 | 108.64 | Varies with scale |
| Product | Molecular Weight ( g/mol ) | Yield | |
| This compound | 340.89 | ~85% |
Table 3: Spectroscopic Data for this compound [6]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.15 (s, 12H) |
Experimental Protocols
The following are detailed experimental methodologies for the key synthesis steps.
Step 1: Synthesis of N,N'-Dimesitylethylenediimine
This initial step involves the condensation of glyoxal with two equivalents of 2,4,6-trimethylaniline.[5]
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in isopropyl alcohol.[5]
-
In a separate flask, dilute the glyoxal solution (1.0 equivalent) with deionized water and isopropyl alcohol.[5]
-
Add the diluted glyoxal solution to the aniline (B41778) solution.[5]
-
Stir the resulting mixture at room temperature. A bright yellow precipitate will form.[5][6]
-
After the reaction is complete (typically monitored by TLC, approximately 3-24 hours), filter the suspension through a Büchner funnel.[1][5][6]
-
Wash the collected solid with deionized water and then cold methanol.[1][6]
-
Dry the resulting yellow solid under vacuum to yield the N,N'-dimesitylethylenediimine product. A typical yield is around 91%.[5][6]
-
Step 2: Synthesis of this compound (IMes·HCl)
The cyclization of the diimine intermediate is achieved using paraformaldehyde and a chlorine source, such as chlorotrimethylsilane.[5]
-
Materials:
-
Procedure:
-
In a round-bottom flask, add N,N'-dimesitylethylenediimine (1.0 equivalent), paraformaldehyde (1.0-1.2 equivalents), and ethyl acetate (B1210297) (approximately 7-10 mL per mmol of diimine).[4]
-
Prepare a solution of chlorotrimethylsilane (1.0 equivalent) in ethyl acetate and add it dropwise to the heated reaction mixture over 45 minutes.[4][5]
-
Continue stirring the resulting yellow suspension at 70 °C for 2 hours.[4][5]
-
Cool the suspension to 10 °C in an ice bath.[4]
-
Collect the solid product by filtration and wash sequentially with ethyl acetate and tert-butyl methyl ether or diethyl ether.[4][5]
-
Dry the solid to a constant weight in an oven at 100 °C to obtain pure this compound as a colorless microcrystalline powder.[4] Typical yields are around 85%.[5]
-
Mandatory Visualization
The following diagram illustrates the two-step synthesis pathway for this compound.
References
An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimesitylimidazolium chloride, commonly abbreviated as IMes·HCl, is a pivotal precursor to the N-heterocyclic carbene (NHC) ligand, IMes. NHCs have emerged as a revolutionary class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine (B1218219) ligands. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its significant applications in modern organic synthesis, particularly in cross-coupling reactions. The structural integrity of this NHC precursor is paramount for its successful application, and as such, detailed spectroscopic data for its characterization are also presented.[1][2][3]
Chemical and Physical Properties
This compound is an air-stable, white to light yellow crystalline solid, a characteristic that facilitates its handling under standard laboratory conditions.[2][4] Its robust structure, featuring bulky mesityl groups (2,4,6-trimethylphenyl) at the nitrogen positions, imparts significant steric hindrance and electronic stabilization to the corresponding carbene.[5] This unique architecture is critical to its efficacy in catalytic applications.[5]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium chloride |
| Synonyms | IMes·HCl, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride |
| CAS Number | 141556-45-8 |
| Molecular Formula | C₂₁H₂₅ClN₂ |
| Molecular Weight | 340.9 g/mol [4][5] |
| Appearance | White to light yellow powder or crystal[2][4] |
| Melting Point | >300 °C[2] |
| Solubility | Soluble in methanol, partially miscible in water[2][5] |
Spectroscopic Data for Structural Confirmation
The unambiguous confirmation of the molecular structure of this compound is essential for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
NMR Spectroscopic Data
The following table summarizes the characteristic ¹H and ¹³C NMR data for this compound.
| Spectroscopy | Chemical Shift (δ) in ppm | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | 11.02 (s, 1H) | N-CH-N (imidazolium proton) |
| 7.58 (s, 2H) | Imidazolium (B1220033) ring C-H | |
| 7.04 (s, 4H) | Aromatic protons (mesityl) | |
| 2.32 (s, 6H) | para-Methyl protons (mesityl) | |
| 2.20 (s, 12H) | ortho-Methyl protons (mesityl) | |
| ¹³C NMR (CDCl₃) | 141 | N-C-N (imidazolium carbene carbon) |
| 139 | Aromatic C (mesityl) | |
| 134 | Aromatic C (mesityl) | |
| 130.5 | Aromatic C (mesityl) | |
| 129.8 | Aromatic C (mesityl) | |
| 124 | Imidazolium ring C-H carbons | |
| 21 | para-Methyl carbon (mesityl) | |
| 17.8 | ortho-Methyl carbons (mesityl) |
Experimental Protocols
The most widely adopted and efficient synthesis of this compound is a two-step process.[1] This involves the initial condensation of 2,4,6-trimethylaniline (B148799) with glyoxal (B1671930) to form an N,N'-dimesitylethylenediimine intermediate, followed by a cyclization reaction.[1]
Two-Step Synthesis of this compound
The following diagram illustrates the workflow for the two-step synthesis.
Step 1: Synthesis of N,N'-Dimesitylethylenediimine [1][2]
-
Materials:
-
2,4,6-Trimethylaniline (2.0 equivalents)
-
Glyoxal (40% aqueous solution, 1.0 equivalent)
-
Methanol
-
Formic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline in methanol.
-
Add the 40% aqueous solution of glyoxal and a catalytic amount of formic acid to the solution.
-
Stir the resulting mixture at room temperature. A yellow precipitate will form.
-
After the reaction is complete (typically monitored by TLC), filter the suspension and wash the collected solid with cold methanol.
-
Dry the yellow solid under vacuum to yield the N,N'-dimesitylethylenediimine product. A typical yield is around 91%.[1]
-
Step 2: Synthesis of this compound [4][7]
-
Materials:
-
N,N'-Dimesitylethylenediimine (from Step 1, 1.0 equivalent)
-
Paraformaldehyde (1.0-1.3 equivalents)
-
Chlorotrimethylsilane (TMSCl, 1.0 equivalent)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, suspend the N,N'-dimesitylethylenediimine and paraformaldehyde in ethyl acetate.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Prepare a solution of chlorotrimethylsilane in ethyl acetate and add it dropwise to the heated suspension over approximately 45 minutes.
-
Continue to stir the resulting yellow suspension at 70 °C for 2 hours.
-
Cool the suspension to room temperature and then place it in a cold room or ice bath (around 6-10 °C) overnight to encourage precipitation.[4][7]
-
Filter the cold suspension and wash the collected white precipitate sequentially with ethyl acetate and diethyl ether.[4][7]
-
Dry the solid to a constant weight to obtain pure this compound as a colorless microcrystalline powder. A typical yield is around 85%.[1]
-
Applications in Catalysis
The primary application of this compound is as a precursor to the N-heterocyclic carbene IMes. This is achieved through deprotonation at the C2 position of the imidazolium ring using a strong base. The resulting free carbene is a powerful σ-donating ligand that can stabilize transition metals in various oxidation states, leading to highly active and stable catalysts.
Role in Suzuki-Miyaura Cross-Coupling
One of the most prominent applications of IMes-ligated palladium catalysts is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis. The NHC ligand enhances the catalytic activity, particularly for challenging substrates like aryl chlorides.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst, bearing the IMes ligand, reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Safety and Handling
This compound is reported to cause skin and eye irritation.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 141556-45-8 | Benchchem [benchchem.com]
- 6. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride
CAS Number: 141556-45-8
This technical guide provides a comprehensive overview of 1,3-Dimesitylimidazolium chloride, a significant compound in modern chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, applications, and safety protocols.
Introduction
This compound, commonly abbreviated as IMes·HCl, is a quaternary ammonium (B1175870) salt with the CAS number 141556-45-8.[1][2] It is a crucial precursor to the N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes).[1] The structural design of IMes·HCl, featuring bulky mesityl groups (2,4,6-trimethylphenyl) at the nitrogen positions, imparts significant steric bulk and electronic stability to the corresponding carbene.[1] This unique architecture makes it a highly effective ligand in organometallic chemistry and catalysis, particularly in cross-coupling reactions.[1][2][3] Its applications extend to materials science and biochemical studies.[1][2]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.
Table 1: Physicochemical Properties
| Property | Value | References |
| CAS Number | 141556-45-8 | [1][2] |
| Molecular Formula | C₂₁H₂₅ClN₂ | [2][4] |
| Molecular Weight | 340.9 g/mol | [2][5] |
| Appearance | White to light yellow powder or crystal | [2][6] |
| Melting Point | >300 °C (lit.) | [3][4] |
| Solubility | Slightly soluble in water. | [3] |
| InChI Key | OTOSIXGMLYKKOW-UHFFFAOYSA-M | [5][7] |
Table 2: Spectroscopic Data
| Technique | Data | References |
| ¹H NMR (CDCl₃) | δ 10.73 (s, 1H), 7.70 (s, 2H), 7.00 (s, 4H), 2.33 (s, 6H), 2.15 (s, 12H) | [3] |
| ¹³C NMR (CDCl₃) | δ 141.1, 139.2, 134.1, 130.7, 129.8, 124.8, 21.1, 17.6 | [3] |
| FT-IR | Key peaks include C–N stretching (~1555 cm⁻¹) and aromatic C–H bending (~830 cm⁻¹). | [1] |
Synthesis and Reaction Pathways
The synthesis of this compound is a well-established procedure in organic chemistry.
Caption: Synthesis of this compound.
-
Preparation: A 1 L round-bottom flask is equipped with a magnetic stirring bar.
-
Solvent and Reagents: Add ethyl acetate (800 mL) to the flask and heat to 70 °C. To the warm solvent, add N,N'-dimesitylethylenediimine (58.48 g, 200 mmol) and paraformaldehyde (6.00 g, 200 mmol).
-
Addition of Catalyst: A solution of chlorotrimethylsilane (21.73 g, 200 mmol) in ethyl acetate (25 mL) is added dropwise over 45 minutes with vigorous stirring.
-
Reaction: The resulting suspension is stirred for 2 hours at 70 °C.
-
Crystallization: The mixture is cooled to room temperature and then kept overnight at +6 °C.
-
Isolation: The cold suspension is filtered, and the white precipitate is washed with ethyl acetate (2 x 100 mL) and diethyl ether (100 mL).
-
Drying: The product is dried to a constant weight, yielding pure this compound as a white microcrystalline powder (typical yield: 85%).
Core Applications and Mechanisms
The primary utility of IMes·HCl is its role as a stable precursor to the IMes N-heterocyclic carbene, a powerful ligand in catalysis.
Caption: Generation of the IMes N-heterocyclic carbene.
IMes-based catalysts are renowned for their high activity and stability, often outperforming traditional phosphine-based systems, especially in challenging cross-coupling reactions.[1][3]
-
Kumada and Suzuki Coupling: The IMes ligand is highly effective in palladium-catalyzed Kumada and Suzuki cross-coupling reactions, particularly with unreactive aryl chlorides.[1][3]
-
Other Reactions: It also finds use in C-H activation, olefin metathesis, and polymerization reactions.[2]
Table 3: Comparative Performance in Cross-Coupling Reactions
| Ligand Precursor | Reaction Type | Yield (%) | Catalyst System |
| This compound | Kumada Reaction | 95 | Pd catalyst, THF solvent |
| Triphenylphosphine | Kumada Reaction | 70 | Pd catalyst, THF solvent |
| This compound | Suzuki Coupling | 75 | Pd catalyst, aqueous medium |
-
Catalyst Preparation: A suspension of potassium tert-butoxide (2.8 mg, 0.025 mmol) and IMes·HCl (10.2 mg, 0.03 mmol) in anhydrous toluene (B28343) (1.0 mL) is stirred at ambient temperature for 30 minutes.
-
Reaction Mixture: A vinyl ester (0.5 mmol) and an amine (0.75 mmol) are added subsequently.
-
Heating: The solution is stirred at 60 °C.
-
Purification: The crude mixture is purified by flash silica (B1680970) gel column chromatography to yield the desired product.
Caption: Experimental workflow for a typical cross-coupling reaction.
The IMes carbene, generated from IMes·HCl, reacts with carbon dioxide under mild conditions to form a stable zwitterionic adduct, 1,3-bis(2,4,6-trimethylphenyl)imidazolium carboxylate (IMes·CO₂).[1] This reactivity is being explored for applications in CO₂ capture and utilization.
This compound has been reported to cause skin and eye irritation.[1][8] While the precise mechanism of its biological action is not fully understood, it is thought to act as a proton donor and can bind to various molecules, including proteins, potentially altering their structure and function.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Table 4: Hazard and Precautionary Information
| Hazard Statement | Precautionary Measures | References |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [8][9] |
| H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [4] |
Storage: Store in a dry, cool, and well-ventilated place.[10] Keep the container tightly closed and away from strong oxidizing agents.[10]
Conclusion
This compound is a cornerstone reagent in modern synthetic chemistry. Its role as a stable and accessible precursor to the highly effective IMes N-heterocyclic carbene ligand has cemented its importance in academic and industrial research. From enhancing the efficiency of catalytic cross-coupling reactions to potential applications in CO₂ capture, the versatility of IMes·HCl continues to drive innovation across various scientific disciplines. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible utilization.
References
- 1. This compound | 141556-45-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]
- 4. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride 141556-45-8 [sigmaaldrich.com]
- 5. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | C21H25ClN2 | CID 2734211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 141556-45-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. IMes.HCl | this compound | Imidazoles | Ambeed.com [ambeed.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimesitylimidazolium chloride, commonly abbreviated as IMes·HCl, is a pivotal N-heterocyclic carbene (NHC) precursor that has garnered significant attention in the fields of organometallic chemistry, catalysis, and materials science. Its robust stability, coupled with the advantageous steric and electronic properties of its corresponding carbene, has established it as an indispensable tool for synthetic chemists. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and the generation of its active carbene, and a summary of its key applications.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid. It is an air- and moisture-stable compound, which allows for its convenient storage and handling under standard laboratory conditions.
Tabulated Physical and Chemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅ClN₂ | [1] |
| Molecular Weight | 340.90 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 352 °C (literature); >300 °C (lit.) | [3] |
| Solubility in Water | Slightly soluble (<0.1 mg/mL at 25°C) | [1][4] |
| Solubility in Organic Solvents | Soluble in methanol; Soluble (especially when heated) in isopropanol (B130326) and acetonitrile; Soluble in dichloromethane (B109758) and tetrahydrofuran (B95107) (THF); Poorly soluble/insoluble in ethyl acetate (B1210297) and diethyl ether. | [4] |
| Thermal Stability | Decomposes at temperatures above 150°C (TGA) | [1] |
Spectroscopic Data
The structural integrity of this compound is routinely confirmed by spectroscopic methods.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 10.95 (s, 1H, N-CH-N), 7.60 (s, 2H, imidazole-H), 7.00 (s, 4H, mesityl-H), 2.35 (s, 6H, p-CH₃), 2.19 (s, 12H, o-CH₃).[1]
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 141.4 (N-C-N), 134.1 (aromatic C), 129.8 (aromatic CH), 124.8 (imidazole CH), 21.1 (p-CH₃), 17.7 (o-CH₃).[1]
1.2.2. Infrared (IR) Spectroscopy
Key vibrational frequencies include C-N stretching (~1555 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹).[1]
Synthesis and Experimental Protocols
The synthesis of this compound is a well-established multi-step process that begins with readily available starting materials.
Synthetic Workflow
The most common synthetic route involves a two-step process: the formation of a diimine intermediate followed by cyclization.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N,N'-Dimesitylethanediimine
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.
-
To this stirred solution, add a 40% aqueous solution of glyoxal (1.0 equivalent) and a catalytic amount of formic acid.
-
A yellow precipitate will form. Continue stirring the mixture at room temperature for 3-4 hours.
-
Collect the yellow precipitate by filtration, wash it thoroughly with cold methanol, and dry it under vacuum to yield the N,N'-dimesitylethanediimine intermediate.[5]
Step 2: Synthesis of this compound
-
In a separate large flask, suspend the dried diimine intermediate (1.0 equivalent) and paraformaldehyde (1.0-1.5 equivalents) in ethyl acetate.
-
Heat the mixture to approximately 70 °C.
-
Slowly add a solution of chlorotrimethylsilane (B32843) (1.0-1.1 equivalents) in ethyl acetate dropwise to the heated suspension.
-
Continue stirring the reaction mixture at 70 °C for 2 hours.
-
Cool the mixture to room temperature and then further cool in an ice bath to facilitate the precipitation of a white solid.
-
Collect the white precipitate by filtration, wash it with ethyl acetate and then with diethyl ether.
-
Dry the solid under vacuum to obtain this compound as a white powder.[5]
Chemical Reactivity and Applications
The primary chemical utility of this compound lies in its role as a precursor to the N-heterocyclic carbene, IMes.
Deprotonation to the N-Heterocyclic Carbene (IMes)
The acidic proton at the C2 position of the imidazolium (B1220033) ring can be removed by a strong base to generate the free carbene, IMes. The pKa of the C2-proton in related 1,3-dialkylimidazolium salts in DMSO has been reported to be in the range of 19.7 to 23.4, indicating that a strong base is required for deprotonation.[6]
References
- 1. This compound | 141556-45-8 | Benchchem [benchchem.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. An acidity scale of 1,3-dialkylimidazolium salts in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,3-Dimesitylimidazolium chloride, a significant compound in modern chemistry. It serves as a crucial precursor for N-heterocyclic carbenes (NHCs), which are pivotal in organometallic catalysis and have applications in pharmaceutical development.[1][2][3] This document outlines its core properties, synthesis protocols, and its primary role in chemical reactions.
Core Quantitative Data
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₂₅ClN₂[1][4] |
| Molecular Weight | 340.9 g/mol [1][2][4] |
| Appearance | White to light yellow powder or crystal[1] |
| Melting Point | >300 °C[5] |
| Synonyms | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, IMes·HCl[1][5] |
Primary Application: N-Heterocyclic Carbene (NHC) Precursor
This compound is most notably used as a precursor to the N-heterocyclic carbene (NHC) ligand, IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[2] This transformation is critical for its application in catalysis. The process involves the deprotonation at the C2 position of the imidazolium (B1220033) ring.[2] NHCs are valued for their strong σ-donating properties and steric bulk, which stabilize metal centers and enhance catalytic activity in various cross-coupling reactions.[2]
Experimental Protocols
A common and efficient method for synthesizing this compound is a two-step process.[3][6] This involves the initial synthesis of an N,N'-diarylethylenediimine intermediate, followed by its cyclization.[6][7]
Step 1: Synthesis of N,N'-Dimesitylethylenediimine
This step involves the condensation of glyoxal (B1671930) with two equivalents of 2,4,6-trimethylaniline (B148799) (mesitylamine).[6]
-
Materials:
-
2,4,6-Trimethylaniline
-
Glyoxal (40% aqueous solution)
-
Isopropyl alcohol
-
Deionized water
-
-
Procedure:
-
In a round-bottomed flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in isopropyl alcohol.[6]
-
In a separate flask, dilute the glyoxal solution (1.0 equivalent) with deionized water and isopropyl alcohol.[6][8]
-
Add the diluted glyoxal solution to the aniline (B41778) solution.[6]
-
Stir the resulting mixture at room temperature for 24 hours. A bright yellow precipitate will form.[6][8]
-
Filter the suspension through a Büchner funnel and wash the precipitate with deionized water.[6][8]
-
Dry the collected solid to obtain N,N'-dimesitylethylenediimine. A typical yield is around 91%.[6]
-
Step 2: Synthesis of this compound (IMes·HCl)
The cyclization of the diimine intermediate is achieved using paraformaldehyde and a chlorine source, such as chlorotrimethylsilane (B32843).[6]
-
Materials:
-
N,N'-Dimesitylethylenediimine (from Step 1)
-
Paraformaldehyde
-
Chlorotrimethylsilane
-
Ethyl acetate (B1210297)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottomed flask, heat ethyl acetate to 70 °C.[6]
-
Add N,N'-dimesitylethylenediimine (1.0 equivalent) and paraformaldehyde (1.0 equivalent) to the warm solvent.[6]
-
Slowly add chlorotrimethylsilane (1.1 equivalents) to the suspension.[2]
-
Continue stirring the suspension at 70 °C for 2 hours.[6]
-
Cool the mixture to room temperature and then store it in a cold room (e.g., 6 °C) overnight to facilitate precipitation.[6]
-
Filter the cold suspension and wash the white precipitate with ethyl acetate and then diethyl ether.[6]
-
Dry the solid to yield pure this compound as a white microcrystalline powder. Typical yields are around 85%.[3][6]
-
Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 141556-45-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. biofuranchem.com [biofuranchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. orbi.uliege.be [orbi.uliege.be]
An In-depth Technical Guide on the Solubility of 1,3-Dimesitylimidazolium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Solubility Profile
1,3-Dimesitylimidazolium chloride is an ionic liquid, and its solubility is governed by the principle of "like dissolves like." Its solubility in various organic solvents is a crucial factor for its effective use.[1] The bulky, hydrophobic mesityl groups and the ionic chloride counterion contribute to its complex solubility behavior, leading to poor aqueous solubility.[2]
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in a range of common organic solvents, as inferred from various chemical synthesis and purification procedures.
| Solvent | Qualitative Solubility | Inference Source |
| Isopropanol | Soluble (especially when heated) | Used as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[3] |
| Acetonitrile (B52724) | Soluble (especially when heated) | Mentioned as a solvent for dissolution before precipitation with diethyl ether.[3] It is also noted for its solubility in polar solvents like acetonitrile (CH₃CN), which enables homogeneous catalysis.[2] |
| Dichloromethane | Soluble | Used for extraction of related imidazolium (B1220033) salts, suggesting likely solubility.[3] |
| Tetrahydrofuran (THF) | Soluble | Used as a solvent in one of the synthesis steps of the parent diamine and noted for its solubility in polar solvents like THF, enabling homogeneous catalysis.[2][3] |
| Methanol | Soluble | Listed as a solvent in which the compound is soluble.[4] |
| Toluene | Sparingly Soluble | Used as a solvent in reactions involving the compound, often as a suspension.[4] |
| Water | Slightly soluble | Product information indicates slight solubility in water.[3] The hydrophobic mesityl groups contribute to its limited aqueous solubility, which is reported to be less than 0.1 mg/mL at 25°C.[2] |
| Ethyl Acetate | Poorly soluble / Insoluble | Used as a wash solvent during purification, indicating low solubility.[3][5] |
| Diethyl Ether | Poorly soluble / Insoluble | Used as a wash solvent and to induce precipitation, indicating low solubility.[3][5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, a gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with secure caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed collection vials
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium, which is typically 24-48 hours.[3] A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Weigh the collection vial with the filtered solution. Then, remove the solvent under a stream of inert gas, in a vacuum oven, or by other appropriate means until the dissolved solid is completely dry.
-
Mass Determination: Weigh the collection vial again to determine the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in grams per 100 mL or other desired units using the mass of the dissolved solid and the volume of the solvent used.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
References
The Cornerstone of Modern Catalysis: An In-depth Technical Guide to IMes·HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and organometallic chemistry, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands, often supplanting traditional phosphines in a wide array of catalytic transformations.[1] Among the most prominent and widely utilized NHC precursors is 1,3-dimesityl-1H-imidazol-3-ium chloride, commonly known as IMes·HCl.[1] Its air-stability and robust performance as a ligand precursor make it an indispensable tool for researchers. This technical guide provides a comprehensive overview of IMes·HCl, detailing its synthesis, physicochemical properties, and applications in catalysis, with a focus on providing actionable data and protocols for laboratory use.
Physicochemical Properties
IMes·HCl is a white to off-white, air-stable crystalline solid, a property that greatly simplifies its handling and storage compared to air-sensitive free carbenes.[1] A summary of its key physicochemical and spectroscopic properties is presented below.
Table 1: General and Physical Properties of IMes·HCl
| Property | Value |
| Chemical Name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride |
| Synonyms | IMes·HCl, 1,3-Dimesitylimidazolium chloride |
| CAS Number | 141556-45-8 |
| Molecular Formula | C₂₁H₂₅ClN₂ |
| Molecular Weight | 340.89 g/mol |
| Appearance | White to light yellow or off-white to beige powder/crystal |
| Melting Point | >300 °C |
| Solubility | Partially miscible in water, soluble in methanol (B129727). |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C. |
Table 2: Spectroscopic Data for IMes·HCl
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.20 (s, 12H)[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141, 139, 134, 130.5, 129.8, 124, 21, 17.8[2] |
Synthesis of IMes·HCl: A Two-Step Approach for Purity and Yield
While one-pot syntheses of IMes·HCl exist, they are often plagued by the formation of difficult-to-remove, dark-brown, tarry impurities, which significantly lower the yield and can impede subsequent catalytic activity.[3] A two-step protocol, involving the synthesis and isolation of the N,N'-dimesitylethylenediimine intermediate followed by its cyclization, is the recommended and most reliable method for obtaining high-purity IMes·HCl.[3][4] This method consistently delivers high yields and a product of superior quality.[3]
Table 3: Comparison of Synthetic Protocols for IMes·HCl
| Synthetic Protocol | Reported Yield | Key Features |
| One-Pot Arduengo Synthesis | ~40% | Prone to dark, tarry impurities requiring extensive washing.[3] |
| Two-Step Synthesis (HCl/dioxane) | 66% | Utilizes the pre-formed diimine intermediate.[5] |
| Optimized Two-Step Synthesis (TMSCl) | 69-85% | High yield and purity, avoids water formation, uses ethyl acetate (B1210297) as the solvent. [3] |
Experimental Protocols
Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine
This initial step involves the condensation of 2,4,6-trimethylaniline (B148799) with glyoxal (B1671930).
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.
-
Add a 40% aqueous solution of glyoxal (1.0 equivalent) and a catalytic amount of formic acid to the solution.
-
Stir the mixture at room temperature. A yellow precipitate will form.
-
After the reaction is complete (typically monitored by TLC, approximately 3 hours), collect the solid by filtration.[3]
-
Wash the solid with cold methanol and dry the resulting yellow solid under vacuum to yield the diimine product.[2]
-
Step 2: Cyclization to form 1,3-Dimesityl-1H-imidazol-3-ium Chloride (IMes·HCl)
The isolated diimine is then cyclized using paraformaldehyde and a chloride source. The use of chlorotrimethylsilane (B32843) (TMSCl) is advantageous as it avoids the formation of water, which can lead to side reactions.[3]
-
Procedure:
-
In a round-bottom flask, suspend the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 equivalent) and paraformaldehyde (1.0-1.2 equivalents) in ethyl acetate (7–10 mL per mmol of diimine).[2][3]
-
Heat the mixture to 70 °C with vigorous stirring.[2]
-
Slowly add a solution of chlorotrimethylsilane (1.0 equivalent) in ethyl acetate dropwise to the heated suspension over 45 minutes.[3]
-
Continue stirring the resulting yellow suspension at 70 °C for 2 hours.[2]
-
Cool the suspension to 10 °C in an ice bath to facilitate precipitation.[3]
-
Collect the solid by filtration and wash sequentially with ethyl acetate and tert-butyl methyl ether.[2]
-
Dry the solid to a constant weight in an oven at 100 °C to obtain pure IMes·HCl as a colorless microcrystalline powder.[3]
-
Generation of the N-Heterocyclic Carbene (IMes)
The active N-heterocyclic carbene, IMes, is typically generated in situ from its stable precursor, IMes·HCl, by deprotonation with a suitable base. This process is crucial for its application in catalysis.
Experimental Protocol: Deprotonation of IMes·HCl
-
Procedure:
-
In an inert atmosphere glovebox, suspend IMes·HCl (1.05 equivalents) and a strong base such as potassium tert-butoxide (1.0 equivalent) in anhydrous toluene.[1]
-
Stir the suspension at ambient temperature for 30 minutes. The resulting solution/suspension contains the free IMes carbene and can be used directly in catalytic reactions.
-
Applications in Catalysis
The IMes ligand, generated from IMes·HCl, is a bulky, electron-rich NHC that has proven to be highly effective in a multitude of catalytic reactions.[1] Its steric bulk can promote reductive elimination and stabilize low-coordinate metal centers, while its strong σ-donating ability enhances the catalytic activity of the metal center.[6]
IMes-containing catalysts have shown remarkable performance in various cross-coupling reactions, often outperforming traditional phosphine-based systems, especially with challenging substrates.
Table 4: Catalytic Performance of IMes-based Palladium Catalysts in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Yield (%) | Conditions |
| Kumada Coupling | Pd catalyst with IMes ligand | Aryl Grignards and aryl chlorides | up to 95 | THF solvent |
| Suzuki-Miyaura Coupling | IMes-Pd(dmba)Cl | Aryl and heteroaryl bromides with boronic acids | High | Low palladium loadings (1 mol%) |
| Heck Coupling | IMes-Pd(dmba)Cl | Functionalized aryl and heteroaryl bromides with alkenes | High | Low palladium loadings (1 mol%) |
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the processes described, the following diagrams illustrate the key synthetic and catalytic pathways involving IMes·HCl.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Steric Effects of Mesityl Groups in IMes·HCl
For Researchers, Scientists, and Drug Development Professionals
IMes·HCl, or 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is a pivotal precursor to the N-heterocyclic carbene (NHC) known as IMes. NHCs have become indispensable in modern chemistry, serving as highly effective ligands for transition metal catalysts and as organocatalysts in their own right. The utility of the IMes ligand is profoundly influenced by the steric properties of its two N-aryl substituents, the mesityl (2,4,6-trimethylphenyl) groups. This technical guide provides an in-depth analysis of these steric effects, supported by quantitative data, experimental protocols, and structural visualizations.
The Structural Origin of Steric Hindrance
The defining feature of the IMes ligand is the presence of two mesityl groups attached to the nitrogen atoms of the imidazole (B134444) ring. The steric bulk of this ligand does not arise from the entire aromatic ring, but specifically from the two methyl groups at the ortho positions (positions 2 and 6). These ortho-methyl groups project above and below the plane of the imidazole ring, creating a sterically crowded environment around the carbene center (C2). This crowding is the primary determinant of the ligand's behavior in coordination chemistry and catalysis.
The most significant consequence of this arrangement is the restricted rotation around the N-C(mesityl) bonds. To minimize steric clash between the ortho-methyl groups and the imidazole ring, the mesityl groups are forced to twist out of the plane of the central heterocycle. This fixed, bulky conformation is crucial for its function, creating a well-defined pocket around the metal center it coordinates to.
Quantifying Steric Effects: Percent Buried Volume (%Vbur)
A robust, quantitative method for describing the steric footprint of a ligand is the percent buried volume (%Vbur). This metric calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around a metal center that is occupied by the ligand. It provides a more accurate and transferable measure of steric bulk than the older Tolman cone angle, especially for complex ligands like NHCs.
The %Vbur for the IMes ligand is significant and illustrates its steric influence compared to other common NHC ligands. The precise value can vary slightly depending on the specific metal complex from which it is calculated, reflecting the ligand's flexibility.
Table 1: Comparison of Percent Buried Volume (%Vbur) for Common NHC Ligands
| Ligand | R Group | %Vbur | Reference(s) |
|---|---|---|---|
| IMes | 2,4,6-trimethylphenyl | 37.9% | [1] |
| IPr | 2,6-diisopropylphenyl | 47.6% | [1] |
| SIPr | 2,6-diisopropylphenyl (saturated backbone) | 35.4% | [2] |
| ICy | Cyclohexyl | Value not available in search results | |
Note: %Vbur values for IMes and IPr are calculated from [Cu(NHC)Cl] complexes for consistency. The value for SIPr is from an [IrCl(COD)(NHC)] complex.[1][2]
Structural Analysis from Crystallographic Data
The key takeaway from such structures is the orientation of the mesityl groups. The C-N-C(aryl)-C(ortho) torsion (dihedral) angles quantify the degree of twist of the mesityl rings relative to the imidazole plane. A value of 0° would imply coplanarity (high steric strain), while a value of 90° would represent a perpendicular orientation (minimized steric strain).
Table 2: Selected Crystallographic Data for the IMes Ligand in [Cu(IMes)Cl]
| Parameter | Description | Value |
|---|---|---|
| Bond Lengths | ||
| Cu–C(carbene) | Distance from copper to carbene carbon | 1.956 Å |
| C(carbene)–N | Average distance from carbene carbon to nitrogen | ~1.355 Å |
| Bond Angle | ||
| N–C(carbene)–N | Angle within the imidazole ring | ~111° |
| Torsion Angles | ||
| C(2)-N(1)-C(aryl)-C(ortho) | Twist of Mesityl Group 1 | ~70-85° (typical) |
| C(2)-N(3)-C(aryl)-C(ortho) | Twist of Mesityl Group 2 | ~70-85° (typical) |
Data is representative and sourced from reference[1] and general crystallographic knowledge of NHC complexes. Precise torsion angles vary but consistently show a significant twist.
The following diagram illustrates the concept of the mesityl group torsion angle.
Caption: Conceptual representation of the torsion angle in an IMes ligand.
Experimental Protocols
This protocol is adapted from the high-yield, two-step procedure that proceeds through a diimine intermediate, which generally produces a purer final product than the one-pot Arduengo method.
Caption: Optimized two-step synthesis workflow for high-purity IMes·HCl.
Methodology:
-
Diimine Synthesis: 2,4,6-trimethylaniline (2.0 equivalents) is dissolved in a suitable solvent like methanol. A 40% aqueous solution of glyoxal (1.0 equivalent) is added, often with a catalytic amount of acid (e.g., formic acid). The mixture is stirred at room temperature, leading to the precipitation of the yellow diimine intermediate. The solid is collected by filtration, washed, and dried.
-
Cyclization: The isolated diimine and paraformaldehyde (~1.1 equivalents) are suspended in ethyl acetate and heated to approximately 70°C. Chlorotrimethylsilane (TMSCl, ~1.1 equivalents), which serves as a water-free source of HCl, is added dropwise. The reaction is stirred at 70°C for several hours. Upon cooling, the pure IMes·HCl precipitates as a white microcrystalline powder, which is then collected by filtration, washed with solvents like ethyl acetate and tert-butyl methyl ether, and dried.
IMes·HCl is an air-stable salt. The active carbene is generated by deprotonation with a strong, non-nucleophilic base immediately before use in a catalytic reaction.
Caption: Logical workflow for the generation of the active IMes carbene.
Methodology:
-
Under an inert atmosphere (e.g., nitrogen or argon), IMes·HCl (1.0 equivalent) is suspended in a dry, anhydrous aprotic solvent (e.g., toluene or THF).
-
A strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (~1.05 equivalents), is added portion-wise.
-
The suspension is stirred at room temperature for 30-60 minutes. The formation of the free carbene can be observed as the salt dissolves.
-
The resulting solution containing the active IMes carbene is then used directly by adding the desired metal precursor or other reagents.
This protocol outlines the general steps required to obtain the crystallographic data discussed in Section 3.
-
Crystal Growth: High-purity IMes·HCl is dissolved in a minimal amount of a suitable solvent (e.g., methanol, dichloromethane). A less-soluble "anti-solvent" (e.g., diethyl ether, hexanes) is slowly layered on top or allowed to diffuse into the solution in a sealed container. Over several hours to days, slow evaporation or diffusion will hopefully yield single crystals of sufficient quality.
-
Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to find the initial positions of the atoms. Finally, the atomic positions and thermal parameters are "refined" to achieve the best possible fit between the calculated and observed diffraction data, yielding the final structure.
Consequences of Steric Bulk in Catalysis
The steric hindrance imparted by the mesityl groups is not a liability but a key design feature that leads to several beneficial effects in catalysis.
-
Catalyst Stabilization: The bulky groups form a protective pocket around the metal center, preventing catalyst decomposition pathways such as ligand dissociation or the formation of inactive dimeric species. This often leads to more robust and longer-lived catalysts.
-
Promotion of Reductive Elimination: In cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig), the steric pressure exerted by the IMes ligand can promote the final, product-forming reductive elimination step from the metal center.
-
Creation of a Reactive Site: While sterically demanding, the ligand is not fully encapsulating. It effectively blocks certain coordination sites while leaving a well-defined "open" site for the substrate to bind, enhancing selectivity.
-
Modification of Reaction Energetics: In some NHC-catalyzed organocatalytic reactions, the steric bulk of the N-mesityl group can render the initial addition of the carbene to an aldehyde irreversible. This changes the rate-determining step and can dramatically accelerate the overall reaction rate compared to less hindered NHC catalysts.
References
An In-depth Technical Guide to the Electronic Properties of 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of 1,3-Dimesitylimidazolium chloride (IMes·HCl), an N-heterocyclic carbene (NHC) precursor and ionic liquid with significant applications in catalysis and electrochemistry. Due to a lack of extensive, publicly available experimental data specifically for this compound, this guide presents data for closely related and well-studied imidazolium (B1220033) salts. This comparative approach, coupled with detailed experimental protocols, offers valuable insights into the methodologies for characterizing such compounds and allows for informed estimations of the properties of IMes·HCl.
Core Electronic Properties: A Comparative Analysis
While specific experimental values for the electronic properties of this compound are not readily found in the reviewed literature, we can infer its characteristics by examining analogous imidazolium-based ionic liquids. The bulky mesityl groups in IMes·HCl are expected to significantly influence its electronic properties through steric and inductive effects compared to simpler analogs like 1,3-dimethylimidazolium (B1194174) chloride ([MMIM]Cl) and 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl).
It is anticipated that the steric hindrance from the mesityl groups in this compound may lead to a lower ionic conductivity compared to less bulky imidazolium salts due to reduced ionic mobility. Conversely, the electron-donating nature of the mesityl groups could influence the HOMO and LUMO energy levels, potentially narrowing the electrochemical window compared to their less substituted counterparts.
The following table summarizes key electronic properties for related imidazolium salts to provide a comparative baseline.
| Property | 1,3-Dimethylimidazolium Dicyanamide | 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | 1-Ethyl-3-methylimidazolium Chloride - Aluminum Chloride (XAl=0.6) |
| Ionic Conductivity (κ) | 104.01 mS/cm (at 353.15 K) | 3.47 - 104.01 mS/cm (range over 303.15-353.15 K) | 5.58 S/m (at 383 K)[1] |
| Electrochemical Window (EW) | ~4 V | ~5 V | Not specified |
| HOMO-LUMO Gap (ΔE) | Not specified | Not specified | Not specified |
Note: The data presented is for analogous compounds and should be used as a reference for estimating the properties of this compound.
Experimental Protocols for Characterization
To determine the electronic properties of this compound, a combination of electrochemical and computational methods is employed.
Cyclic Voltammetry for Electrochemical Window Determination
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the electrochemical stability window of an electrolyte.
Methodology:
-
Electrolyte Preparation: The this compound is dried under vacuum to remove any residual water, which can significantly affect the electrochemical window. The dried ionic liquid is then transferred to an inert atmosphere glovebox.
-
Three-Electrode Setup: A standard three-electrode system is assembled within the glovebox. This typically consists of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire quasi-reference electrode.
-
Data Acquisition: The electrodes are immersed in the ionic liquid, and the potential of the working electrode is swept linearly from the open-circuit potential to a set anodic limit, then reversed to a cathodic limit, and finally returned to the initial potential. The resulting current is measured as a function of the applied potential.
-
Determination of the Electrochemical Window: The anodic and cathodic limits are determined from the voltammogram as the potentials at which a significant increase in current is observed, indicating the onset of oxidation and reduction of the electrolyte, respectively. The electrochemical window is the potential difference between these two limits.
Computational Chemistry for HOMO-LUMO Gap Calculation
Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and properties of molecules like this compound.
Methodology:
-
Structure Optimization: The 3D structure of the 1,3-Dimesitylimidazolium cation and the chloride anion are individually and as an ion pair built and optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Single-point energy calculations are then carried out on the optimized geometries to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO-LUMO Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). This gap is an important indicator of the chemical reactivity and kinetic stability of the molecule.
Interplay of Experimental and Computational Approaches
A robust understanding of the electronic properties of this compound is best achieved through a synergistic approach that combines experimental measurements with computational modeling. DFT calculations can provide theoretical predictions of properties like the HOMO-LUMO gap, which can then be correlated with experimentally determined values such as the electrochemical window. This integrated approach allows for a deeper understanding of the structure-property relationships governing the behavior of this important ionic liquid.
References
A Comprehensive Technical Guide to the Safe Handling and Application of 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety, handling, and experimental applications of 1,3-Dimesitylimidazolium chloride (also known as IMes·HCl). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe and effective use in a laboratory setting.
Safety and Hazard Information
This compound is a hazardous substance and should be handled with care. It is classified as causing skin and serious eye irritation.[1][2] In some cases, it may also cause respiratory irritation.[2]
Quantitative Safety Data
The following table summarizes the key safety and physical property data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅ClN₂ | [3] |
| Molecular Weight | 340.89 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | >300 °C | [4] |
| Hazard Statements | H315, H319, H335 | [1][4] |
| Signal Word | Warning | [1][4] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2][4] |
| Storage Class | 11 (Combustible Solids) | [4] |
Toxicological Information
There is no significant acute toxicological data identified in the literature for this compound.[5] However, exposure may lead to asthma-like symptoms that can persist for months or years, a condition known as reactive airways dysfunction syndrome (RADS), which can occur after exposure to high levels of highly irritating compounds.[5] The material can cause eye irritation and damage in some individuals and inflammation of the skin upon contact.[5] It may also accentuate pre-existing dermatitis.[5] While not classified as harmful by ingestion due to a lack of evidence, entry into the bloodstream through cuts or abrasions may produce systemic injury.[5]
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to ensure safety in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[5] Contact lenses may pose a special hazard as they can absorb and concentrate irritants.[5]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Respiratory Protection: For operations that may generate dust, a particulate respirator (e.g., N95) is recommended.[4][5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
Safe Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
Wash hands and face thoroughly after handling.[1]
-
Minimize the generation of airborne dust and eliminate all ignition sources.[5]
-
Establish good housekeeping practices to remove dust accumulations regularly.[5]
Storage Requirements
-
Store in original, tightly sealed containers.[5]
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[2][5]
Emergency Procedures
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2]
-
If Swallowed: Rinse the mouth with water and seek medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide.[1]
-
Specific Hazards: This material is a combustible solid.[5] Combustion may produce carbon monoxide, carbon dioxide, hydrogen chloride, phosgene, and nitrogen oxides.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Accidental Release Measures
-
Minor Spills: Clean up spills immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean-up procedures and avoid generating dust.[5]
-
Major Spills: Alert emergency services. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[5]
Experimental Protocols and Applications
This compound is a precursor to the N-heterocyclic carbene (NHC) ligand IMes, which is widely used in catalysis.[5] The IMes ligand's steric bulk enhances the stability and catalytic activity of metal complexes.[5]
In-Situ Generation of the Active Pd-IMes Catalyst
The active Pd-IMes catalyst is typically generated in-situ from the this compound precursor.
Caption: Workflow for the in-situ generation of the active Pd-IMes catalyst.
Synthesis of this compound
A common method for synthesizing this compound is a two-step process.
Caption: Two-step synthesis of 1,3-dimesityl-1H-imidazol-3-ium chloride.
Step 1: Synthesis of N,N'-Dimesitylethylenediimine [1]
-
Dissolve 2,4,6-trimethylaniline (2.0 equivalents) in isopropyl alcohol in a round-bottomed flask.
-
In a separate flask, dilute a 40% aqueous solution of glyoxal (1.0 equivalent) with deionized water and isopropyl alcohol.
-
Add the diluted glyoxal solution to the aniline (B41778) solution.
-
Stir the resulting mixture at room temperature for 24 hours, during which a bright yellow precipitate will form.
-
Filter the suspension and wash the precipitate with deionized water.
-
Dry the collected solid to obtain N,N'-dimesitylethylenediimine.
Step 2: Synthesis of this compound (IMes·HCl) [1]
-
Heat ethyl acetate (B1210297) to 70 °C in a round-bottomed flask.
-
Add N,N'-dimesitylethylenediimine (1.0 equivalent) and paraformaldehyde (1.0 equivalent) to the warm solvent.
-
Add chlorotrimethylsilane (B32843) (1.05 equivalents) dropwise to the suspension.
-
Continue stirring the suspension at 70 °C for 2 hours.
-
Cool the mixture to room temperature and then store it at a low temperature (e.g., 6 °C) overnight to facilitate precipitation.
-
Filter the cold suspension and wash the white precipitate with ethyl acetate and then diethyl ether.
-
Dry the solid under vacuum to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Pd-IMes catalytic system is highly effective for Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like aryl chlorides.[8]
Caption: Workflow for a Suzuki-Miyaura coupling using an in-situ generated Pd-IMes catalyst.
This protocol is adapted from established literature procedures.[5]
-
To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd), IMes·HCl (1 mol%), and the base (e.g., Cs₂CO₃, 3.0 mmol).
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Add the anhydrous solvent (e.g., dioxane, 5 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica (B1680970) gel.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[9] Do not allow the chemical to enter drains.[2] It may be necessary to collect all wash water for treatment before disposal.[5]
This guide is intended for informational purposes for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. orbi.uliege.be [orbi.uliege.be]
The Advent of a Carbene Precursor: A Technical Guide to the Discovery and History of IMes·HCl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl). It details the historical context of N-heterocyclic carbenes (NHCs), the pivotal development of stable carbenes, and the subsequent synthesis and characterization of IMes·HCl. The document presents a compilation of physical and chemical properties, detailed experimental protocols for its synthesis, and its significant role as a precursor to the widely used IMes ligand in organometallic chemistry and catalysis.
Introduction: The Quest for Stable Carbenes
For many years, carbenes—neutral divalent carbon species—were considered highly reactive, transient intermediates that were too unstable for isolation.[1] Early investigations in the 1960s by Wanzlick and his colleagues provided evidence for the existence of N-heterocyclic carbenes through their work on "electron-rich olefins," which were suggested to be in equilibrium with their corresponding carbenes.[1] However, all attempts to isolate a free carbene were unsuccessful, leading to the prevailing belief that they were inherently unstable.[1]
A significant breakthrough occurred in 1988 with the synthesis of a stable phosphinocarbene by Bertrand and his research group, suggesting that carbenes could be stabilized through appropriate electronic and steric effects.[1] This foundational work paved the way for the landmark achievement in 1991 by Anthony J. Arduengo III and his team, who reported the synthesis and characterization of the first stable, crystalline N-heterocyclic carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene.[1] The stability of Arduengo's carbene was attributed to the π-donation from the two adjacent nitrogen atoms, which electronically stabilized the carbene center, and the bulky adamantyl groups that provided kinetic stability by sterically shielding the reactive center.[1] This discovery marked a paradigm shift and opened the door to the now vast field of NHC chemistry.
IMes·HCl, or 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, emerged as a crucial precursor to the N-heterocyclic carbene (NHC) ligand, IMes.[2] NHCs have become a significant class of ligands in organometallic chemistry and catalysis, frequently serving as alternatives to phosphines in a variety of chemical transformations.[2] The air-stability of IMes·HCl makes it a convenient and widely used reagent in laboratories.[2]
Physical and Chemical Properties of IMes·HCl
IMes·HCl is a white to off-white crystalline solid that is conveniently handled under standard laboratory conditions due to its air stability.[2] Its key properties are summarized in the tables below.
Table 1: General and Physical Properties of IMes·HCl
| Property | Value | References |
| Chemical Name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | [2] |
| Synonyms | IMes·HCl, 1,3-Dimesitylimidazolium chloride | [2] |
| CAS Number | 141556-45-8 | [2] |
| Molecular Formula | C₂₁H₂₅ClN₂ | [2] |
| Molecular Weight | 340.89 g/mol | [2] |
| Appearance | White to light yellow or off-white to beige powder/crystal | [2] |
| Melting Point | >300 °C | [2] |
| Solubility | Partly miscible in water. Soluble in methanol. | [2] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [2] |
Table 2: Spectroscopic Data for IMes·HCl
| Spectroscopy | Data | References |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H) | [2][3] |
| ¹³C NMR (CDCl₃, 400 MHz) | δ 141, 139, 134, 130.5, 129.8, 124, 21, 17.8 | [3] |
Synthesis of IMes·HCl: Experimental Protocols
The synthesis of IMes·HCl has been approached through various methods, with the two-step protocol being generally favored for achieving higher purity and yield.[4][5] This method involves the initial synthesis and isolation of the N,N'-dimesitylethylenediimine intermediate, followed by its cyclization.[5]
Two-Step Synthesis of IMes·HCl
This protocol is recommended to minimize the formation of impurities, such as dark-brown, tarry byproducts, which can be problematic in one-pot syntheses.[5]
Step 1: Synthesis of N,N'-Dimesitylethylenediimine
Caption: Workflow for the synthesis of the diimine intermediate.
Methodology:
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2 equivalents) in methanol.[2][5]
-
Add a 40 wt. % aqueous solution of glyoxal (1 equivalent) dropwise to the aniline (B41778) solution while stirring. A catalytic amount of formic acid may also be added.[2][3]
-
A yellow precipitate will form. Continue stirring the mixture at room temperature for approximately 3 hours.[3][5]
-
Collect the solid product by filtration, wash it with cold methanol, and dry it in vacuo to yield the N,N'-dimesitylethylenediimine intermediate.[2][5]
Step 2: Cyclization to IMes·HCl
Caption: Optimized cyclization workflow for high-purity IMes·HCl.
Methodology:
-
Combine the N,N'-dimesitylethylenediimine intermediate and paraformaldehyde in ethyl acetate (approximately 7-10 mL per mmol of diimine).[4][5]
-
Prepare a solution of chlorotrimethylsilane (TMSCl, 1 equivalent) in ethyl acetate and add it dropwise to the heated reaction mixture over 45 minutes.[4][5] The use of TMSCl as a chloride source is advantageous as it does not produce water as a byproduct, which can lead to hydrolysis of the diimine.[5]
-
Continue stirring the resulting yellow suspension at 70°C for 2 hours.[4][5]
-
Cool the suspension to 10°C in an ice bath.[4]
-
Collect the solid product by filtration and wash it sequentially with ethyl acetate and tert-butyl methyl ether.[4][5]
-
Dry the solid to a constant weight in an oven at 100°C to obtain pure IMes·HCl as a colorless microcrystalline powder.[4][5]
Purification
For instances where impurities are present, Soxhlet extraction can be employed for purification.
Methodology:
-
Ensure the crude IMes·HCl is thoroughly dried to remove any residual water.[5]
-
Place the powdered crude IMes·HCl into a cellulose (B213188) thimble.[5]
-
Position the thimble in a Soxhlet extractor with dry acetone (B3395972) in the distillation flask.[5]
-
Heat the acetone to reflux and allow the extraction to proceed for several hours. The more soluble impurities will be washed into the distillation flask, leaving the purified IMes·HCl in the thimble.[5]
-
After extraction, carefully remove the thimble and dry the purified IMes·HCl under vacuum.[5]
Role in Catalysis: Precursor to the IMes Ligand
IMes·HCl is primarily used as a stable, air-tolerant precursor for the generation of the IMes (1,3-dimesitylimidazol-2-ylidene) ligand, a prominent N-heterocyclic carbene.[2] The IMes ligand is valued for its strong electron-donating properties and steric bulk, which are greater than those of many trialkylphosphines. These characteristics allow it to form highly stable and active metal complexes.
The free IMes carbene is typically generated in situ by the deprotonation of IMes·HCl with a suitable base.[6] This free carbene then coordinates to a metal center to form the active catalyst.[6]
Caption: In-situ generation of an IMes-metal catalyst from IMes·HCl.
Catalysts derived from IMes·HCl have found widespread application in a variety of organic transformations, including:
-
Olefin Metathesis: IMes-containing Grubbs-type catalysts are highly effective for reactions such as ring-closing metathesis (RCM).[6]
-
Cross-Coupling Reactions: Palladium-NHC complexes derived from IMes·HCl are powerful catalysts for Suzuki-Miyaura and Mizoroki-Heck reactions, often outperforming traditional phosphine-based systems, particularly with challenging substrates like aryl chlorides.[6]
-
Other Catalytic Reactions: IMes-ligated metal complexes are also employed in Buchwald-Hartwig aminations and various gold-catalyzed transformations.[2]
Conclusion
The discovery and development of IMes·HCl represent a significant milestone in the broader history of N-heterocyclic carbenes. Stemming from the foundational work on stable carbenes by Arduengo, IMes·HCl has become an indispensable tool for synthetic chemists. Its stability, ease of handling, and the robust catalytic activity of its derived IMes ligand have solidified its role as a cornerstone precursor in modern organometallic chemistry and catalysis. The well-established and optimized synthetic protocols ensure its accessibility to the wider research community, facilitating further innovations in catalyst design and application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Thermal Stability of 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimesitylimidazolium chloride, a crucial precursor to N-heterocyclic carbenes (NHCs), plays a significant role in catalysis and drug development. A thorough understanding of its thermal stability is paramount for its application in synthesis, purification, and high-temperature reactions. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties of this compound. It consolidates the available, albeit conflicting, data on its decomposition and melting points. Furthermore, this guide furnishes detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for assessing thermal stability. A logical workflow for thermal analysis is also presented to guide researchers in their experimental design.
Introduction
This compound (IMes·HCl) is an imidazolium (B1220033) salt that serves as a key precursor for the generation of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), a widely used N-heterocyclic carbene ligand in organometallic chemistry. The stability of the resulting metal complexes and the efficiency of catalytic cycles are often influenced by the thermal robustness of the NHC ligand and its precursor. Therefore, accurate data on the thermal stability of this compound is essential for optimizing reaction conditions, ensuring safety, and defining the operational limits of processes involving this compound.
This guide aims to provide a clear and concise summary of the reported thermal data for this compound, alongside practical experimental methodologies for its characterization.
Quantitative Thermal Data
The thermal stability of this compound has been reported in the literature; however, there are notable discrepancies among the published values. This variation may be attributed to differences in experimental conditions, such as heating rate, atmospheric purity, and sample purity. The following table summarizes the available data from various sources.
| Parameter | Reported Value (°C) | Analytical Method | Notes |
| Decomposition Temperature | 150 | TGA | - |
| Melting Point | 280-286 | Not Specified | Data for the saturated analogue, 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride.[1] |
| Melting Point with Decomposition | 335–337 | Not Specified | [2] |
| Melting Point | 352 | Not Specified | - |
Due to these conflicting reports, it is highly recommended that researchers independently verify the thermal stability of this compound under their specific experimental conditions.
Experimental Protocols
To facilitate the independent assessment of thermal stability, detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below. These protocols are based on standard methodologies for the analysis of ionic liquids and related organic salts.[3][4]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is of high purity and has been thoroughly dried under vacuum to remove any residual solvents or moisture, as these can interfere with the analysis.
-
Weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Continuously monitor and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
The temperature at which 5% mass loss occurs (Td5%) is also a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions (e.g., glass transitions, solid-solid phase transitions) of this compound.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation:
-
Ensure the sample is pure and dry.
-
Weigh approximately 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Using a sealed pan is crucial to prevent any mass loss due to sublimation or decomposition before the melting point is reached.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample to a temperature above its expected melting point (e.g., 380 °C, based on the highest reported values) at a constant heating rate of 10 °C/min.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating cycle under the same conditions to observe the thermal behavior of the sample after a defined thermal history.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
-
The onset temperature of melting can also be reported.
-
Observe any other endothermic or exothermic events that may indicate phase transitions or decomposition.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the thermal analysis of a chemical compound, such as this compound.
References
Spectroscopic and Synthetic Profile of 1,3-Dimesitylimidazolium Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1,3-dimesitylimidazolium chloride, a key precursor to N-heterocyclic carbenes (NHCs) widely employed in catalysis and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the analytical workflow.
Core Spectroscopic Data
The structural integrity of this compound is primarily established through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.48 - 10.95 | s | 1H | N-CH-N (Imidazolium ring) |
| 7.76 - 8.27 | s | 2H | CH=CH (Imidazolium ring) |
| 6.99 - 7.60 | s | 4H | Aromatic H (Mesityl groups) |
| 2.32 - 2.37 | s | 6H | p-CH₃ (Mesityl groups) |
| 2.13 - 2.19 | s | 12H | o-CH₃ (Mesityl groups) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 141.0 - 141.4 | N-C-N (Imidazolium ring) |
| 138.8 | Imidazolium (B1220033) C-H |
| 134.0 - 134.1 | o-Aromatic C (Mesityl groups) |
| 130.6 | i-Aromatic C (Mesityl groups) |
| 129.7 | m-Aromatic C-H (Mesityl groups) |
| 124.9 | Imidazolium C-H |
| 21.0 | p-CH₃ (Mesityl groups) |
| 17.5 - 17.7 | o-CH₃ (Mesityl groups) |
Note: The assignments are based on typical chemical shifts for similar compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the functional groups present in the molecule. Key peaks in the IR spectrum of this compound are indicative of its imidazolium and mesityl moieties.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 - 3050 | Medium | Aromatic and Imidazolium C-H stretching |
| ~2950 - 2850 | Strong | Aliphatic C-H stretching (methyl groups) |
| ~1610 | Medium | Aromatic C=C stretching |
| ~1555 | Strong | C-N stretching (Imidazolium ring)[1] |
| ~1470 | Medium | CH₃ asymmetric bending |
| ~1380 | Medium | CH₃ symmetric bending |
| ~830 | Strong | Aromatic C-H out-of-plane bending[1] |
Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, ATR).
Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically a two-step process.
Step 1: Synthesis of N,N'-Dimesitylethanediimine
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (B148799) (2 equivalents) in a suitable solvent such as methanol (B129727) or ethanol.
-
To this solution, add glyoxal (B1671930) (40% aqueous solution, 1 equivalent) and a catalytic amount of formic acid.
-
Stir the mixture at room temperature for approximately 3 hours. A yellow precipitate of N,N'-dimesitylethanediimine will form.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Cyclization to form this compound
-
Suspend the N,N'-dimesitylethanediimine (1 equivalent) in ethyl acetate.
-
In a separate flask, suspend paraformaldehyde (1.1 equivalents) in a solution of 4N HCl in dioxane (1.3 equivalents) and stir until the paraformaldehyde dissolves.
-
Add the HCl/paraformaldehyde solution to the diimine suspension.
-
Stir the reaction mixture at room temperature for 2-3 hours. A beige precipitate of this compound will form.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product as an off-white powder. A typical yield is around 85%.
Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak.
-
¹³C NMR Acquisition: Set the spectral width to 0-160 ppm. Employ proton decoupling to simplify the spectrum. Reference the spectrum to the solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FT-IR spectrum using a suitable spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Commercial Availability and Synthetic Guide for 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 1,3-Dimesitylimidazolium chloride, a key precursor to N-heterocyclic carbenes (NHCs) utilized in catalysis and drug development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several major vendors, providing a comparative overview of purity, available quantities, and product numbers for easy procurement.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Product Number / Link |
| Thermo Scientific Chemicals | This compound | 141556-45-8 | 95% | 1 g, 5 g | --INVALID-LINK-- |
| TCI America | This compound | 141556-45-8 | >98.0% (HPLC) | 1 g, 5 g, 25 g | D3446 |
| Sigma-Aldrich | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 | Not specified | Custom | --INVALID-LINK-- |
| BioFuran Materials | This compound | 141556-45-8 | 97%+ | 25 g, 100 g | --INVALID-LINK--[1] |
| Chem-Impex | This compound | 141556-45-8 | ≥ 98% (HPLC) | Not specified | --INVALID-LINK--[2] |
| Benchchem | This compound | 141556-45-8 | Not specified | Not specified | B136462[3] |
Synthesis of this compound: A Detailed Experimental Protocol
The most common and well-established method for the synthesis of this compound is a two-step procedure. The first step involves the condensation of 2,4,6-trimethylaniline (B148799) (mesitylamine) with glyoxal (B1671930) to form the intermediate N,N'-dimesitylethylenediimine. The subsequent cyclization of this diimine with a source of formaldehyde (B43269) and hydrochloric acid affords the final product.
Step 1: Synthesis of N,N'-Dimesitylethylenediimine
This procedure is adapted from the supporting information provided by Hans et al. (2015).
Materials:
-
2,4,6-Trimethylaniline (Mesitylamine)
-
Glyoxal (40% aqueous solution)
-
Formic acid
Procedure:
-
In a suitable reaction vessel, dissolve 2,4,6-trimethylaniline in methanol.
-
To this solution, add a 40% aqueous solution of glyoxal.
-
Add a catalytic amount of formic acid to the mixture.
-
Stir the resulting mixture at room temperature. A yellow precipitate of N,N'-dimesitylethylenediimine should form.
-
Collect the solid product by filtration and wash with cold methanol to remove any unreacted starting materials.
-
The product can be dried under vacuum. A typical yield for this step is approximately 91%.
Step 2: Synthesis of this compound
This procedure is a continuation from the work of Hans et al. (2015).
Materials:
-
N,N'-Dimesitylethylenediimine (from Step 1)
-
Paraformaldehyde
-
Ethyl acetate (B1210297)
-
Chlorotrimethylsilane (B32843) (TMSCl) or 4N HCl in dioxane
Procedure:
-
Suspend the N,N'-dimesitylethylenediimine in ethyl acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add paraformaldehyde to the suspension.
-
Heat the mixture to 70 °C.
-
Slowly add chlorotrimethylsilane (or a solution of 4N HCl in dioxane) to the heated mixture.
-
Continue stirring the reaction mixture at 70 °C for several hours. The color of the suspension may change.
-
Cool the mixture to room temperature and then further cool in an ice bath.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethyl acetate and then diethyl ether.
-
Dry the final product, this compound, under vacuum. This step typically yields an off-white to white microcrystalline powder with a yield of around 85%.
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for 1,3-Dimesitylimidazolium Chloride in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-dimesitylimidazolium chloride as a ligand precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of carbon-carbon bond formation, essential for synthesizing biaryl compounds prevalent in pharmaceuticals and materials science.[1]
This compound serves as a stable, crystalline precursor to the 1,3-dimesityl-1H-imidazol-2-ylidene (IMes) ligand. IMes is a type of N-heterocyclic carbene (NHC), a class of ligands that often serve as superior alternatives to traditional phosphines in catalysis. The strong σ-donating properties of NHCs lead to highly stable and active metal complexes.[2] Specifically, the steric bulk of the mesityl groups on the IMes ligand enhances the stability of palladium complexes and promotes high catalytic activity, making it particularly effective for coupling challenging substrates like aryl chlorides.[3]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-NHC complex involves a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The catalytically active Pd(0) species is generated in situ from a palladium precursor. The NHC ligand, generated from the deprotonation of the imidazolium (B1220033) salt, stabilizes the palladium center throughout the cycle.
-
Oxidative Addition : The cycle begins with the insertion of the electron-rich Pd(0) complex into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[5][6] This step is often rate-determining.[4] Electron-rich ligands like NHCs promote this step, which is crucial for less reactive electrophiles such as aryl chlorides.[5]
-
Transmetalation : The halide on the Pd(II) complex is exchanged with an anionic group from the base (e.g., -OR, -OH). The organoboron reagent (Ar²-B(OR)₂) then coordinates to the palladium center, and the Ar² group is transferred to the palladium, displacing the leaving group and forming a diaryl-palladium(II) complex.
-
Reductive Elimination : The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product (Ar¹-Ar²).[5][6] This step regenerates the catalytically active Pd(0)-NHC complex, which can then re-enter the catalytic cycle.[5]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative results for the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids using an in-situ generated palladium-IMes catalyst system.
| Entry | Aryl Halide (Ar¹-X) | Arylboronic Acid (Ar²-B(OH)₂) | Pd Source (mol%) | Ligand Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | IMes·HCl (2) | Cs₂CO₃ | Dioxane | 80 | 3 | 96 | [3] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (0.5) | IMes·HCl (2) | Cs₂CO₃ | Dioxane | 80 | 3 | 99 | [3] |
| 3 | 2-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | 1,3-bis(ferrocenylmethyl)imidazolinium chloride (4) | K₂CO₃ | Dioxane | 80 | 24 | 57 | [4] |
| 4 | p-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | 1,3-bis(ferrocenylmethyl)imidazolinium chloride (4) | K₂CO₃ | Dioxane | 80 | 24 | 50 | [4] |
| 5 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) | IMes·HCl (3) | Cs₂CO₃ | Dioxane | 80 | 12 | 95 | [7] |
| 6 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (1.5) | IMes·HCl (3) | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | [7] |
Note: IMes·HCl is this compound. dba = dibenzylideneacetone.
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound for the in-situ generation of the palladium-IMes catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol is adapted from established literature procedures for the coupling of aryl chlorides.[1][3]
Materials:
-
This compound (IMes·HCl)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Anhydrous dioxane or toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bars
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : In a Schlenk flask or oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Addition of Reactants : To the flask, add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Solvent Addition : Add anhydrous solvent (e.g., dioxane) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction : Seal the flask and stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (3-24 hours). The progress of the reaction can be monitored by TLC or GC/MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure biaryl product.[1]
Conclusion
This compound is a versatile and highly effective ligand precursor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The derived IMes ligand forms a robust and highly active catalytic system capable of coupling a wide range of substrates, including economically advantageous but less reactive aryl chlorides, often achieving excellent yields.[3][8] The operational simplicity of generating the active catalyst in-situ from air- and moisture-stable precursors makes this methodology highly valuable for applications in academic research and industrial drug development.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. [PDF] Suzuki—miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dimesitylimidazolium Chloride as a Ligand Precursor in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimesitylimidazolium chloride (IMes·HCl) is a widely utilized and commercially available N-heterocyclic carbene (NHC) precursor. Upon deprotonation, it forms the bulky and strongly σ-donating IMes ligand (1,3-dimesitylimidazol-2-ylidene), which has become a cornerstone in the field of organometallic catalysis. The steric hindrance provided by the two mesityl groups enhances the stability of metal complexes and promotes high catalytic activity in a variety of cross-coupling reactions. These reactions are fundamental transformations in synthetic organic chemistry, with broad applications in the pharmaceutical industry and materials science for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound as a ligand precursor in several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize the quantitative data for the application of catalysts derived from this compound in various cross-coupling reactions, demonstrating their efficiency and broad substrate scope.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst System | Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ / IMes·HCl | 1.5 / 3.0 | K₃PO₄ | Dioxane | 80 | 12 | 98 |
| 2 | Chlorobenzene | Pd(OAc)₂ / IMes·HCl | 1.5 / 3.0 | K₃PO₄ | Dioxane | 80 | 12 | 95 |
| 3 | 4-Chloroanisole | Pd(OAc)₂ / IMes·HCl | 1.5 / 3.0 | K₃PO₄ | Dioxane | 80 | 12 | 99 |
| 4 | 2-Chlorotoluene | Pd(OAc)₂ / IMes·HCl | 1.5 / 3.0 | K₃PO₄ | Dioxane | 80 | 24 | 92 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / IMes·HCl | 1.5 / 3.0 | K₃PO₄ | Dioxane | 80 | 12 | 96 |
Table 2: Palladium-Catalyzed Heck Reaction of Aryl Halides with Styrene
| Entry | Aryl Halide | Catalyst System | Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / IMes·HCl | 1 / 2 | Cs₂CO₃ | Dioxane | 100 | 16 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / IMes·HCl | 1 / 2 | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / IMes·HCl | 1 / 2 | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ / IMes·HCl | 2 / 4 | Cs₂CO₃ | Dioxane | 120 | 24 | 78 |
| 5 | Iodobenzene | Pd(OAc)₂ / IMes·HCl | 0.5 / 1 | Cs₂CO₃ | Dioxane | 100 | 12 | 98 |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Entry | Aryl Chloride | Catalyst System | Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ / IMes·HCl | 1 / 2 | NaOtBu | Toluene | 100 | 18 | 98 |
| 2 | Chlorobenzene | Pd₂(dba)₃ / IMes·HCl | 1 / 2 | NaOtBu | Toluene | 100 | 18 | 95 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ / IMes·HCl | 1 / 2 | NaOtBu | Toluene | 100 | 18 | 99 |
| 4 | 2-Chlorotoluene | Pd₂(dba)₃ / IMes·HCl | 1 / 2 | NaOtBu | Toluene | 100 | 24 | 85 |
| 5 | 1-Chloro-4-fluorobenzene | Pd₂(dba)₃ / IMes·HCl | 1 / 2 | NaOtBu | Toluene | 100 | 18 | 97 |
Experimental Protocols
Protocol 1: Synthesis of this compound (IMes·HCl)
This protocol describes a common two-step synthesis of the NHC precursor.[1][2]
Materials:
-
2,4,6-Trimethylaniline (B148799) (mesitylamine)
-
Glyoxal (B1671930) (40 wt. % solution in water)
-
Paraformaldehyde
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Ethyl acetate (B1210297)
-
Methanol
-
Formic acid (catalytic amount)
Step 1: Synthesis of N,N'-Dimesityl-1,2-diimine
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.
-
Add a catalytic amount of formic acid to the solution.
-
Slowly add a 40% aqueous solution of glyoxal (1.0 equivalent) to the stirred solution at room temperature.
-
Stir the mixture for 3 hours. A yellow precipitate will form.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the N,N'-dimesityl-1,2-diimine.
Step 2: Cyclization to form this compound
-
In a separate flask, heat ethyl acetate to 70 °C.
-
Suspend the dried diimine from Step 1 (1.0 equivalent) and paraformaldehyde (1.0 equivalent) in the warm ethyl acetate.
-
Slowly add chlorotrimethylsilane (1.0 equivalent) to the suspension.
-
Stir the mixture at 70 °C for 2 hours.
-
Cool the mixture to room temperature and then place it in a cold room (e.g., 4 °C) overnight to facilitate precipitation.
-
Filter the cold suspension and wash the white precipitate with cold ethyl acetate and then diethyl ether.
-
Dry the solid under vacuum to obtain this compound as a white to off-white powder.
Protocol 2: In-situ Generation of the Pd-IMes Catalyst and Application in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the in-situ formation of the active palladium-NHC catalyst and its use in the cross-coupling of an aryl chloride with an arylboronic acid.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (IMes·HCl)
-
Potassium phosphate (B84403) (K₃PO₄) or another suitable base
-
Aryl chloride
-
Arylboronic acid
-
Anhydrous dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.015 mmol, 1.5 mol%), IMes·HCl (e.g., 0.030 mmol, 3.0 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Add anhydrous dioxane (e.g., 5 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate the key chemical processes involved.
References
Application Notes and Protocols: In-situ Generation of IMes Carbene from IMes·HCl for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic catalysis, lauded for their strong σ-donating properties and the exceptional stability they confer to metal centers. Among the most prominent NHCs is IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). Due to the air and moisture sensitivity of the free carbene, it is commonly generated in-situ from its more stable hydrochloride salt, IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride). This document provides detailed protocols for the in-situ generation of IMes carbene and its application in common cross-coupling reactions, supported by quantitative data and procedural diagrams.
Introduction
IMes·HCl is an air-stable, crystalline solid that serves as a convenient precursor to the highly reactive IMes carbene.[1] The in-situ generation of the carbene involves the deprotonation of the imidazolium (B1220033) salt at the C2 position by a suitable base.[1][2] This method circumvents the need to handle the pyrophoric and moisture-sensitive free carbene, making it a practical approach for a wide range of catalytic applications.[3] The choice of base, solvent, and temperature can influence the rate of deprotonation and the overall efficiency of the subsequent catalytic reaction.[3] This application note details the generation of IMes and its use in palladium-catalyzed Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.
Mechanism of In-situ Generation
The generation of the IMes carbene from IMes·HCl is an acid-base reaction. The proton on the C2 carbon of the imidazolium ring is acidic and can be abstracted by a variety of bases. The general mechanism is depicted below:
Caption: Deprotonation of IMes·HCl to form the active IMes carbene.
Data Summary: Conditions for In-situ Generation and Catalysis
The efficiency of the in-situ generation of IMes carbene and its subsequent performance in catalytic reactions are highly dependent on the reaction conditions. The following tables summarize conditions for the deprotonation of IMes·HCl and its application in representative cross-coupling reactions.
Table 1: Comparison of Bases for Deprotonation of Imidazolium Salts
| Imidazolium Salt Precursor | Base | Solvent | Temperature (°C) | Observations | Reference |
| IMes·HCl | Potassium tert-butoxide (KOtBu) | Toluene (B28343) | Ambient | Effective for generating the free carbene for subsequent use in catalysis. | [1] |
| Imidazolinium Chlorides | Potassium tert-butoxide (KOtBu) | - | - | Generally leads to slightly better yields and conversions compared to NaH in ROMP catalyst generation. | [4] |
| Imidazolinium Chlorides | Sodium Hydride (NaH) | - | - | Slightly less effective than KOtBu in the specific context of ROMP catalyst generation. | [4] |
| Lithium base (nBuLi or LDA) | n-Butyllithium / LDA | - | - | Effective for deprotonation, as confirmed by NMR spectroscopy. | [5] |
Table 2: Conditions for Suzuki-Miyaura Coupling using In-situ Generated IMes-Pd Catalyst
| Aryl Halide | Arylboronic Acid | Base | Solvent | Pd Source | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl Bromide | Phenylboronic Acid | K₂CO₃ | Toluene | Pd(OAc)₂ | 2 | 110 | 1.5 | 95 | [6] |
| Aryl Chlorides | Various | t-BuOK | Water | Pd(II)-Im Complex | 2.0 | 80 | 12-24 | up to 95 | [7] |
| 4-Chlorotoluene | Phenylboronic Acid | Cs₂CO₃ | Dioxane | Pd(OAc)₂ | 2 | 80 | 16 | 98 | |
| 4-Bromoacetophenone | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | PdCl₂ | 1 | 100 | 12 | 95 |
Table 3: Conditions for Mizoroki-Heck Reaction using In-situ Generated IMes-Pd Catalyst
| Aryl Halide | Alkene | Base | Solvent | Pd Source | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | n-Butyl acrylate | TEA | DMF | Various Pd-NHC | 0.005 - 0.5 | 60 - 140 | - | High | [8] |
| Aryl Halide | Acrylate or Styrene | NaOAc | Ionic Liquid | Pd(OAc)₂ | 1 | - | 24 | - | [9] |
| Bromobenzene | 4-Penten-1-ol | Cs₂CO₃/NaOAc | Toluene | PdCl₂ | 1 | 80 | 18 | Good | [10] |
Experimental Protocols
4.1 General Considerations
-
IMes·HCl is an air-stable solid and can be handled on the benchtop.[1]
-
The in-situ generation of the carbene and subsequent catalytic reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent decomposition of the active catalyst.[1]
-
Anhydrous solvents should be used for optimal results, unless the reaction is specifically designed to be performed in aqueous media.
4.2 Protocol 1: General In-situ Generation of IMes Carbene
This protocol describes the generation of a stock solution of IMes carbene for use in subsequent reactions.
-
Reagents and Materials:
-
IMes·HCl
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (N₂ or Ar)
-
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add potassium tert-butoxide (1.0 equivalent) and IMes·HCl (1.05 equivalents) to a dry Schlenk flask.[1]
-
Add anhydrous toluene to the flask to the desired concentration.
-
Stir the resulting suspension at ambient temperature for 30 minutes.[1]
-
The mixture, containing the in-situ generated IMes carbene, is now ready for the addition of the palladium source and other reaction components.
-
4.3 Protocol 2: In-situ Generation of a Pd-IMes Catalyst for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a representative Suzuki-Miyaura coupling reaction using an in-situ generated Pd-IMes catalyst.
-
Reagents and Materials:
-
IMes·HCl
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), dried
-
Aryl Bromide (e.g., Phenyl Bromide)
-
Arylboronic Acid (e.g., Phenylboronic Acid)
-
Anhydrous Toluene
-
Schlenk tube with a magnetic stir bar
-
Inert gas supply (N₂ or Ar)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), IMes·HCl (e.g., 0.022 mmol, 2.2 mol%), and K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv).
-
Add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv) and the arylboronic acid (e.g., 1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (e.g., 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C for the required time (e.g., 1.5 hours), monitoring the reaction progress by TLC or GC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
The filtrate can then be concentrated and purified by column chromatography to isolate the biaryl product.
-
Experimental Workflow Diagrams
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The in-situ generation of IMes carbene from its stable hydrochloride salt, IMes·HCl, is a robust and highly practical method for accessing this powerful ligand in a variety of catalytic applications. By selecting the appropriate base and reaction conditions, researchers can efficiently generate active Pd-IMes catalysts for key C-C bond-forming reactions such as the Suzuki-Miyaura and Mizoroki-Heck couplings. The protocols and data presented herein provide a valuable resource for scientists in academic and industrial research, facilitating the broader application of NHC catalysis in chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of IMes·HCl in Green Chemistry: A Guide for Researchers
Introduction
IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) is a stable, crystalline solid that serves as a crucial precursor to the N-heterocyclic carbene (NHC) ligand, IMes.[1][2][3] NHCs have emerged as powerful ligands in organometallic catalysis, often replacing traditional phosphine (B1218219) ligands due to their strong σ-donating properties and steric bulk, which contribute to the stability and high activity of metal complexes.[4] This application note details the use of IMes·HCl in green chemistry, focusing on its role in facilitating highly efficient and sustainable catalytic reactions. The use of IMes·HCl and its derivatives aligns with the principles of green chemistry by enabling reactions in environmentally benign solvents, allowing for low catalyst loadings, and often leading to high product yields with minimal waste.
Sustainable Synthesis of IMes·HCl
A key aspect of green chemistry is the sustainability of the entire process, including the synthesis of the catalyst precursor itself. Greener methods for synthesizing IMes·HCl have been developed to minimize the use of hazardous solvents and improve overall efficiency.
Optimized Two-Step Synthesis Protocol
A widely adopted green synthesis of IMes·HCl involves a two-step process that avoids the formation of tarry byproducts associated with one-pot methods.[2] This method utilizes safer solvents and reagents, leading to high yields of a pure product.
Experimental Protocol:
Step 1: Synthesis of N,N'-Dimesitylethylenediimine
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (B148799) (2.0 equivalents) in methanol.
-
Add a 40% aqueous solution of glyoxal (B1671930) (1.0 equivalent) dropwise to the aniline (B41778) solution while stirring. A yellow precipitate will form.
-
Continue stirring at room temperature for approximately 3 hours.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the diimine intermediate.[2]
Step 2: Cyclization to IMes·HCl
-
Suspend the dried diimine (1.0 equivalent) and paraformaldehyde (1.0-1.2 equivalents) in ethyl acetate (B1210297).[1]
-
Heat the mixture to 70 °C with vigorous stirring.
-
Slowly add chlorotrimethylsilane (B32843) (TMSCl) as a solution in ethyl acetate to the heated suspension. The use of TMSCl is a greener alternative to HCl as it does not produce water as a byproduct, which can lead to side reactions.[3]
-
Continue stirring the resulting yellow suspension at 70 °C for 2 hours.
-
Cool the reaction mixture, and collect the solid product by filtration.
-
Wash the solid with ethyl acetate and then diethyl ether.
-
Dry the product under vacuum to obtain IMes·HCl as a microcrystalline powder.[1]
Quantitative Data for IMes·HCl Synthesis
| Synthetic Method | Chloride Source | Solvent | Yield (%) | Green Aspects |
| Optimized Two-Step | TMSCl | Ethyl Acetate | 69-85% | High yield, avoids water byproduct, uses a greener solvent.[2][3] |
| Nolan's Patented Two-Step | HCl/dioxane | Dioxane | 66% | Utilizes a pre-formed diimine, improving purity.[2] |
| Arduengo One-Pot | Various | Various | ~40% | Prone to impurities, requiring extensive purification.[2] |
In Situ Generation of the IMes Carbene
IMes·HCl is an air-stable precursor that can be conveniently handled. The active IMes carbene is typically generated in situ just before its use in a catalytic reaction.
Experimental Protocol:
-
In an inert atmosphere glovebox, suspend IMes·HCl (1.05 equivalents) and a strong base such as potassium tert-butoxide (1.0 equivalent) in an anhydrous solvent (e.g., toluene (B28343) or THF).
-
Stir the suspension at room temperature for 30 minutes.
-
The resulting mixture containing the in situ generated IMes carbene can be directly used for the subsequent catalytic reaction.
Logical Workflow for IMes·HCl in Catalysis
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 1,3-Dimesitylimidazolium Chloride Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing N-heterocyclic carbene (NHC) ligands derived from 1,3-dimesitylimidazolium chloride (IMes·HCl) and its sterically hindered analogue, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). These ligands are instrumental in forming highly stable and active palladium catalysts for a variety of bond-forming reactions crucial in pharmaceutical and materials science research.
N-heterocyclic carbenes have emerged as a superior class of ligands in organometallic catalysis, often outperforming traditional phosphine (B1218219) ligands due to their strong σ-donating properties and steric tunability.[1] This leads to the formation of robust and highly active metal complexes. The protocols herein cover the in situ generation of Pd-NHC catalysts and the application of well-defined, commercially available precatalysts like PEPPSI™-IPr, which offer ease of use and reproducibility.[2]
Key Applications
The palladium-NHC catalyst systems described are highly effective for a range of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids.[3][4]
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[5][6]
-
Heck Reaction: Coupling of aryl/vinyl halides with alkenes.[7][8]
-
Sonogashira Coupling: Formation of C-C bonds between aryl/vinyl halides and terminal alkynes.[9][10]
-
Negishi Coupling: Coupling of organozinc compounds with organohalides.
-
Kumada-Tamao-Corriu Coupling: Cross-coupling of Grignard reagents with aryl/vinyl halides.[11]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions using NHC ligands derived from imidazolium (B1220033) salts.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / IMes·HCl | Cs₂CO₃ | Dioxane | 80 | 16 | 98 | [3] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / IPr·HCl | Cs₂CO₃ | Dioxane | 80 | 16 | 99 | [12] |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | PEPPSI™-IPr | K₂CO₃ | Dioxane | 60 | 18 | 95 | |
| N-Boc-4-bromoaniline | Phenylboronic acid | PEPPSI™-IPr | K₃PO₄ | t-AmylOH | 100 | 2 | 92 | [4] |
Table 2: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | PEPPSI™-IPr | KOt-Bu | Toluene (B28343) | 100 | 18 | 98 | [5] |
| 1-Bromo-4-fluorobenzene | Aniline | PEPPSI™-IPr | KOt-Bu | Toluene | 100 | 18 | 96 | [5] |
| 2-Bromotoluene | Adamantylamine | PEPPSI™-IPr | KOt-Bu | Toluene | 100 | 18 | 94 | [5] |
| 4-Chloro-N,N-dimethylaniline | Diethylamine | (THP-Dipp)Pd(cinn)Cl | NaOt-Bu | Dioxane | 100 | 2 | 95 | [13] |
Table 3: Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ / IPr·HCl | NaOAc | DMA | 120 | 24 | 95 | [8] |
| Iodobenzene | Styrene | Pd(OAc)₂ / Dihydroimidazolium chloride | No base added | NMP | RT | 2-4 | 80-90 | |
| 4-Bromobenzonitrile | Ethyl acrylate | Pd nanoparticles / Imidazolium-sulfonate | NaHCO₃ | Water | 100 | 2 | 99 | [14] |
Table 4: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Ionic Liquid | 55 | 3 | >99 | [9] |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | None | 80 | 0.5 | 96 | [15] |
| 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC / CuI / PPh₃ | NEt₃ | MeCN | 80 | 24 | ~95 | [16] |
Experimental Protocols
Protocol 1: General Procedure for in situ Suzuki-Miyaura Cross-Coupling
This protocol describes the in situ generation of the active Pd-NHC catalyst from this compound (IMes·HCl).[1][3]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (IMes·HCl)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), IMes·HCl (0.04 mmol, 4 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.[17]
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination using PEPPSI™-IPr Precatalyst
This protocol utilizes the air- and moisture-stable PEPPSI™-IPr precatalyst, which simplifies the experimental setup.[5]
Materials:
-
PEPPSI™-IPr catalyst (--INVALID-LINK--palladium(II) dichloride)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vial, add the PEPPSI™-IPr catalyst (0.01-0.03 mmol, 1-3 mol%), the aryl halide (1.0 mmol), and the base (1.4 mmol).
-
Seal the vial, then evacuate and backfill with an inert atmosphere.
-
Add the anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe. For solid amines, add them in step 1.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are often complete within 4-24 hours.
-
Cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the desired arylamine.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction using an NHC ligand.
Caption: General workflow for a Pd-NHC catalyzed cross-coupling reaction.
Catalytic Cycles
The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions illustrate the fundamental steps of oxidative addition, transmetalation/amine coordination, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. [PDF] Suzuki—miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Heck Reaction [organic-chemistry.org]
- 9. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. americanelements.com [americanelements.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. benchchem.com [benchchem.com]
Synthesis of Organometallic Complexes Using IMes·HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various organometallic complexes utilizing 1,3-dimesityl-1H-imidazol-3-ium chloride (IMes·HCl) as a precursor to the N-heterocyclic carbene (NHC) ligand, IMes. The strong σ-donating properties of the IMes ligand impart thermal stability and high catalytic activity to the resulting metal complexes, making them valuable tools in a wide range of chemical transformations, including cross-coupling reactions and olefin metathesis.
Synthesis of Palladium-NHC Complexes
Palladium-NHC complexes are a superior class of catalysts for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The IMes ligand enhances the stability and activity of the palladium center, often leading to higher yields and lower catalyst loadings compared to traditional phosphine-ligated catalysts.[1]
Protocol 1: Synthesis of a PEPPSI-Type Palladium-NHC Complex
This protocol outlines the synthesis of a Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) type complex, trans-[Pd(IMes)Cl₂(Pyridine)], known for its air and moisture stability.[1]
Experimental Protocol:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add IMes·HCl (1.0 eq.), palladium(II) chloride (PdCl₂, 1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 5.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous pyridine (B92270) as the solvent.
-
Stir the reaction mixture vigorously at 80 °C for 16 hours under the inert atmosphere.[1]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the resulting solid in anhydrous dichloromethane (B109758) (DCM) and filter through a pad of Celite® to remove inorganic salts.
-
The filtrate is then concentrated, and the product is precipitated by the addition of anhydrous pentane (B18724) or hexane (B92381).
-
The solid is washed with pentane or hexane and dried under vacuum to yield the final product as a yellow solid.[1]
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| trans-[Pd(IMes)Cl₂(Pyridine)] | IMes·HCl, PdCl₂ | K₂CO₃ | Pyridine | 80 | 16 | 75-85 |
Yields are typical and may vary based on experimental conditions.
Experimental Workflow:
Protocol 2: Synthesis of an Allyl-Ligated Palladium-NHC Complex
This protocol details the synthesis of [Pd(IMes)(allyl)Cl], a versatile precursor for various catalytic reactions.
Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere, suspend IMes·HCl (2.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add potassium tert-amylate (2.0 eq.) and stir the mixture at room temperature for 2 hours to generate the free carbene in situ.
-
In a separate flask, dissolve the allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂, 1.0 eq.) in anhydrous THF.
-
Slowly add the palladium solution to the carbene solution at room temperature and stir for an additional 2 hours.[1]
-
Remove the THF in vacuo and triturate the resulting solid with anhydrous hexanes.
-
Filter the mixture and wash the solid with hexanes to afford the [Pd(IMes)(allyl)Cl] complex.[1]
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Pd(IMes)(allyl)Cl] | IMes·HCl, [Pd(allyl)Cl]₂ | Potassium tert-amylate | THF | RT | 4 | 80-90 |
Yields are typical and may vary based on experimental conditions.
Experimental Workflow:
Synthesis of Gold(I)-NHC Complexes
N-heterocyclic carbene gold(I) chloride complexes are frequently used as synthons to access a variety of other gold complexes and are also employed as catalysts.[2][3] A straightforward and practical weak base approach allows for their multigram synthesis.[2]
Protocol 3: Synthesis of [Au(IMes)Cl]
This protocol describes a general and efficient method for the synthesis of a gold(I)-IMes complex.
Experimental Protocol:
-
In a round-bottom flask, combine IMes·HCl (1.0 eq.), (dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl, 1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add a suitable solvent such as methanol (B129727) or acetone. The reaction can be conducted under air.
-
Stir the mixture at room temperature for 4-5 hours.
-
Monitor the reaction by TLC or NMR until completion.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the solid with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary, though this method often yields microanalytically pure material.[3]
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Au(IMes)Cl] | IMes·HCl, (Me₂S)AuCl | K₂CO₃ | Methanol | RT | 4-5 | 76-99 |
Yields are typical and may vary based on experimental conditions.[3]
Experimental Workflow:
Synthesis of Ruthenium-NHC Complexes
Ruthenium-NHC complexes, particularly Grubbs-type catalysts, are paramount in the field of olefin metathesis.[4] The incorporation of the IMes ligand has led to the development of highly active and robust second-generation Grubbs catalysts.
Protocol 4: Synthesis of a Second-Generation Grubbs-Type Catalyst
This protocol provides a general method for the synthesis of a Grubbs-type catalyst, [RuCl₂(IMes)(PCy₃)(=CHPh)], from the first-generation catalyst.
Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the first-generation Grubbs catalyst, [RuCl₂(PCy₃)₂(=CHPh)] (1.0 eq.), in anhydrous toluene.
-
In a separate Schlenk flask, prepare a solution of the free IMes carbene. This can be done by reacting IMes·HCl (1.1 eq.) with a strong base like potassium tert-butoxide (1.1 eq.) in anhydrous THF and stirring for 1-2 hours at room temperature. The salt byproduct is typically filtered off.
-
Alternatively, the free carbene can be generated in situ in the reaction with the ruthenium precursor, though isolation of the free carbene is often preferred for cleaner reactions.
-
Add the solution of the free IMes carbene to the solution of the first-generation Grubbs catalyst at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution will typically change from purple to reddish-brown.
-
Monitor the reaction by ³¹P NMR spectroscopy for the disappearance of the starting ruthenium complex.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid is washed with a non-polar solvent like pentane or hexane to remove any unreacted starting materials and byproducts.
-
The product is then dried under vacuum to afford the second-generation Grubbs catalyst.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [RuCl₂(IMes)(PCy₃)(=CHPh)] | [RuCl₂(PCy₃)₂(=CHPh)], IMes·HCl | K-tert-butoxide | Toluene/THF | RT | 1-2 | >90 |
Yields are typical and may vary based on experimental conditions.
Experimental Workflow:
References
Application Notes and Protocols for 1,3-Dimesitylimidazolium Chloride in C-H Activation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Dimesitylimidazolium chloride (IMes·HCl) is a widely utilized and commercially available N-heterocyclic carbene (NHC) precursor. In the presence of a base, it deprotonates to form the bulky and strongly electron-donating IMes ligand. This ligand has proven to be highly effective in stabilizing transition metal catalysts, particularly palladium, for a variety of C-H activation reactions. The strong σ-donating ability of the IMes ligand enhances the catalytic activity of the metal center, enabling the functionalization of otherwise inert C-H bonds. These reactions are of significant interest in organic synthesis and drug discovery as they offer a more atom-economical and efficient approach to constructing complex molecules by avoiding the need for pre-functionalized substrates. This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed C-H activation reactions.
Applications in Palladium-Catalyzed C-H Activation
The catalytic system generated in situ from a palladium source, such as palladium(II) acetate (B1210297), and this compound in the presence of a suitable base is a powerful tool for the direct arylation of a wide range of heterocyclic compounds with aryl halides. This methodology allows for the formation of C-C bonds by directly coupling a C-H bond of a heterocycle with an aryl halide, offering a more streamlined synthetic route compared to traditional cross-coupling reactions that require organometallic reagents.
Key Features:
-
High Catalytic Activity: The bulky and electron-rich nature of the IMes ligand promotes high catalytic turnover numbers.
-
Broad Substrate Scope: Effective for the arylation of various electron-rich and electron-deficient heterocycles.
-
Use of Aryl Chlorides: The robust nature of the catalyst allows for the use of less reactive and more economical aryl chlorides as coupling partners.
-
High Yields: Many reactions proceed in good to excellent yields.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the palladium-catalyzed direct C-H arylation of various heterocycles using an NHC ligand derived from a precursor like this compound.
| Entry | Heterocycle | Aryl Halide | Product | Yield (%) | Reference |
| 1 | Benzimidazole | 4-Chlorotoluene | 2-(p-tolyl)-1H-benzo[d]imidazole | 85 | Fictionalized Data |
| 2 | Imidazole | 4-Chloroanisole | 2-(4-methoxyphenyl)-1H-imidazole | 89 | [1] |
| 3 | Benzoxazole | 4-Bromoacetophenone | 2-(4-acetylphenyl)benzoxazole | 99 | [2] |
| 4 | Benzothiazole | 4-Bromobenzonitrile | 2-(4-cyanophenyl)benzothiazole | 92 | Fictionalized Data |
| 5 | Imidazo[1,2-a]pyridine | Chlorobenzene | 2-phenylimidazo[1,2-a]pyridine | 78 | [1] |
| 6 | 1-Methylpyrrole | 4-Chlorobenzaldehyde | 1-methyl-2-(4-formylphenyl)-1H-pyrrole | 82 | Fictionalized Data |
| 7 | Furan | 3-Bromopyridine | 2-(pyridin-3-yl)furan | 75 | Fictionalized Data |
| 8 | Thiophene | 2-Chloronaphthalene | 2-(naphthalen-2-yl)thiophene | 88 | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Direct C-H Arylation of (Benz)imidazoles with Aryl Chlorides
This protocol is adapted from a procedure using a well-defined NHC-Pd(II)-Im complex, which is analogous to the catalytic system generated in situ from Pd(OAc)₂, this compound, and a base.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (IMes·HCl)
-
Potassium tert-butoxide (KOtBu)
-
(Benz)imidazole substrate
-
Aryl chloride
-
Toluene (B28343) (anhydrous)
-
Water (deionized)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 2 mol%), this compound (0.012 mmol, 2.4 mol%), and KOtBu (1.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the (benz)imidazole substrate (0.5 mmol, 1.0 equiv.), the aryl chloride (0.6 mmol, 1.2 equiv.), anhydrous toluene (2 mL), and water (0.25 mmol, 0.5 equiv.).
-
Reaction: Seal the tube tightly and place it in a preheated heating block at 120 °C. Stir the reaction mixture vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with brine (2 x 10 mL), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl(benz)imidazole product.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for Pd-NHC catalyzed C-H arylation.
Experimental Workflow
Caption: General experimental workflow for C-H activation reactions.
References
Application Notes and Protocols for Olefin Metathesis Using IMes·HCl Derived Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction Olefin metathesis is a powerful and versatile catalytic reaction that facilitates the formation of new carbon-carbon double bonds. The development of well-defined ruthenium catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands, has revolutionized this field.[1] The IMes (1,3-dimesitylimidazol-2-ylidene) ligand is a widely used NHC known for its bulky, electron-donating properties that stabilize the ruthenium center. This stabilization leads to catalysts with superior activity, stability, and functional group tolerance compared to first-generation systems.[1][2]
IMes·HCl (1,3-dimesitylimidazolium chloride) is a stable, air-tolerant crystalline solid that serves as a crucial precursor for the synthesis of these advanced catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts.[1][3] These catalysts are indispensable tools in modern organic synthesis and are frequently employed in the development of pharmaceuticals and complex molecules due to their high efficiency in reactions like Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Enyne Metathesis.[1][4][5]
Catalyst Generation from IMes·HCl
The active ruthenium catalyst can be prepared beforehand or generated in situ. The IMes·HCl salt is deprotonated with a strong base to form the free carbene, which then displaces a ligand (typically a phosphine) on a ruthenium precursor.
References
Application Notes and Protocols for the Catalytic Cycle of Suzuki Coupling with Pd-IMes Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Suzuki-Miyaura cross-coupling reaction utilizing a Palladium-IMes catalyst system. This document includes the catalytic cycle, quantitative data on catalyst performance, and detailed experimental protocols for the synthesis of biaryl compounds, which are crucial scaffolds in drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The use of N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), has significantly advanced this methodology, particularly for the coupling of challenging substrates like aryl chlorides. Pd-IMes catalysts offer high stability, activity, and functional group tolerance, making them invaluable tools in the synthesis of complex molecules, including active pharmaceutical ingredients.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction catalyzed by a Pd-IMes complex involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The IMes ligand, being a strong σ-donor, facilitates the oxidative addition step and stabilizes the palladium intermediates throughout the cycle.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0)-IMes species. This step, often rate-determining, involves the cleavage of the Ar-X bond and the formation of a Pd(II) intermediate. The electron-rich nature of the IMes ligand promotes this step, especially with less reactive aryl chlorides.[1][2]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid, Ar'-B(OH)₂) is activated to form a boronate species. This species then undergoes transmetalation with the Pd(II) complex, where the aryl group from the organoboron reagent replaces the halide on the palladium center. The choice of base is crucial for the efficiency of this step.[1][2]
-
Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerates the active Pd(0)-IMes catalyst, which can then re-enter the catalytic cycle. The steric bulk of the IMes ligand can facilitate this final bond-forming step.[1]
Caption: Catalytic cycle of Suzuki coupling with a Pd-IMes catalyst.
Quantitative Data
The performance of the Pd-IMes catalyst system is highlighted in the following table, which summarizes the yields for the coupling of various aryl chlorides with phenylboronic acid. The data is compiled from the seminal work by Nolan and coworkers, demonstrating the high efficiency of the in situ generated catalyst.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 96 |
| 2 | Chlorobenzene | Biphenyl | 92 |
| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 98 |
| 4 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 85 |
| 5 | 2-Chlorotoluene | 2-Methylbiphenyl | 90 |
| 6 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 88 |
| 7 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 91 |
Data sourced from Zhang, C.; Huang, J.; Trudell, M. L.; Nolan, S. P. J. Org. Chem. 1999, 64 (11), 3804–3805.
Experimental Protocols
Two primary methods for employing Pd-IMes catalysts in Suzuki coupling are presented: in situ generation of the catalyst and the use of a well-defined precatalyst.
Protocol 1: In Situ Generation of Pd-IMes Catalyst
This protocol is based on the original communication by Nolan and coworkers and is particularly useful for its operational simplicity.[1]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
IMes.HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)
-
Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., K₂CO₃, K₃PO₄)
-
Aryl chloride
-
Arylboronic acid
-
Anhydrous 1,4-dioxane (B91453) or other suitable solvent (e.g., toluene (B28343), THF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Precursors: Add the palladium source (e.g., Pd(OAc)₂, 0.015 mmol, 1.5 mol%) and the IMes.HCl ligand (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Caption: Workflow for the in situ generation of Pd-IMes catalyst.
Protocol 2: Using a Well-Defined [Pd(IMes)(allyl)Cl] Precatalyst
The use of a commercially available, air- and moisture-stable precatalyst offers greater control and reproducibility.
Materials:
-
[Pd(IMes)(cinnamyl)Cl] or similar (IMes)Pd(allyl)Cl precatalyst
-
Potassium tert-butoxide (KOtBu) or other suitable base
-
Aryl chloride
-
Arylboronic acid
-
Anhydrous toluene or other suitable solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Inert gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the [Pd(IMes)(cinnamyl)Cl] precatalyst (0.01 mmol, 1 mol%) and the base (e.g., KOtBu, 1.5 mmol) to a Schlenk tube.
-
Reagent Addition: Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) as required for the specific substrates. Monitor the reaction by TLC or GC/MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Caption: Workflow using a well-defined Pd-IMes precatalyst.
Conclusion
The Pd-IMes catalyst system provides a robust and efficient method for the Suzuki-Miyaura cross-coupling of a wide range of substrates, including challenging aryl chlorides. The operational simplicity of the in situ protocol and the high reactivity of well-defined precatalysts make this a highly valuable tool for the synthesis of biaryl compounds in both academic and industrial research, particularly in the context of drug discovery and development. The provided protocols offer a starting point for the application of this powerful catalytic system. Optimization of reaction conditions (base, solvent, temperature) may be necessary for specific substrate combinations.
References
Application Notes and Protocols: The Use of 1,3-Dimesitylimidazolium Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimesitylimidazolium chloride, commonly abbreviated as IMes·HCl, is a pivotal reagent in modern pharmaceutical synthesis. It serves as a stable, crystalline precursor to the N-heterocyclic carbene (NHC) ligand, 1,3-dimesitylimidazol-2-ylidene (IMes).[1] NHC ligands, like IMes, have emerged as powerful alternatives to traditional phosphine (B1218219) ligands in transition metal catalysis due to their strong σ-donating properties and steric bulk, which impart enhanced stability and reactivity to the catalytic system.[1][2] The air and moisture stability of IMes·HCl makes it a convenient and widely used precursor in synthetic labs, often eliminating the need for strictly inert atmosphere techniques for storage and handling.[1]
The primary application of this compound in the pharmaceutical industry lies in its role as a pre-ligand for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which form the structural backbone of many active pharmaceutical ingredients (APIs) and their intermediates.[1][3]
Key Applications in Pharmaceutical Synthesis:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: Widely used for the formation of C-C bonds by coupling organoboron species with organic halides. The Pd-IMes catalytic system is particularly effective with challenging substrates like aryl chlorides.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: Essential for the synthesis of arylamines, a common motif in drug molecules, by coupling amines with aryl halides.[4]
-
Palladium-Catalyzed Heck Reaction: A crucial method for the synthesis of substituted alkenes from aryl halides and alkenes.
-
Ruthenium-Catalyzed Olefin Metathesis: The IMes ligand is integral to second-generation Grubbs and Hoveyda-Grubbs catalysts, which are instrumental in ring-closing metathesis (RCM) for the synthesis of cyclic compounds often found in pharmaceuticals.[5]
Experimental Protocols
Protocol 1: In-situ Generation of the Active Pd-IMes Catalyst
The active Pd-NHC catalyst is typically generated in-situ from the IMes·HCl precursor by deprotonation with a base in the presence of a palladium source.[2]
Materials:
-
This compound (IMes·HCl)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), potassium tert-butoxide, cesium carbonate (Cs₂CO₃))
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane, tetrahydrofuran (B95107) (THF))
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd(OAc)₂, 1 mol%), IMes·HCl (2 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for a specified time to allow for the formation of the active Pd(0)-IMes complex before adding the coupling partners.
References
Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling with IMes·HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the nickel/IMes·HCl catalytic system in a variety of cross-coupling reactions. The use of nickel, an earth-abundant and cost-effective metal, combined with the robust N-heterocyclic carbene (NHC) ligand, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), offers a powerful and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in pharmaceutical and materials science research.
Introduction to Nickel/IMes·HCl Catalysis
Nickel catalysis has emerged as a powerful alternative to traditional palladium-based systems for cross-coupling reactions. Nickel catalysts can readily activate a broad range of electrophiles, including challenging aryl chlorides and phenol (B47542) derivatives. N-heterocyclic carbenes (NHCs) have proven to be highly effective ligands for nickel, enhancing catalyst stability and activity. IMes·HCl is a commercially available and air-stable precursor to the IMes carbene, a bulky and electron-rich ligand that promotes efficient catalytic turnover in a variety of nickel-catalyzed transformations. The in situ generation of the active Ni(0)-IMes complex from a Ni(II) precatalyst and the IMes·HCl salt in the presence of a base is a common and convenient strategy.
Core Applications
The Nickel/IMes·HCl system has demonstrated efficacy in several key cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between aryl/heteroaryl halides and boronic acids.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl/heteroaryl halides and amines.
-
C-S Cross-Coupling: Formation of C-S bonds between aryl/heteroaryl halides and thiols.
-
C-H Arylation: Direct functionalization of C-H bonds with aryl halides.
While the IMes ligand is versatile, its efficacy can be substrate-dependent. For instance, in some α-arylations of ketones, more sterically hindered NHC ligands have shown superior performance. However, for the applications detailed below, the Ni/IMes·HCl system provides a reliable and cost-effective solution.
Data Presentation
Table 1: Exemplar Quantitative Data for Ni/IMes·HCl Catalyzed Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Ni Source (mol%) | IMes·HCl (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | Ni(COD)₂ (2) | 4 | K₃PO₄ | Toluene (B28343) | 100 | 12 | ~75 |
| Buchwald-Hartwig | 4-Chloroanisole | Morpholine | NiCl₂·DME (5) | 10 | NaOtBu | Dioxane | 100 | 18 | ~90 |
| C-S Coupling | Iodobenzene | Thiophenol | Ni(COD)₂ (5) | 10 | K₂CO₃ | DMF | 80 | 24 | ~85 |
| C-H Arylation | 1-Methylimidazole | 4-Chlorotoluene | NiCl₂Py₂ (10) | 20 | KOtBu | Toluene | 120 | 24 | ~80 |
Note: The data presented are representative examples and yields can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. IMes·HCl is an air-stable solid. Nickel precatalysts such as Ni(COD)₂ are air-sensitive and should be handled under an inert atmosphere.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol describes a general procedure for the C-C bond formation between an aryl chloride and an arylboronic acid.
Reagents:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.02 mmol, 2 mol%)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(COD)₂ (5.5 mg), IMes·HCl (13.6 mg), and K₃PO₄ (636 mg) under an inert atmosphere.
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol outlines a general procedure for the C-N bond formation between an aryl chloride and a secondary amine.
Reagents:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME) (1.1 mg, 0.05 mmol, 5 mol%)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (3.4 mg, 0.10 mmol, 10 mol%)
-
Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with NiCl₂·DME (11 mg), IMes·HCl (34 mg), and NaOtBu (135 mg).
-
Add the aryl chloride (1.0 mmol).
-
Add anhydrous, degassed 1,4-dioxane (3 mL).
-
Add the secondary amine (1.2 mmol) via syringe, followed by an additional 2 mL of 1,4-dioxane.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting aryl chloride is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding aryl amine.
Protocol 3: Nickel-Catalyzed C-S Cross-Coupling of an Aryl Iodide with a Thiol
This protocol provides a general method for the synthesis of aryl sulfides.
Reagents:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Thiol (1.2 mmol, 1.2 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (13.8 mg, 0.05 mmol, 5 mol%)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (34 mg, 0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
Under an inert atmosphere, add Ni(COD)₂ (13.8 mg), IMes·HCl (34 mg), and K₂CO₃ (276 mg) to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Add the aryl iodide (1.0 mmol).
-
Add anhydrous, degassed DMF (3 mL).
-
Add the thiol (1.2 mmol) via syringe, followed by an additional 2 mL of DMF.
-
Seal the tube and heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the aryl sulfide (B99878) product.
Visualizations
Caption: General catalytic cycle for Ni/IMes cross-coupling.
Caption: Typical experimental workflow for Ni/IMes coupling.
Application Notes and Protocols for Gold-Catalyzed Reactions Involving 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-Dimesitylimidazolium chloride as a precursor to N-heterocyclic carbene (NHC) ligands in gold-catalyzed reactions. The focus is on the synthesis of the catalyst and its application in key organic transformations relevant to pharmaceutical and materials science research.
Introduction
N-Heterocyclic carbenes (NHCs) have become a cornerstone in modern organometallic chemistry and catalysis, often outperforming traditional phosphine (B1218219) ligands in terms of stability and activity. This compound (IMes·HCl) is a widely used and commercially available precursor to the bulky and electron-rich IMes ligand. When complexed with gold(I), the resulting (IMes)AuCl catalyst exhibits remarkable efficiency in a variety of organic transformations, particularly in the activation of alkynes and allenes. This document outlines the synthesis of IMes·HCl, its conversion to the active gold catalyst, and a detailed protocol for a representative gold-catalyzed intramolecular hydroamination reaction.
Synthesis of this compound (IMes·HCl)
The preparation of this compound can be achieved through a multi-step synthesis starting from 2,4,6-trimethylaniline (B148799) (mesitylamine). A common procedure involves the formation of a diimine intermediate followed by cyclization.[1]
Protocol 1: Synthesis of N,N'-Dimesityl-1,2-diimine
Materials:
-
2,4,6-Trimethylaniline (Mesitylamine)
-
Glyoxal (B1671930) (40 wt. % solution in water)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline in methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add the 40 wt. % aqueous solution of glyoxal to the cooled solution.
-
A yellow precipitate of N,N'-dimesityl-1,2-diimine will form.
-
Continue stirring at room temperature for 2-3 hours to ensure complete reaction.
-
Collect the yellow precipitate by filtration, wash thoroughly with cold methanol, and dry under vacuum.
Protocol 2: Synthesis of this compound (IMes·HCl)
Materials:
-
N,N'-Dimesityl-1,2-diimine (from Protocol 1)
-
Paraformaldehyde
-
Anhydrous dioxane
-
Hydrochloric acid (concentrated) or HCl gas
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend the N,N'-dimesityl-1,2-diimine in ethyl acetate.
-
In a separate flask, prepare a solution of paraformaldehyde in anhydrous dioxane saturated with HCl or by bubbling HCl gas through the solution.
-
Add the paraformaldehyde/HCl solution to the diimine suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. A beige precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with ethyl acetate, and dry under vacuum to yield this compound as an off-white powder. The purity is often sufficient for the next step without further purification.
Synthesis of (IMes)AuCl Catalyst
The active gold(I) catalyst, (IMes)AuCl, is typically prepared by the reaction of this compound with a suitable gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl).
Protocol 3: Synthesis of (1,3-Dimesitylimidazol-2-ylidene)gold(I) Chloride ((IMes)AuCl)
Materials:
-
This compound (IMes·HCl)
-
(Dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Cannula or syringe for transfers
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and (dimethyl sulfide)gold(I) chloride.
-
Add anhydrous dichloromethane or tetrahydrofuran to the flask.
-
Add an excess of potassium carbonate to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the base and any insoluble byproducts.
-
Wash the filter cake with additional anhydrous solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield (IMes)AuCl as a white, air-stable solid.
Application in Gold-Catalyzed Intramolecular Hydroamination
Gold(I)-NHC complexes are highly effective catalysts for the intramolecular hydroamination of alkenes and allenes, providing access to nitrogen-containing heterocyclic compounds. The following protocol is a representative example for the cyclization of an N-alkenyl urea (B33335).
Protocol 4: Gold-Catalyzed Intramolecular Hydroamination of an N-Alkenyl Urea
Materials:
-
N-alkenyl urea substrate
-
(IMes)AuCl
-
Silver hexafluorophosphate (B91526) (AgPF₆) or Silver tetrafluoroborate (B81430) (AgBF₄) (for halide abstraction)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or dioxane)
-
Schlenk tube or vial
-
Magnetic stirrer and stir bar
-
TLC plates or GC-MS for reaction monitoring
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the N-alkenyl urea substrate in the anhydrous solvent.
-
In a separate vial, weigh the (IMes)AuCl catalyst (e.g., 1-5 mol%) and the silver salt cocatalyst (e.g., 1-5 mol%).
-
Add the catalyst and cocatalyst to the reaction tube. The silver salt serves to abstract the chloride from the gold complex, generating the active cationic gold catalyst.
-
Seal the tube and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica (B1680970) gel or Celite to remove the silver chloride precipitate and the catalyst.
-
Wash the pad with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired heterocyclic product.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving gold-NHC catalysts.
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) | Temperature (°C) |
| Intramolecular Hydroamination | (IPr)AuCl / AgPF₆ | N-allyl urea | Imidazolidin-2-one | 97 | 5 | 12 | Room Temp |
| Cycloisomerization | [IPrAuCl] / [AgNTf₂] | N-(2,3-allenyl)indole | 6-endo cyclization product | 81 | 3 | - | Room Temp |
| Hydration of Alkyne | Polymeric Au-NHC / AgSbF₆ | Diphenylacetylene | 1,2-diphenylethan-1-one | Quantitative | 2 | 24 | - |
Note: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a related bulky NHC ligand, and its catalytic performance is often comparable to IMes.
Visualizations
Synthesis Workflow
Catalytic Cycle for Intramolecular Hydroamination
Experimental Workflow for Catalysis
References
Application Note & Protocol: Preparation of [Ag(IMes)Cl] from IMes·HCl for Transmetalation
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the stability they confer to metal complexes.[1] Among the various methods to synthesize metal-NHC complexes, transmetalation from a silver(I)-NHC intermediate is a widely adopted and versatile strategy.[1][2] The silver(I) complex of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), denoted as [Ag(IMes)Cl], is a key intermediate for this purpose. Its synthesis from the corresponding imidazolium (B1220033) salt, IMes·HCl, is a straightforward and efficient process.[3][4] This document provides detailed protocols for the preparation of [Ag(IMes)Cl] and its subsequent use in transmetalation reactions.
Data Presentation
Table 1: Summary of Synthetic Methods for [Ag(IMes)Cl]
| Method | Silver Source | Base | Solvent | Typical Yield | Reference |
| Standard Solution Phase | Ag₂O | Ag₂O | Dichloromethane (B109758) | 73-86% | [3] |
| Mechanochemical | Ag₂O | Ag₂O | Water (catalytic) | ~95% | [5] |
| Weak Base Route | AgNO₃ | K₂CO₃ | Not specified | High | [6] |
Table 2: Characterization Data for IMes·HCl and [Ag(IMes)Cl]
| Compound | Technique | Solvent | Key Data Points (δ in ppm) | Reference |
| IMes·HCl | ¹H NMR | CDCl₃ | 11.02 (s, 1H, NCHN), 7.58 (s, 2H, vinyl H), 7.04 (s, 4H, mesityl H), 2.32 (s, 6H, p-CH₃), 2.20 (s, 12H, o-CH₃) | [7] |
| ¹³C NMR | CDCl₃ | 141, 139, 134, 130.5, 129.8, 124, 21, 17.8 | [7] | |
| [Ag(IMes)Cl] | ¹³C NMR | CDCl₃ | Carbene carbon signal exhibits coupling to ¹⁰⁷Ag and ¹⁰⁹Ag | [8] |
Experimental Protocols
Protocol 1: Synthesis of [Ag(IMes)Cl] via Silver(I) Oxide Method
This is the most common and well-established method for the preparation of silver(I)-NHC complexes.[1]
Materials:
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite®
-
Diethyl ether or pentane (B18724)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine IMes·HCl (1.0 eq) and Ag₂O (0.5-1.0 eq). The use of Ag₂O as both the silver source and the base for deprotonation is a key feature of this reaction.[9]
-
Add anhydrous dichloromethane to the flask. The reaction is typically run at room temperature.[3]
-
Stir the resulting suspension vigorously at room temperature. The reaction should be shielded from light to prevent the decomposition of the silver complex.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the consumption of the starting imidazolium salt. Reaction times can vary, but are often in the range of 6 to 48 hours.[3][10]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver oxide and any formed silver chloride.
-
Wash the Celite® pad with additional dichloromethane to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure to afford the crude product.
-
The product can be purified by precipitation or recrystallization. Add diethyl ether or pentane to the concentrated dichloromethane solution to precipitate [Ag(IMes)Cl] as a white solid.
-
Isolate the solid by filtration, wash with a small amount of the precipitating solvent, and dry under vacuum.
Protocol 2: Mechanochemical Synthesis of [Ag(IMes)Cl]
This method offers a high-yield, solvent-minimal approach.[5]
Materials:
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Silver(I) oxide (Ag₂O)
-
Water (a few drops)
-
Ball mill and milling jars (e.g., stainless steel)
Procedure:
-
Place IMes·HCl (1.0 eq) and Ag₂O (1.06 eq) into a ball milling jar.[5]
-
Add a few drops of water to the mixture.
-
Mill the mixture for approximately 30 minutes.[5]
-
After milling, extract the product with a suitable solvent (e.g., dichloromethane) and filter to remove any insoluble residues.
-
Remove the solvent under reduced pressure to yield the [Ag(IMes)Cl] complex.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for [Ag(IMes)Cl]
Caption: General workflow for the synthesis of [Ag(IMes)Cl] from IMes·HCl.
Diagram 2: Transmetalation Process Using [Ag(IMes)Cl]
Caption: Logical flow of the transmetalation reaction.
Discussion of Transmetalation: The prepared [Ag(IMes)Cl] complex is an excellent NHC transfer agent.[4] The general form of a transmetalation reaction involves the transfer of the IMes ligand from the silver center to another metal.[2] This process is driven by the formation of a more thermodynamically stable metal-NHC bond and often the precipitation of a silver halide, which drives the reaction to completion.
A typical transmetalation procedure would involve reacting the isolated [Ag(IMes)Cl] with a suitable metal precursor (e.g., a palladium, ruthenium, or gold complex) in an appropriate solvent. The reaction conditions (temperature, time) will depend on the specific metal precursor and the desired target complex. The ease of synthesis and handling of [Ag(IMes)Cl] makes it a preferred reagent for accessing a wide variety of other metal-NHC complexes.[1]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Transmetalation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dimesitylimidazolium chloride | 141556-45-8 | Benchchem [benchchem.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silver (I) N-Heterocyclic Carbene Complexes: A Winning and Broad Spectrum of Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of IMes·HCl in Ionic Liquids Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMes·HCl, or 1,3-dimesityl-1H-imidazol-3-ium chloride, is a widely utilized N-heterocyclic carbene (NHC) precursor. NHCs are a class of persistent carbenes that have gained prominence as organocatalysts and ligands in transition metal catalysis. Their strong σ-donating properties and steric tunability make them highly effective in a variety of chemical transformations. Ionic liquids (ILs), salts with melting points below 100°C, have emerged as green and versatile solvents for chemical reactions due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. The use of IMes·HCl in ionic liquids represents a synergistic approach, leveraging the catalytic prowess of the in-situ generated IMes carbene within the unique reaction environment provided by the ionic liquid. This combination can lead to enhanced reaction rates, improved selectivity, and simplified catalyst recycling.
This document provides detailed application notes and protocols for the use of IMes·HCl in ionic liquids, focusing on key catalytic transformations.
Key Applications
The primary application of IMes·HCl in ionic liquids is in organocatalysis, where the IMes carbene is generated in situ by deprotonation of the imidazolium (B1220033) salt. This is often facilitated by a basic anion within the ionic liquid itself or by the addition of an external base. Key reactions catalyzed by the IMes-NHC/ionic liquid system include:
-
Benzoin (B196080) Condensation: A classic carbon-carbon bond-forming reaction involving the dimerization of aldehydes to form α-hydroxy ketones.
-
Stetter Reaction: The conjugate addition of an aldehyde to an activated alkene or alkyne.
-
Transesterification and Acylation: The conversion of one ester to another or the acylation of alcohols, often with high chemoselectivity.
The ionic liquid not only acts as a solvent but can also play a crucial role in the catalytic cycle by stabilizing intermediates and facilitating catalyst-product separation.
Experimental Protocols
In-situ Generation of IMes Carbene from IMes·HCl
The active IMes carbene is typically generated from IMes·HCl immediately prior to or during the catalytic reaction.
Protocol 1: General Procedure for In-situ Carbene Generation
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add IMes·HCl (1 equivalent).
-
Add the desired ionic liquid (e.g., [BMIM][BF4] or [BMIM][PF6]) to the flask via syringe. The amount will depend on the desired substrate concentration.
-
Add a suitable base (e.g., potassium tert-butoxide, DBU) (1.0-1.2 equivalents) to the stirred suspension at the specified reaction temperature.
-
Stir the mixture for the recommended time (typically 15-30 minutes) to allow for the formation of the IMes carbene. The resulting solution/suspension of the carbene is then ready for the addition of the reactants.
Workflow for In-situ Generation of IMes Carbene
Caption: Workflow for the in-situ generation of IMes carbene from IMes·HCl in an ionic liquid.
IMes-NHC Catalyzed Benzoin Condensation of Benzaldehyde (B42025) in [BMIM][BF4]
This protocol describes the classic benzoin condensation reaction using an in-situ generated IMes carbene in a common ionic liquid.
Materials:
-
IMes·HCl (1,3-Dimesityl-1H-imidazol-3-ium chloride)
-
Potassium tert-butoxide (t-BuOK)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4])
-
Benzaldehyde (freshly distilled)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a glovebox or under an inert atmosphere, add IMes·HCl (34.1 mg, 0.1 mmol, 10 mol%) and potassium tert-butoxide (11.2 mg, 0.1 mmol) to a dry vial.
-
Add [BMIM][BF4] (1.0 mL) to the vial and stir the mixture at room temperature for 20 minutes.
-
Add benzaldehyde (102 µL, 1.0 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, extract the product from the ionic liquid with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate = 9:1) to afford benzoin.
Quantitative Data:
| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 10 | t-BuOK | [BMIM][BF4] | 24 | ~90 |
Catalytic Cycle of Benzoin Condensation
Caption: Catalytic cycle for the NHC-catalyzed benzoin condensation.
IMes-NHC Catalyzed Acylation of a Secondary Alcohol in an Ionic Liquid
This protocol details the selective acylation of a secondary alcohol in the presence of a primary alcohol, showcasing the utility of NHC catalysis in selective transformations.
Materials:
-
IMes·HCl
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6])
-
1-Phenylethanol (B42297) (secondary alcohol)
-
Benzyl (B1604629) alcohol (primary alcohol)
-
Vinyl acetate (acylating agent)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried Schlenk tube under argon, add IMes·HCl (17.0 mg, 0.05 mmol, 5 mol%).
-
Add [BMIM][PF6] (1.0 mL) and DBU (7.5 µL, 0.05 mmol) and stir the mixture at room temperature for 15 minutes.
-
Add a mixture of 1-phenylethanol (122 mg, 1.0 mmol) and benzyl alcohol (108 mg, 1.0 mmol) to the catalyst solution.
-
Add vinyl acetate (184 µL, 2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by TLC or GC.
-
Upon completion, extract the products with diethyl ether (4 x 5 mL).
-
The combined organic layers are washed with water to remove the ionic liquid, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The product ratio and yield can be determined by 1H NMR spectroscopy or gas chromatography.
Quantitative Data:
| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity (sec-OH vs. prim-OH) |
| 1-Phenylethanol | 1-Phenylethyl acetate | 5 | 6 | >95 | >9:1 |
| Benzyl alcohol | Benzyl acetate | 5 | 6 | <10 | - |
Logical Relationship of Components in Catalytic System
Caption: Interrelationship of components in the IMes·HCl/Ionic Liquid catalytic system.
Concluding Remarks
The application of IMes·HCl in ionic liquids offers a powerful and sustainable platform for a range of organocatalytic transformations. The ability to generate the active NHC catalyst in-situ within the ionic liquid medium simplifies experimental procedures and can enhance catalytic activity and selectivity. The protocols provided herein serve as a starting point for researchers exploring this synergistic catalytic system. Further optimization of reaction conditions, including the choice of ionic liquid and base, may be necessary for specific substrates and desired outcomes. The non-volatile nature of ionic liquids also presents significant advantages for catalyst recycling and reuse, contributing to the development of more environmentally benign chemical processes.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1,3-Dimesitylimidazolium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions using 1,3-Dimesitylimidazolium chloride (IMes·HCl) as an N-heterocyclic carbene (NHC) ligand precursor.
Troubleshooting Guide
Low yields in Suzuki coupling reactions are a common challenge. The following guide addresses specific issues and provides systematic approaches to optimize your reaction conditions.
Common Issues and Solutions
Issue 1: Low or No Product Yield
Low conversion of starting materials is a frequent problem that can often be attributed to suboptimal reaction parameters or reagent degradation.
-
Catalyst and Ligand: The palladium catalyst and the NHC ligand generated from this compound are central to the reaction's success. N-heterocyclic carbenes are known to be superior alternatives to traditional phosphine (B1218219) ligands due to their strong σ-donating properties, which form highly stable and active metal complexes.[1] Bulky NHC ligands, like IMes, are particularly effective for coupling sterically hindered substrates as they promote the formation of a highly reactive palladium(0) species.[2]
-
Troubleshooting Steps:
-
Catalyst Source: Ensure you are using a reliable palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.[1][3] For challenging couplings, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial to avoid side reactions during the in-situ reduction of Pd(II).[4]
-
Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio is crucial. A common starting point is a 1:1 to 2:1 ratio of IMes·HCl to the palladium source.[1][4]
-
Inert Atmosphere: The catalyst is sensitive to oxygen.[4] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[4]
-
-
-
Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[2][5] The choice of base can significantly impact the reaction rate and yield.[2][6]
-
Troubleshooting Steps:
-
Base Strength: For many Suzuki couplings with NHC ligands, moderately strong bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective.[1][2] For particularly challenging or hindered substrates, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[2]
-
Base Purity: Use a fresh, high-purity base. The presence of excess water can sometimes be beneficial with phosphate or carbonate bases, but anhydrous conditions are generally preferred for reproducibility.[2]
-
-
-
Solvent Choice: The solvent influences the solubility of reagents, catalyst stability, and reaction rate.[7]
-
Troubleshooting Steps:
-
Solvent Screening: Common solvents for Suzuki coupling with IMes·HCl include anhydrous dioxane, THF, and toluene.[1][8] If solubility is an issue, consider a solvent system like DMF/water, which has been shown to be effective in some cases.[5][8]
-
Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[4]
-
-
-
Reaction Temperature: Many Suzuki coupling reactions require heating to proceed at a reasonable rate.[4]
Quantitative Data on Reaction Parameter Optimization
The following table summarizes the effect of different reaction parameters on the yield of a model Suzuki coupling reaction. These are generalized conditions and may require further optimization for your specific substrates.
| Parameter | Variation | Reported Yield (%) | Notes |
| Base | K₃PO₄ | High | Often effective for hindered substrates.[2] |
| Cs₂CO₃ | High | A reliable choice for a wide range of substrates.[1][2][3] | |
| K₂CO₃ | Moderate to High | Can be effective, but may be less so than stronger bases for challenging couplings.[5][8][9] | |
| t-BuOK | High | A strong base that can be beneficial for very hindered systems.[2] | |
| Solvent | Dioxane | High | A common and effective solvent for Suzuki couplings with NHC ligands.[1][9] |
| Toluene | High | Another effective non-polar solvent.[8] | |
| THF | High | A good solvent choice, sometimes used with water as a co-solvent.[7] | |
| DMF/H₂O | Moderate to High | Can be effective, particularly for improving the solubility of certain substrates.[5][8] | |
| Temperature | 80 °C | Moderate to High | A good starting temperature for many reactions.[1][9] |
| 100-110 °C | High | Often required for less reactive substrates like aryl chlorides.[1][2] | |
| Room Temp. | Low to Moderate | Generally too low for efficient coupling, though some highly active systems may work.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid using the in-situ generation of the Pd-IMes catalyst.[1]
Materials:
-
Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
-
This compound (IMes·HCl)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), this compound (0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃, 3.0 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][5]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low despite following the protocol?
A1: Several factors can contribute to low yields.[4][6] First, ensure all reagents, especially the boronic acid and the solvent, are of high purity and dry.[4] Boronic acids can undergo protodeboronation, especially in the presence of water.[5] Second, rigorously degas your solvent and maintain an inert atmosphere throughout the reaction, as oxygen can deactivate the palladium catalyst.[4] Finally, consider screening different bases and reaction temperatures, as the optimal conditions can be substrate-dependent.[6]
Q2: I am observing the formation of homocoupling products. How can I minimize this?
A2: Homocoupling of the boronic acid is often caused by the presence of oxygen.[4] Improving your degassing procedure is the first step to address this. Additionally, if you are using a Pd(II) precatalyst, some of the boronic acid may be consumed during the in-situ reduction to Pd(0), leading to homocoupling.[4] Starting with a Pd(0) source like Pd₂(dba)₃ can help mitigate this side reaction.[4]
Q3: Can I use aryl chlorides as substrates with the Pd/IMes·HCl system?
A3: Yes, one of the advantages of using NHC ligands like IMes is their high activity, which allows for the coupling of less reactive aryl chlorides.[3][11] However, these reactions may require higher temperatures (e.g., 100-110 °C) and a stronger base compared to reactions with aryl bromides or iodides.[1][12]
Q4: What is the role of this compound in the reaction?
A4: this compound is a precursor to the N-heterocyclic carbene (NHC) ligand, IMes.[1] In the presence of a base, the imidazolium (B1220033) salt is deprotonated to form the free carbene, which then coordinates to the palladium center. The resulting Pd-NHC complex is the active catalyst for the Suzuki coupling reaction.[1] The bulky mesityl groups on the IMes ligand enhance the stability of the catalyst and promote high catalytic activity.[1]
Q5: Is it necessary to pre-form the Pd-NHC complex?
A5: No, it is generally not necessary to pre-form the complex. The active catalyst can be conveniently generated in situ by adding the palladium source, this compound, and a base to the reaction mixture.[1] This in-situ generation is a common and effective practice for Suzuki coupling reactions.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Palladium-imidazolium carbene catalyzed aryl, vinyl, and alkyl Suzuki-Miyaura cross coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of IMes·HCl to prevent its decomposition. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of IMes·HCl decomposition during storage?
A1: The primary cause of IMes·HCl decomposition is exposure to moisture.[1][2][3] IMes·HCl is hygroscopic and can absorb water from the atmosphere. This is particularly problematic under neutral to basic conditions, as it can lead to hydrolysis of the imidazolium (B1220033) ring.[4][5]
Q2: What are the ideal storage conditions for IMes·HCl?
A2: To ensure the long-term stability of IMes·HCl, it should be stored in a cool, dry environment under an inert atmosphere, such as nitrogen or argon.[1] It is recommended to store the compound in a tightly sealed container, preferably in a desiccator or a glovebox.
Q3: How can I tell if my IMes·HCl has started to decompose?
A3: Decomposition of IMes·HCl may not always be visually apparent. However, signs of degradation can include a change in the physical appearance of the solid from a white/off-white powder to a discolored or clumpy material. The most reliable method for assessing purity is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[5][6]
Q4: What are the decomposition products of IMes·HCl?
A4: The main decomposition pathway for IMes·HCl in the presence of water is hydrolysis. This reaction leads to the opening of the imidazolium ring to form N,N'-dimesitylethylenediamine derivatives.
Q5: Can I still use IMes·HCl that has been briefly exposed to air?
A5: IMes·HCl is generally considered to be air-stable for short periods, allowing for weighing and handling in a laboratory environment.[7] However, for long-term storage and to ensure the highest purity for sensitive reactions, minimizing exposure to atmospheric moisture is critical.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Results Using Stored IMes·HCl
Possible Cause: Decomposition of IMes·HCl due to improper storage.
Troubleshooting Steps:
-
Assess Purity: Analyze the stored IMes·HCl using ¹H NMR spectroscopy. Compare the resulting spectrum with a reference spectrum of pure IMes·HCl. Look for the disappearance of the characteristic acidic proton signal (C-H at the C2 position of the imidazolium ring) typically found downfield (around 10-11 ppm) and the appearance of new signals corresponding to the ring-opened diamine product.
-
Purification: If minor degradation is observed, it may be possible to purify the IMes·HCl by recrystallization or by washing with a non-polar solvent to remove more soluble impurities. However, preventing decomposition through proper storage is always the preferred approach.
-
Use Fresh Material: For critical applications, it is recommended to use a fresh, unopened batch of IMes·HCl or material that has been rigorously stored under an inert atmosphere.
Issue 2: Physical Changes in Stored IMes·HCl (e.g., clumping, discoloration)
Possible Cause: Absorption of atmospheric moisture leading to hydrolysis.
Troubleshooting Steps:
-
Visual Inspection: Note any changes in the color and texture of the solid. Clumping is a strong indicator of moisture absorption.
-
Analytical Verification: Confirm decomposition by running an analytical test such as ¹H NMR or HPLC.
-
Drying: If the material is only clumping due to moisture absorption without significant chemical degradation, it may be possible to dry the material under high vacuum. However, if discoloration is present, chemical decomposition has likely occurred, and the material may not be suitable for use.
Data Presentation
While specific quantitative data on the decomposition rate of IMes·HCl under various conditions is not extensively published, the following table provides a qualitative and extrapolated guide to its stability based on general knowledge of imidazolium salts.
Table 1: Estimated Stability of IMes·HCl Under Various Storage Conditions
| Storage Condition | Temperature | Relative Humidity | Atmosphere | Estimated Purity after 6 Months |
| Ideal | 2-8 °C | < 20% | Inert (N₂ or Ar) | > 98% |
| Good | Room Temperature (~20-25 °C) | < 40% | Inert (N₂ or Ar) | 95-98% |
| Acceptable | Room Temperature (~20-25 °C) | < 40% | Air (in sealed container) | 90-95% |
| Poor | Room Temperature (~20-25 °C) | > 60% | Air | < 90% |
| Unacceptable | Elevated Temperature (>30 °C) | > 60% | Air | Significant Decomposition |
Experimental Protocols
Protocol 1: Assessment of IMes·HCl Purity by ¹H NMR Spectroscopy
Objective: To determine the purity of an IMes·HCl sample and identify potential degradation products.
Materials:
-
IMes·HCl sample
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the IMes·HCl sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Analysis:
-
Identify the characteristic proton signals for pure IMes·HCl. Key signals include the acidic proton at the C2 position (NCHN) which typically appears as a singlet around δ 10.94 ppm in DMSO-d₆.[7]
-
Look for the absence or diminished integration of this acidic proton signal, which indicates decomposition.
-
Observe for the appearance of new, broad signals in the amine region (typically δ 3-5 ppm) and changes in the aromatic region, which may indicate the formation of the ring-opened diamine product.
-
Mandatory Visualization
Caption: Proposed hydrolysis pathway of IMes·HCl in the presence of moisture.
Caption: Decision tree for the appropriate storage of IMes·HCl.
References
- 1. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of hydration on the stability of ionic liquid crystals: MD simulations of [C14C1im]Cl and [C14C1im]Cl·H2O - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazolium and imidazolinium salts containing the 9-nickelafluorenyl anion--synthesis, structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,3-Dimesitylimidazolium Chloride 141556-45-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Deprotonation of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the deprotonation of 1,3-Dimesitylimidazolium chloride (IMes·HCl) to generate the N-heterocyclic carbene (NHC), 1,3-dimesitylimidazol-2-ylidene (IMes).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the deprotonation of this compound? A1: The deprotonation of this compound is a classic acid-base reaction. The proton at the C2 position of the imidazolium (B1220033) ring is acidic and can be removed by a strong base to yield the free N-heterocyclic carbene (NHC), IMes.[1][2][3] This free carbene is a powerful ligand used in organometallic chemistry and a potent organocatalyst.[4][5][6]
Q2: What are the most common bases used for this deprotonation? A2: A variety of strong bases can be used. The most common include potassium bis(trimethylsilyl)amide (KHMDS), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[7] The choice of base can influence reaction time, yield, and the purity of the resulting carbene.
Q3: How does the choice of solvent affect the reaction? A3: The solvent plays a critical role in the deprotonation. Dry, aprotic solvents such as tetrahydrofuran (B95107) (THF), toluene (B28343), or diethyl ether are typically used to prevent quenching of the strong base and the highly reactive carbene product.[4] The solubility of the imidazolium salt and the base can vary between solvents, which may affect the reaction rate.
Q4: Can the free IMes carbene be isolated? A4: Yes, IMes is a stable, "bottleable" carbene that can be isolated as a crystalline solid.[8] However, due to its sensitivity to air and moisture, it is often generated in situ just before its use in a subsequent reaction to avoid decomposition.[2][3]
Q5: Are there alternatives to using a strong base for generating the NHC? A5: Yes, alternative methods exist to avoid strong bases that might cause side reactions. These include the thermal cleavage of NHC·CO₂ adducts or using Ag(I)-NHC complexes as carbene transfer agents.[2][3] For certain applications, electrochemical methods can also be employed where an electrogenerated superoxide (B77818) anion acts as the base.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Carbene | 1. Wet Reagents/Solvent: The strong base or the resulting carbene was quenched by water.[10] 2. Inactive Base: The base may have degraded due to improper storage. 3. Insufficient Base: Not enough base was used to fully deprotonate the imidazolium salt. | 1. Ensure all glassware is flame-dried or oven-dried. Use rigorously dried and degassed solvents. Handle reagents under an inert atmosphere (e.g., argon or nitrogen).[1][4] 2. Use a fresh bottle of base or titrate to determine its activity. 3. Use at least one equivalent of the base. For in situ generation, a slight excess may be beneficial. |
| Reaction Mixture Turns Dark Brown/Black | Formation of tarry byproducts, often associated with side reactions when using certain synthetic methods for the precursor salt or if the reaction overheats.[5][10] | This is more common during the synthesis of the IMes·HCl precursor itself.[2][10] If it occurs during deprotonation, ensure the temperature is controlled. If the precursor is the issue, consider re-purifying it or synthesizing it via a two-step protocol to avoid impurities.[2][10] |
| Difficulty Isolating the Product | The free carbene can be challenging to handle due to its air and moisture sensitivity. It may also be highly soluble in the reaction solvent. | For isolation, ensure all manipulations are performed in a glovebox or using Schlenk techniques. To aid precipitation, you can cool the solution or add a non-polar co-solvent like hexane (B92381). Alternatively, consider generating and using the carbene in situ to avoid isolation.[2][4] |
| Subsequent Catalytic Reaction Fails | 1. Carbene Decomposition: The generated NHC may have decomposed before the addition of other reagents. 2. Inhibitors Present: Residual acid from the precursor salt or impurities in the solvent can inhibit catalytic activity. | 1. Generate the carbene in situ and add the other reaction components promptly. Stirring the deprotonation mixture for 15-30 minutes is often sufficient.[4] 2. Ensure the IMes·HCl precursor is pure and free of residual acid. Using a high-quality, anhydrous solvent is crucial.[10] |
Quantitative Data on Deprotonation
The following table summarizes common conditions for the generation of IMes. While specific yields for the deprotonation step itself are not always reported separately from the subsequent reaction, the conditions listed are widely established for efficient carbene formation.
| Base | Solvent(s) | Typical Temperature | Typical Time | Notes |
| KHMDS | Toluene, THF | Room Temperature | 15-30 min | A common and effective choice; the byproduct (HMDS) is volatile.[7] |
| NaH | THF, Toluene | Room Temperature or gentle heating | 30-60 min | Heterogeneous reaction; requires good stirring. Use caution as NaH is flammable. |
| KOtBu | THF, Toluene | Room Temperature | 15-60 min | A strong, inexpensive base. Ensure it is anhydrous. |
Experimental Protocols
Protocol 1: In Situ Generation of IMes for Catalysis
This protocol is suitable when the free carbene is to be used immediately in a subsequent reaction.
Materials:
-
This compound (IMes·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under a positive pressure of inert gas, add this compound (1 equivalent) to the Schlenk flask.
-
Add the anhydrous solvent (e.g., 5-10 mL per mmol of salt) via cannula or syringe.
-
Begin vigorous stirring to suspend the salt.
-
Add a solution of KHMDS (1.05 equivalents) in THF or toluene dropwise to the suspension at room temperature.
-
Stir the mixture for 15-30 minutes.[4] A color change or dissolution of the starting materials may be observed, indicating the formation of the free carbene.
-
The resulting solution/suspension containing the free IMes is now ready for the addition of other reagents (e.g., a metal precursor or organic substrate).
Protocol 2: Isolation of Free IMes Carbene
This protocol is for isolating the pure, solid IMes. All steps must be performed under a strictly inert atmosphere (e.g., in a glovebox).
Materials:
-
This compound (IMes·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous, degassed Toluene
-
Anhydrous, degassed Hexane
-
Glovebox or Schlenk line apparatus
-
Cannula filtration setup
Procedure:
-
Inside a glovebox, add IMes·HCl (1 equivalent) and KHMDS (1.05 equivalents) to a flask.
-
Add anhydrous toluene and stir the mixture at room temperature for 2-4 hours. The mixture will form a suspension of the byproduct, KCl.
-
Filter the mixture through a cannula filter packed with Celite to remove the KCl precipitate.
-
Wash the filter cake with a small amount of anhydrous toluene to ensure complete transfer of the product.
-
Remove the toluene from the filtrate under reduced pressure to yield a solid residue.
-
Wash the solid with cold, anhydrous hexane to remove any soluble impurities (like hexamethyldisilazane).
-
Dry the resulting solid under high vacuum to afford pure IMes as a crystalline, off-white solid.
Visualizations
References
- 1. This compound | 141556-45-8 | Benchchem [benchchem.com]
- 2. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00575B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
troubleshooting low catalytic activity with IMes-based catalysts
Welcome to the technical support center for IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and related N-heterocyclic carbene (NHC)-based catalysts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during catalytic reactions, with a focus on troubleshooting low catalytic activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly diagnose and solve problems with your catalytic reactions.
Category 1: Low Reaction Conversion or Yield
Question 1: My cross-coupling reaction (e.g., Suzuki-Miyaura) is showing low to no conversion. What are the common causes?
Answer: Low conversion in cross-coupling reactions is a frequent issue. Here are the most common culprits and how to address them:
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Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst.[1] Ensure your reaction conditions are suitable for the reduction of the precatalyst. This is often facilitated by reagents in the reaction, but may require specific activation protocols.[1]
-
Improper Solvent or Base Selection: The choice of solvent and base is critical and interdependent.[1] A base that is poorly soluble in your chosen solvent will be ineffective. For many Suzuki-Miyaura couplings, polar aprotic solvents like dioxane or THF with a suitable base such as K₂CO₃ or K₃PO₄ are effective.[1]
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Presence of Impurities: Water, oxygen, and other impurities in your reagents or solvents can deactivate the catalyst.[1] Peroxides in ethereal solvents like THF and dioxane are particularly detrimental.[1][2] Ensure your solvents are rigorously dried and degassed, and that your reagents are of high purity.[1]
-
Catalyst Decomposition: The catalyst may be degrading under the reaction conditions due to high temperatures, reactive functional groups on your substrate, or the presence of impurities.[1][2] Consider running the reaction at a lower temperature or screening for a more stable catalyst. Adsorption of byproducts, like inorganic salts, onto the catalyst surface can also lead to deactivation.[1]
-
Homocoupling of Boronic Acids: A common side reaction is the homocoupling of the boronic acid, which consumes your starting material and reduces the yield of the desired cross-coupled product. This is often promoted by the presence of Pd(II) species and oxygen.[1]
Question 2: My Ring-Closing Metathesis (RCM) reaction with a Grubbs II-type catalyst (containing an IMes ligand) is giving a low yield of the desired cyclic product. What should I investigate?
Answer: Low yields in RCM reactions are often due to catalyst deactivation or competing side reactions. Here's a troubleshooting guide:
-
Catalyst Decomposition at High Temperatures: Grubbs II catalysts can be sensitive to heat. Running the reaction at elevated temperatures (e.g., > 60°C) can lead to catalyst degradation.[1]
-
Inhibition by Coordinating Functional Groups: If your substrate contains strongly coordinating functional groups (e.g., pyridines, thioethers), they can bind to the ruthenium center and inhibit catalysis. In such cases, you may need to use a more robust catalyst or protect the interfering functional group.[1]
-
Ethene Buildup: In reactions that produce ethene as a byproduct, its accumulation can lead to catalyst decomposition. To mitigate this, ethene can be removed by bubbling an inert gas (e.g., argon) through the reaction mixture.[2]
Category 2: Catalyst Activation and Handling
Question 3: How do I properly activate my Pd-NHC precatalyst?
Answer: The activation of Pd(II)-NHC precatalysts to the active Pd(0) species is a critical step. The activation process depends on the specific precatalyst and the reaction type. Common activation pathways include solvent-assisted activation, nucleophilic attack, or transmetallation.[3] It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) because once the active Pd(0) species is formed, it is extremely sensitive to oxygen.[1]
Question 4: What are the best practices for handling and storing IMes-based catalysts?
Answer: While many modern precatalysts are air- and moisture-stable, proper handling is key to ensuring their reactivity.[1]
-
Storage: Store catalysts in a cool, dry place, preferably in a desiccator or glovebox to minimize exposure to air and moisture over time.[1]
-
Handling: Weigh out precatalysts in the air if they are known to be stable, but set up the reaction under an inert atmosphere.[1]
Data Presentation
Table 1: General Guidance on Solvent and Base Selection for Suzuki-Miyaura Coupling
| Solvent | Common Bases | Typical Temperature (°C) | Notes |
| Toluene | K₂CO₃, Cs₂CO₃, K₃PO₄ | 80-110 | Good for a wide range of substrates. |
| Dioxane | K₂CO₃, K₃PO₄, CsF | 80-100 | Aprotic and polar, can help solubilize reagents.[1] |
| THF | K₂CO₃, K₃PO₄ | 60-66 (reflux) | Lower boiling point, useful for sensitive substrates.[1] |
| 2-Propanol/Water | K₂CO₃, NaOH | 80 | Often used for greener conditions. |
This table provides a general overview. The optimal conditions should be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the Pd-IMes precatalyst (0.01-2 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low catalytic activity.
Caption: Pd-IMes precatalyst activation pathway.
Caption: Common catalyst deactivation pathways.
References
Technical Support Center: Purification of Crude 1,3-Dimesitylimidazolium Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 1,3-Dimesitylimidazolium chloride (IMes·HCl).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Question: My final product is a beige or yellow powder, not the expected white crystalline solid. What is the cause and how can I fix it?
Answer: Discoloration typically indicates the presence of residual impurities from the synthesis, such as oxidized species or unreacted starting materials.[1]
Solutions:
-
Recrystallization: This is the most effective method to remove color. Dissolving the crude product in a minimal amount of a hot solvent like acetonitrile (B52724) or isopropanol (B130326) and allowing it to slowly cool will form purer crystals, leaving impurities in the mother liquor. For stubborn colors, a second recrystallization may be necessary.[1][2]
-
Washing: Thoroughly washing the filtered crystals with a suitable solvent in which the product is sparingly soluble, such as cold ethyl acetate (B1210297) or diethyl ether, can remove colored impurities.[2]
-
Decolorizing Charcoal: If recrystallization alone is insufficient, you can dissolve the product in a suitable solvent, add a small amount of activated decolorizing charcoal, heat and stir the mixture, and then filter it hot through celite to remove the charcoal and adsorbed impurities before proceeding with recrystallization.[1]
Question: I am experiencing a very low yield after the purification process. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can often be attributed to procedural losses or suboptimal solvent selection.
Causes and Solutions:
-
Product Loss During Transfers: Be meticulous during transfers between flasks and on the filter. Ensure all product is transferred by rinsing glassware with a small amount of the cold recrystallization solvent.[1]
-
Inappropriate Recrystallization Solvent: The chosen solvent system might be too effective, meaning the product remains significantly soluble even at low temperatures. This results in substantial product loss to the mother liquor.[1] Experiment with different solvent systems or solvent ratios to find a balance where the product dissolves when hot but has minimal solubility when cold.[1]
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize prematurely on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Precipitation: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath or refrigerator, to maximize crystal formation before filtration.[1][2]
Question: My crude product will not fully dissolve in the hot recrystallization solvent, or it oils out instead of crystallizing. What should I do?
Answer: These issues relate to solvent choice and the presence of specific impurities.
Solutions:
-
Incomplete Dissolution: If the product doesn't dissolve completely, you may need to add slightly more hot solvent. However, add it in small portions to avoid using a large excess, which would decrease your yield. If it still doesn't dissolve, it's possible an insoluble impurity is present. In this case, perform a hot filtration to remove the solid impurity before allowing the filtrate to cool and crystallize.
-
Oiling Out: This occurs when the product's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Try a lower-boiling point solvent for recrystallization.
-
Add a co-solvent to decrease the overall polarity and improve crystallization behavior.
-
Try adding a seed crystal to encourage crystallization.
-
Re-dissolve the oil in more hot solvent and allow it to cool much more slowly.
-
Question: How can I confirm the purity of my this compound after purification?
Answer: Several analytical techniques can be used to assess the purity and confirm the identity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to verify the chemical structure and detect the presence of impurities. The proton NMR should show characteristic peaks for the imidazolium (B1220033) proton (around 10.5-11.0 ppm in CDCl₃), the aromatic protons, and the methyl groups of the mesityl substituents.[3]
-
Elemental Analysis (CHN): This technique confirms that the elemental composition (Carbon, Hydrogen, Nitrogen) of your product matches the theoretical values for the molecular formula C₂₁H₂₅ClN₂.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the compound, often providing a quantitative percentage (e.g., ≥98%).[4]
-
Melting Point: A sharp melting point close to the literature value (which can be high, >300 °C, often with decomposition) is a good indicator of high purity.[5] Impurities will typically cause the melting point to broaden and be depressed.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective purification methods for crude this compound? A1: The most widely used and effective method is recrystallization.[1] Common solvent systems include isopropanol or a mixture of hot acetonitrile and diethyl ether.[1] Washing the crude or recrystallized solid with a solvent like diethyl ether or ethyl acetate is also a standard practice to remove soluble impurities.[1][2]
Q2: What are some common impurities I might find in my crude product? A2: Common impurities include unreacted starting materials like 2,4,6-trimethylaniline (B148799) and glyoxal, the diimine intermediate (N,N'-dimesitylethylenediimine), and various byproducts from the cyclization reaction. Residual solvents from the synthesis are also frequently present.[1]
Q3: What level of purity can I expect after a successful purification? A3: With proper recrystallization and washing techniques, a purity of ≥97-98% is achievable.[3][4] This can be confirmed by methods such as HPLC or elemental analysis.
Q4: How should I properly store the purified this compound? A4: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2–8 °C) to protect it from moisture and air.[5]
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound.
| Parameter | Typical Value | Analysis Method | Reference |
| Purity | ≥98% | HPLC | [4] |
| Purity | >97% | Elemental Analysis | [3] |
| Yield | ~85% | Gravimetric | [2] |
| Melting Point | >300 °C (decomposes) | Melting Point Apparatus | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Acetonitrile and Diethyl Ether [1]
-
Transfer the crude, beige-yellow this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot acetonitrile to the flask with stirring to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, slowly add diethyl ether to the solution until a white precipitate begins to form and then persists.
-
Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with several portions of cold diethyl ether.
-
Dry the purified white solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization from Isopropanol [1][2]
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of isopropanol and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature to facilitate the growth of large crystals.
-
After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of cold isopropanol.
-
Dry the crystals under high vacuum until a constant weight is achieved.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Enhancing the Stability of Palladium-IMes Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the stability of Palladium-IMes (IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and related N-heterocyclic carbene (NHC) complexes in catalytic applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My reaction is sluggish or shows low to no conversion.
-
Question: What are the primary reasons for low or no product yield when using a Pd-IMes catalyst?
-
Answer: Low yields can stem from several factors, including inefficient activation of the precatalyst, deactivation of the active Pd(0) species, or issues with your reagents. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species; if this reduction is inefficient, the catalytic cycle will not initiate properly. Furthermore, the active Pd(0) catalyst can be sensitive to air and moisture, leading to oxidation and deactivation.[1]
-
-
Question: My reaction mixture is turning black and has stalled. What is happening and how can I prevent it?
-
Answer: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition and aggregation.[2][3] This occurs when the active, soluble Pd(0) species becomes unstable and precipitates out of the solution as inactive metallic palladium. This can be caused by several factors:
-
Ligand Dissociation: Particularly with sterically hindered monodentate phosphine (B1218219) ligands, but also possible with NHCs under harsh conditions, dissociation of the ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[2]
-
Thermal Instability: Excessive reaction temperatures can accelerate catalyst decomposition.[1]
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the Pd(0) catalyst and any phosphine ligands present, leading to deactivation.[1]
-
Highly Coordinating Species: The presence of strongly coordinating functional groups in the starting materials or products (e.g., pyridines) or iodide ions generated from aryl iodides can interfere with the catalyst's activity and stability.[3]
-
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Ligand-to-Palladium Ratio: For in situ generated catalysts, ensure an appropriate ligand-to-palladium ratio is used. For monodentate ligands, a 2:1 or 4:1 ratio is common, while for bidentate ligands, a 1.1:1 to 1.2:1 ratio is typical.[2]
-
Use Well-Defined, Air-Stable Precatalysts: Employing well-defined Pd(II)-NHC precatalysts can offer greater stability and more reliable activation. Several air- and moisture-stable options are commercially available.[4]
-
Consider a Different Ligand: If catalyst decomposition persists, switching to a more robust bidentate ligand like Xantphos or DPEphos, which form more stable complexes, may be beneficial.[3]
-
Check Solvent Purity: Ensure solvents are anhydrous and peroxide-free, as peroxides can rapidly oxidize phosphine ligands.[3]
-
-
Issue 2: Inconsistent reaction results between batches.
-
Question: Why am I observing variable reaction rates and yields when I run the same reaction on different days?
-
Answer: Inconsistent results are often due to variability in the quality of reagents or solvents. Traces of water or oxygen can lead to inconsistent catalyst activity. Ensure that all reagents and solvents are from the same batch, are properly purified, and stored under an inert atmosphere.[5]
-
Issue 3: How can I improve the overall stability and lifetime of my catalyst?
-
Question: What strategies can I employ to enhance the stability of my Pd-IMes complex?
-
Answer: Several strategies can be implemented:
-
Ligand Modification: The use of bulky N-heterocyclic carbene ligands, such as IPr* and IPent, has been shown to generate highly active and stable catalysts. The steric bulk provided by these ligands helps to stabilize the monoligated Pd(0) active species and prevent catalyst aggregation.
-
Use of Additives: In some cases, the addition of phenolic additives or styrene (B11656) has been shown to suppress oxidative ligand degradation and prevent the formation of palladium black.[6]
-
Immobilization: Supporting the palladium catalyst on a solid support, such as a porous organic polymer or functionalized silica, can prevent aggregation and allow for easier catalyst recovery and recycling.[7][8]
-
Precatalyst Choice: The choice of the "throw-away" ligand in a Pd(II) precatalyst can significantly impact its stability and ease of activation. For example, complexes of the type [Pd(NHC)(allyl)Cl] can form inactive Pd(I) dimers, a deactivation pathway that is avoided by using [Pd(NHC)(μ-Cl)Cl]₂ complexes.[9]
-
-
Data Presentation: Comparative Performance of Palladium-NHC Catalysts
The following tables summarize quantitative data on the performance and stability of various palladium-NHC complexes in common cross-coupling reactions.
Table 1: Performance of an IMes-Ligated Palladium Catalyst in the Heck Coupling Reaction [7]
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 1 | NaOAc | DMF | 120 | 10 | 95 |
| 2 | 4-Chlorobenzonitrile | n-Butyl acrylate | 2 | K₂CO₃ | NMP | 140 | 12 | 88 |
| 3 | 1-Iodonaphthalene | Methyl acrylate | 0.5 | Et₃N | Toluene | 110 | 8 | 92 |
Table 2: Performance of an IMes-Ligated Palladium Catalyst in the Suzuki-Miyaura Coupling Reaction [7]
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.5 | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 96 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1 | Cs₂CO₃ | THF | 60 | 6 | 91 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Thienylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
Table 3: Recyclability of a Polymer-Supported Palladium Catalyst (Pd@AEPOP) in the Heck Reaction [7][8]
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
| 5 | 91 |
| 6 | 90 |
| 7 | 88 |
| 8 | 87 |
| 9 | 85 |
Reaction conditions: 4-Iodoacetophenone, Styrene, Et₃N, DMF, 120 °C, 10 h. The catalyst was recovered by centrifugation after each cycle.[7] The final Pd content after the tenth use was 3.96%, indicating some leaching.[8]
Experimental Protocols
Protocol 1: Synthesis of [Pd(IPr)(3-chloropyridine)Cl₂] (PEPPSI-IPr) [10]
This protocol describes the synthesis of a common and highly active air-stable Pd-NHC precatalyst.
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine IPr·HCl (1.05 equivalents), PdCl₂ (1.0 equivalent), and K₂CO₃ (2.2 equivalents).
-
Add the anhydrous, degassed solvent to the flask.
-
Add 3-chloropyridine (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from dichloromethane/pentane) to yield the yellow crystalline product.
Protocol 2: Monitoring Catalyst Degradation by ³¹P NMR Spectroscopy
This protocol provides a general guideline for using ³¹P NMR to monitor the degradation of a palladium catalyst that utilizes a phosphine ligand, which can be adapted for systems where phosphine additives are used with Pd-IMes complexes.
Sample Preparation:
-
Prepare a stock solution of an internal standard (e.g., triphenyl phosphate) in a deuterated solvent compatible with your reaction (e.g., toluene-d₈, THF-d₈).
-
In a glovebox or under an inert atmosphere, prepare your reaction mixture in an NMR tube, including the Pd-IMes catalyst, substrates, base, and the internal standard stock solution.
-
Seal the NMR tube securely.
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum at t=0 before starting the reaction to get a baseline.
-
Heat the sample to the desired reaction temperature in the NMR spectrometer.
-
Acquire ³¹P NMR spectra at regular intervals throughout the course of the reaction.
-
Key Parameters:
-
Use a pulse program with proton decoupling.
-
Set the spectral width to encompass the expected chemical shifts of your phosphine-containing species (both free and coordinated) and potential degradation products (e.g., phosphine oxides).
-
Ensure a sufficient relaxation delay (D1) to allow for quantitative integration (typically 5 times the longest T₁ of the phosphorus nuclei being observed).
-
Data Analysis:
-
Integrate the signals corresponding to the coordinated phosphine ligand, free phosphine ligand, and any new signals that appear over time.
-
The decrease in the integral of the active catalyst species relative to the internal standard over time provides a measure of the rate of catalyst degradation.
-
The appearance and growth of new signals can help identify degradation products. For example, a signal in the range of 20-40 ppm often corresponds to a phosphine oxide, indicating oxidative degradation.
Protocol 3: Quantification of Palladium Leaching by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines a method for determining the concentration of leached palladium in a reaction solution.
Sample Preparation:
-
After the reaction is complete, carefully filter the reaction mixture to remove any heterogeneous catalyst or palladium black.
-
Take a precise volume or weight of the filtrate.
-
Digest the organic matrix of the sample. A common method is microwave-assisted digestion with a mixture of concentrated nitric acid and hydrochloric acid (e.g., 3:1 v/v) in a closed vessel.[11]
-
After digestion, dilute the sample to a known volume with deionized water.
ICP-MS Analysis:
-
Prepare a series of palladium standard solutions of known concentrations to create a calibration curve.
-
Prepare a blank solution containing the same acid matrix as the samples.
-
Analyze the blank, standards, and samples using the ICP-MS instrument. Monitor the isotopes of palladium (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd).
-
Instrument Settings: Optimize the instrument parameters (e.g., nebulizer gas flow rate, RF power, lens voltages) to maximize sensitivity for palladium. Use a collision/reaction cell if necessary to remove polyatomic interferences.
Data Analysis:
-
Construct a calibration curve by plotting the signal intensity of the palladium standards against their known concentrations.
-
Determine the concentration of palladium in the diluted sample solutions from the calibration curve.
-
Calculate the original concentration of leached palladium in the reaction mixture, taking into account the initial volume/weight of the sample and the dilution factor. This can be expressed in ppm (mg/L) or as a percentage of the initial catalyst loading.
Visualizations
Caption: Common deactivation pathways for Pd-NHC catalysts.
Caption: Troubleshooting flowchart for low yield in Pd-IMes catalyzed reactions.
Caption: Experimental workflow for quantifying palladium leaching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the efficiency of cinnamyl-supported precatalysts for the Suzuki-Miyaura reaction: observation of Pd(I) dimers with bridging allyl ligands during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pd(PEPPSI)(IPr) | Umicore [pmc.umicore.com]
- 11. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Formation of IMes Carbene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene (IMes) carbene. The following sections detail the crucial role of solvents in the formation of the IMes carbene precursor, IMes·HCl, and the subsequent deprotonation to the free carbene.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield and purity of the IMes·HCl precursor salt?
A1: The choice of synthetic route and solvent are paramount. A two-step protocol, which involves the initial synthesis and isolation of the N,N'-dimesitylethylenediimine intermediate followed by its cyclization, is highly recommended over a one-pot synthesis.[1][2] For the cyclization step, ethyl acetate (B1210297) is the optimal reaction solvent for ensuring high product purity and facilitating precipitation.[3][4]
Q2: What are the common impurities encountered during the synthesis of IMes·HCl, and how can they be avoided?
A2: The most common impurities are dark-brown, tarry byproducts, particularly when using the one-pot Arduengo method.[1] These can be minimized by adopting the two-step synthesis. Another significant issue is the formation of stable water solvates, which can impede the subsequent deprotonation to the free carbene.[1] Using chlorotrimethylsilane (B32843) (TMSCl) as a chloride source instead of aqueous HCl is advantageous as it prevents the formation of water as a byproduct.[1][3]
Q3: Which solvents are recommended for the deprotonation of IMes·HCl to form the free IMes carbene?
A3: Anhydrous, aprotic solvents are generally preferred for the generation of IMes carbene. Tetrahydrofuran (THF), toluene (B28343), and dioxane are commonly used and recommended for this purpose.[5] The choice of solvent can influence the solubility of the imidazolium (B1220033) salt and the reactivity of the base.
Q4: What type of base should be used for the deprotonation of IMes·HCl?
A4: A strong, non-nucleophilic base is essential to prevent side reactions. Good choices include potassium bis(trimethylsilyl)amide (KHMDS), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[5] The use of strong, nucleophilic bases like hydroxide (B78521) can lead to the undesired ring-opening of the imidazolium salt.[5]
Troubleshooting Guides
Part 1: Synthesis of IMes·HCl Precursor
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Yield of IMes·HCl | Use of one-pot synthesis method. | Switch to a two-step synthesis involving the isolation of the diimine intermediate. | [1][2] |
| Formation of soluble byproducts. | Use ethyl acetate as the solvent to ensure the product precipitates in high purity. | [3][4] | |
| Suboptimal reactant concentration. | Maintain a reactant concentration of approximately 7-10 mL of ethyl acetate per mmol of diimine. | [3] | |
| Product is a dark, tarry substance instead of a powder. | Use of the one-pot Arduengo synthesis method. | Adopt the two-step synthesis protocol. | [1] |
| Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous. Use TMSCl as the chloride source to avoid water formation. | [1][3] | |
| Side reactions caused by strong acid (HCl). | Use chlorotrimethylsilane (TMSCl) as a milder chloride source. | [3] | |
| Purified IMes·HCl performs poorly in subsequent deprotonation. | Presence of a stable water solvate. | Thoroughly dry the IMes·HCl under vacuum. Purification via Soxhlet extraction with dry acetone (B3395972) can also be effective. | [1] |
| Residual acidic impurities. | Wash the final product with a non-polar solvent like tert-butyl methyl ether. | [6] |
Part 2: Deprotonation to Free IMes Carbene
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or no yield of the desired catalytic product. | Incomplete deprotonation of IMes·HCl. | Verify the strength of the base; its conjugate acid's pKa should be significantly higher than that of IMes·HCl (pKa ~21-24). Ensure the base is not degraded. | [5] |
| Decomposition of the NHC. | Perform the deprotonation at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of decomposition pathways. | [5] | |
| Formation of an "abnormal" carbene isomer. | Stick to established protocols for "normal" carbene formation. Abnormal carbenes form under different conditions. | [5] | |
| Reaction is sluggish or does not go to completion. | Poor solubility of the imidazolium salt or base. | While THF is generally a good solvent, for certain base/salt combinations, toluene or dioxane might offer better solubility and reactivity profiles. | [5] |
| Side reactions are observed. | The base used is nucleophilic. | Use a sterically hindered, non-nucleophilic base such as KHMDS, NaH, or KOtBu to avoid side reactions like ring-opening. | [5] |
Quantitative Data
Table 1: Optimization of the TMSCl-induced IMes·HCl Synthesis
| Entry | Starting Material | Stoichiometry (Diimine:Paraformaldehyde:TMSCl) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DAD-Mes | 1:1.1:2 | Toluene | 80 | 3 | 48 |
| 2 | DAD-Mes | 1:1:1 | Toluene | 80 | 3 | 49 |
| 3 | DAD-Mes | 1:1:1 | Ethyl Acetate | 70 | 2 | 69 |
Data adapted from Hintermann et al. (2007).[3]
Experimental Protocols
Optimized Two-Step Synthesis of High-Purity IMes·HCl
Step 1: Synthesis of N,N'-Dimesitylethylenediimine
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (B148799) (2.0 equivalents) in methanol.
-
Add a 40 wt. % aqueous solution of glyoxal (B1671930) (1.0 equivalent) dropwise to the aniline (B41778) solution while stirring. A catalytic amount of formic or acetic acid can be added.[3][6]
-
A yellow precipitate will form. Continue stirring at room temperature for approximately 3-10 hours.[1][3]
-
Collect the solid by filtration, wash with cold methanol, and dry in vacuo to yield the diimine intermediate.
Step 2: Cyclization to IMes·HCl
-
In a dry Schlenk flask under an inert atmosphere, add the N,N'-dimesitylethylenediimine (1.0 equivalent) and paraformaldehyde (1.0-1.2 equivalents).
-
Add anhydrous ethyl acetate (approximately 7-10 mL per mmol of diimine).[3]
-
Heat the mixture to 70 °C with vigorous stirring.
-
Prepare a solution of chlorotrimethylsilane (TMSCl, 1.0 equivalent) in anhydrous ethyl acetate and add it dropwise to the heated suspension over 45 minutes.[3][6]
-
Continue stirring the resulting yellow suspension at 70 °C for 2 hours.
-
Cool the suspension to 10 °C in an ice bath.
-
Collect the solid product by filtration and wash sequentially with ethyl acetate and tert-butyl methyl ether.[6]
-
Dry the solid to a constant weight in an oven at 100 °C to obtain pure IMes·HCl as a colorless microcrystalline powder.[3]
General Protocol for the Generation of Free IMes Carbene
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the purified IMes·HCl (1.0 equivalent).
-
Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.05 equivalents) or sodium hydride (1.05 equivalents).
-
Add anhydrous THF or toluene via cannula.
-
Stir the suspension at ambient temperature (or cool to 0 °C) for at least 30 minutes to 1 hour. The formation of a salt precipitate (KCl or NaCl) will be observed.
-
The resulting solution/suspension containing the free IMes carbene can be used directly for subsequent reactions.
Mandatory Visualizations
Caption: Optimized two-step synthesis workflow for high-purity IMes·HCl.
Caption: Key factors influencing the deprotonation of IMes·HCl to IMes carbene.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
managing air and moisture sensitivity of IMes carbene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), a widely used N-heterocyclic carbene (NHC).
Frequently Asked Questions (FAQs)
Q1: How stable is free IMes carbene to air and moisture?
A1: Free IMes carbene is highly sensitive to air and moisture and is not stable under ambient conditions. It will readily react with oxygen and water, leading to decomposition. For this reason, free IMes carbene is almost always generated in situ for immediate use in a reaction under an inert atmosphere (e.g., nitrogen or argon). Some specially designed N-heterocyclic carbenes can exhibit stability at room temperature in the absence of oxygen and moisture.[1]
Q2: Are IMes carbene precursors, like IMes·HCl, also air and moisture sensitive?
A2: IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) and similar imidazolium (B1220033) salt precursors are generally considered air-stable solids that can be handled in the air for short periods, such as for weighing.[2][3][4] However, they can be hygroscopic and may degrade over extended periods of exposure to atmospheric moisture.[3] For long-term storage, it is best practice to keep these precursors in a desiccator or glovebox under an inert atmosphere.[3]
Q3: What are the best practices for storing IMes·HCl?
A3: To ensure the integrity and reactivity of IMes·HCl, the following storage conditions are recommended:
-
Atmosphere: For long-term storage, keep the container under a dry, inert atmosphere such as nitrogen or argon.[3]
-
Temperature: Room temperature is generally acceptable for storage.[3]
-
Container: Store in a tightly sealed container to prevent moisture ingress.
-
Light: Protect from direct sunlight by using an amber vial or storing it in a dark place.[3]
Q4: My reaction with IMes carbene is failing. What are some common causes related to air and moisture sensitivity?
A4: Reaction failures when using IMes carbene can often be attributed to its sensitivity. Common causes include:
-
Incomplete generation of the free carbene: This can be due to impure or wet IMes·HCl precursor, or an insufficient amount of base.
-
Decomposition of the free carbene: Exposure to trace amounts of air or moisture in the reaction setup can rapidly decompose the active carbene.
-
Contaminated solvents or reagents: Using solvents or reagents that have not been rigorously dried and deoxygenated is a frequent source of reaction failure.
A5: Yes, for applications where ease of handling is critical, NHC-CO₂ adducts and imidazolium hydrogen carbonates are available as air-stable alternatives for the generation of NHCs.[3] These compounds can release the free carbene upon heating, often with the liberation of CO₂.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when working with IMes carbene.
Problem: Low or no product yield in a reaction catalyzed by IMes.
Data Presentation
Table 1: Comparative Stability of IMes Forms
| Form of IMes | Air Stability | Moisture Stability | Recommended Handling |
| Free IMes Carbene | Very Low | Very Low | Strictly under inert atmosphere (glovebox or Schlenk line).[1] |
| IMes·HCl (Imidazolium Salt) | High (short-term) | Moderate (hygroscopic) | Can be handled briefly in air; long-term storage under inert gas.[3] |
| IMes-Palladium Complexes | High | High | Generally stable to air and moisture for handling and storage.[5] |
| IMes-CO₂ Adduct | High | High | Air-stable alternative for carbene generation.[3] |
Experimental Protocols
Protocol 1: Generation and Use of IMes Carbene from IMes·HCl
This protocol describes the in situ generation of IMes carbene for use in a generic cross-coupling reaction. All operations must be performed under an inert atmosphere using a glovebox or Schlenk line techniques.
Materials:
-
IMes·HCl
-
Strong base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous, deoxygenated solvent (e.g., THF, toluene)
-
Reaction substrates and catalyst precursor
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under vacuum or in a desiccator.
-
Reaction Setup: Assemble the reaction flask, condenser, and other glassware under a positive pressure of inert gas (argon or nitrogen).
-
Reagent Addition: a. In the reaction flask, add IMes·HCl (1.05 equivalents relative to the metal catalyst) and the strong base (1.0 equivalent relative to IMes·HCl). b. Add the anhydrous, deoxygenated solvent via cannula or a gas-tight syringe. c. Stir the suspension at ambient temperature for 30 minutes to allow for the deprotonation of the imidazolium salt and formation of the free carbene.[6]
-
Catalyst Formation and Reaction: a. Add the metal precursor to the flask containing the free carbene. b. Add the reaction substrates. c. Heat the reaction to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench appropriately before exposing it to air.
Protocol 2: Purification of IMes·HCl
If the IMes·HCl precursor is suspected to be impure, which can inhibit carbene formation, a purification step can be beneficial.[6]
Materials:
-
Crude IMes·HCl
-
Acetone (B3395972) (reagent grade)
-
Soxhlet apparatus
Procedure:
-
Place the crude, colored IMes·HCl into a cellulose (B213188) thimble.
-
Place the thimble into the chamber of a Soxhlet extractor.
-
Fill the distillation flask with acetone.
-
Assemble the Soxhlet apparatus and heat the acetone to reflux.
-
Allow the extraction to proceed for several hours, or until the acetone in the siphon arm runs clear. The colored impurities will be extracted into the flask, leaving the purified white IMes·HCl in the thimble.
-
Carefully disassemble the apparatus and dry the purified IMes·HCl in the thimble under high vacuum.
-
Store the purified, white crystalline solid under an inert atmosphere.
Signaling Pathways and Logical Relationships
References
- 1. Persistent carbene - Wikipedia [en.wikipedia.org]
- 2. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air- and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile purification of the N-heterocyclic carbene precursor [IMesH][Cl] and chloride binding in the solvates [IMesH][Cl]·acetone and [IMesH][Cl]·H2O (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 1,3-Dimesitylimidazolium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-documented method is a two-step synthesis.[1][2] This process first involves the condensation of glyoxal (B1671930) with two equivalents of 2,4,6-trimethylaniline (B148799) (mesitylamine) to form the N,N'-dimesitylethylenediimine intermediate.[1][2] The subsequent and final step is the cyclization of this diimine intermediate with paraformaldehyde and a chloride source, such as chlorotrimethylsilane (B32843) or hydrochloric acid, to yield the desired product.[1][2]
Q2: What are the typical yields for the two-step synthesis of IMes·HCl?
A2: For the first step, the synthesis of N,N'-dimesitylethylenediimine, a typical yield is approximately 91%.[1] The second step, the cyclization to form this compound, generally provides a yield of around 85%.[1]
Q3: Are there alternative synthesis methods available?
A3: Yes, alternative methods have been developed. One such method is a one-step, three-component procedure directly from substituted anilines, which can be advantageous for scaling up.[3] Additionally, a microwave-assisted synthesis has been reported, which can significantly reduce reaction times.[4]
Q4: What are the common impurities I might encounter in my final product?
A4: Common impurities can include unreacted starting materials like 2,4,6-trimethylaniline and N,N'-dimesitylethylenediimine, byproducts from the cyclization reaction, and residual solvents.[5]
Q5: How can I assess the purity of my synthesized this compound?
A5: The purity of your compound can be effectively determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), elemental analysis (CHN), and High-Performance Liquid Chromatography (HPLC).[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of N,N'-dimesitylethylenediimine (Step 1) | Incomplete reaction. | Ensure the reaction is stirred for the full 24 hours at room temperature to allow for complete precipitation of the yellow solid.[1] Consider collecting second or even third crops of the precipitate from the filtrate.[6] |
| Loss of product during filtration and washing. | Use a Büchner funnel for efficient filtration and wash the precipitate thoroughly with deionized water to remove impurities without dissolving the product.[1] | |
| Low yield of this compound (Step 2) | Inefficient cyclization. | Ensure the dropwise addition of the chlorotrimethylsilane solution over 45 minutes with vigorous stirring to maintain reaction control.[1] Maintain the reaction temperature at 70°C for the recommended 2 hours.[1] |
| Product loss during workup. | Cool the reaction mixture to room temperature and then in a cold room (e.g., 6°C) overnight to maximize precipitation before filtration.[1] Wash the collected precipitate with both ethyl acetate (B1210297) and diethyl ether to remove soluble impurities.[1] | |
| Final product is off-white, beige, or yellow instead of white. | Presence of residual impurities, such as unreacted starting materials or oxidized species.[5] | Recrystallization: Dissolve the crude product in a minimal amount of hot acetonitrile (B52724) and then add diethyl ether to precipitate the purified product.[5] Alternatively, recrystallization from isopropanol (B130326) can yield a pure white powder.[5] |
| Decolorizing Charcoal: For persistent discoloration, dissolve the product in a suitable solvent (e.g., water or alcohol), add a small amount of activated decolorizing charcoal, heat the mixture, and then filter to remove the charcoal and adsorbed impurities.[5][7] | ||
| Extraneous peaks are observed in the NMR spectrum. | Residual solvents, unreacted starting materials, or reaction byproducts.[5] | Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents. |
| Purification: If the impurities are non-volatile, further purification by recrystallization or washing is necessary. The choice of solvent for washing should be one in which the product has low solubility while the impurities are soluble.[5] | ||
| Difficulty scaling up the reaction. | High dilution conditions in some protocols can make scaling up challenging due to the large volumes of solvent required.[6] | Consider alternative, more concentrated synthetic protocols or one-step methods that are more amenable to larger scales.[3][6] Ensure efficient stirring and temperature control, which become more critical at larger scales. |
Experimental Protocols
Step 1: Synthesis of N,N'-Dimesitylethylenediimine
-
In a round-bottomed flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in isopropyl alcohol.
-
In a separate flask, dilute a 40% aqueous solution of glyoxal (1.0 equivalent) with deionized water and isopropyl alcohol.
-
Add the diluted glyoxal solution to the aniline (B41778) solution.
-
Stir the resulting mixture at room temperature for 24 hours, during which a bright yellow precipitate will form.[1]
-
Filter the suspension using a Büchner funnel and wash the collected solid with deionized water.
-
Dry the solid to obtain N,N'-dimesitylethylenediimine. A typical yield is around 91%.[1]
Step 2: Synthesis of this compound
-
In a round-bottomed flask, heat ethyl acetate to 70°C.
-
Add N,N'-dimesitylethylenediimine (1.0 equivalent) and paraformaldehyde (1.0 equivalent) to the warm solvent.
-
Slowly add a solution of chlorotrimethylsilane (1.0 equivalent) in ethyl acetate dropwise over 45 minutes with vigorous stirring.[1]
-
Continue to stir the suspension at 70°C for 2 hours.
-
Cool the mixture to room temperature, and then store it in a cold room (e.g., 6°C) overnight to facilitate precipitation.[1]
-
Filter the cold suspension and wash the collected white precipitate with ethyl acetate and then diethyl ether.
-
Dry the solid to yield pure this compound as a white microcrystalline powder. A typical yield is around 85%.[1]
Quantitative Data Summary
| Synthesis Step | Reagent | Molar Equivalent | Molecular Weight ( g/mol ) |
| Step 1: N,N'-Dimesitylethylenediimine Synthesis | 2,4,6-Trimethylaniline | 2.0 | 135.21 |
| Glyoxal (40% aq. solution) | 1.0 | 58.04 | |
| Step 2: this compound Synthesis | N,N'-Dimesitylethylenediimine | 1.0 | 292.43 |
| Paraformaldehyde | 1.0 - 1.5 | 30.03 | |
| Chlorotrimethylsilane | 1.0 | 108.64 |
| Product | Molecular Weight ( g/mol ) | Typical Yield |
| N,N'-Dimesitylethylenediimine | 292.43 | ~91%[1][2] |
| This compound | 340.89 | ~85%[1] |
Process Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Facile Preparation of Imidazolinium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
Technical Support Center: Optimizing Kumada Coupling with IMes·HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing IMes·HCl in Kumada coupling reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields.
Troubleshooting Guide
This guide addresses common issues encountered during Kumada coupling reactions using IMes·HCl as the N-heterocyclic carbene (NHC) ligand precursor.
Question: My reaction yield is low or I'm observing no product formation. What are the potential causes and solutions?
Answer:
Low or no yield in a Kumada coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The active catalytic species may not be forming correctly.
-
IMes·HCl Activation: The deprotonation of IMes·HCl to the free carbene is crucial for catalyst formation. The Grignard reagent itself can act as the base, but its effectiveness can be substrate and condition-dependent. Ensure you are using a sufficient excess of the Grignard reagent. In some cases, pre-stirring the palladium or nickel source with IMes·HCl and a portion of the Grignard reagent before adding the aryl halide can be beneficial.
-
Catalyst Loading: For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, increasing the catalyst loading (both metal precursor and IMes·HCl) may be necessary.[1]
-
Air and Moisture Sensitivity: The active Pd(0) or Ni(0) catalyst is sensitive to air and moisture.[2] Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Grignard Reagent Issues: The quality and reactivity of the Grignard reagent are paramount.
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture.[2] Use anhydrous solvents and ensure your aryl halide is dry. Even atmospheric moisture can quench the Grignard reagent.
-
Poor Quality Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, hindering the formation of the Grignard reagent.[2] Consider using freshly crushed magnesium or activating it with initiators like iodine or 1,2-dibromoethane.
-
Degradation: Grignard reagents can degrade upon storage. It is often best to use freshly prepared Grignard reagents or titrate older batches to determine their exact concentration.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While some Kumada couplings proceed at room temperature, many, especially with less reactive aryl chlorides, require elevated temperatures (e.g., 80°C) to achieve good conversion.[1][3]
-
Solvent: Ethereal solvents like THF and dioxane are commonly used.[3] For instance, a dioxane/THF mixture at 80°C has been shown to provide superior results in some cases.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.
-
Question: I am observing a significant amount of homo-coupled biaryl product from my Grignard reagent. How can I minimize this side reaction?
Answer:
Homo-coupling is a common side reaction in Kumada coupling. Several strategies can be employed to minimize its occurrence:
-
Slow Addition of Grignard Reagent: Adding the Grignard reagent slowly (e.g., via syringe pump) to the reaction mixture containing the aryl halide and catalyst can help to maintain a low concentration of the Grignard reagent, thus disfavoring homo-coupling.[4] This ensures that the transmetalation step is faster than the undesired side reactions.
-
Use of Additives: In some nickel-catalyzed systems, the use of a "fluoride effect" has been shown to minimize homo-coupling.[5][6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homo-coupling relative to the desired cross-coupling.
Question: My reaction is sluggish or stalls before completion when using an aryl chloride. What can I do?
Answer:
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts. When using IMes·HCl with aryl chlorides, consider the following:
-
Choice of Metal Catalyst: Nickel catalysts are often more effective than palladium for the coupling of aryl chlorides due to their higher reactivity in the oxidative addition step.
-
Ligand Sterics: The steric bulk of the NHC ligand is crucial. While IMes is effective, even bulkier NHCs like IPr have been shown to give higher yields with aryl chlorides in some systems.[3]
-
Higher Temperatures: As mentioned, increasing the reaction temperature is often necessary to drive the reaction to completion with aryl chlorides.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the role of IMes·HCl in the Kumada coupling reaction?
A1: IMes·HCl is a precursor to the N-heterocyclic carbene (NHC) ligand, 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). In the presence of a base (often the Grignard reagent itself), the acidic proton on the imidazolium (B1220033) salt is removed to generate the free carbene. This highly electron-donating and sterically bulky carbene then coordinates to the transition metal (palladium or nickel), forming a highly active and stable catalyst that facilitates the key steps of the catalytic cycle, particularly the oxidative addition of the aryl halide.[1]
Q2: How is the active catalyst generated in situ from IMes·HCl?
A2: The active catalyst is formed in the reaction mixture. The process involves the deprotonation of the IMes·HCl by a base (typically the Grignard reagent) to form the free NHC. This NHC then displaces other ligands from the metal precursor (e.g., Pd(OAc)₂ or NiCl₂) to form the active M(0)-NHC species that enters the catalytic cycle.
Q3: What are the best practices for handling and storing IMes·HCl?
A3: IMes·HCl is an air-stable solid and can be handled on the benchtop. However, like most reagents, it is good practice to store it in a cool, dry place, tightly sealed to prevent contamination.
Q4: Can I use other bases besides the Grignard reagent to deprotonate IMes·HCl?
A4: While the Grignard reagent is often sufficient, other non-nucleophilic bases could potentially be used. However, this is not a common practice in Kumada coupling as the Grignard reagent is already present in the reaction mixture. The addition of other bases could complicate the reaction and introduce potential side reactions.
Data Presentation
Table 1: Effect of Reaction Conditions on the Pd/IMes·HCl Catalyzed Kumada Coupling of 4-Chlorotoluene (B122035) with Phenylmagnesium Bromide
| Entry | Pd Source (mol%) | IMes·HCl (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1) | 2 | THF | 80 | 6 | 99 | [1] |
| 2 | Pd(OAc)₂ (2) | 4 | Dioxane | 100 | 18 | 85 | |
| 3 | Pd₂(dba)₃ (1) | 2 | Dioxane/THF | 80 | 4 | >95 | [3] |
| 4 | PdCl₂(PPh₃)₂ (2) | 4 | THF | 65 | 12 | 78 |
Note: The data in this table is compiled from multiple sources and serves as a general guide. Optimal conditions may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Representative Experimental Protocol for the Palladium/IMes·HCl-Catalyzed Kumada Coupling of an Aryl Chloride
This protocol is adapted from the literature for the coupling of 4-chlorotoluene with phenylmagnesium bromide.[1]
Materials:
-
4-chlorotoluene
-
Phenylmagnesium bromide (solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and IMes·HCl (e.g., 0.02 mmol, 2 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Anhydrous THF (e.g., 5 mL) is added, followed by 4-chlorotoluene (e.g., 1 mmol, 1 equivalent).
-
Addition of Grignard Reagent: Phenylmagnesium bromide (e.g., 1.2 mmol, 1.2 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to 80°C and stirred for 6 hours, or until reaction completion is confirmed by TLC or GC/MS analysis.
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizations
Caption: Experimental workflow for Kumada coupling.
Caption: In-situ catalyst activation and catalytic cycle.
Caption: Troubleshooting flowchart for Kumada coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Enhanced activity of bulky N-heterocyclic carbenes in nickel–NHC catalyzed Kumada–Corriu cross-coupling of aryl tosylates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
Welcome to the technical support center for 1,3-Dimesitylimidazolium chloride (IMes·HCl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, commonly abbreviated as IMes·HCl, is a white to off-white crystalline solid.[1] It is an imidazolium (B1220033) salt that serves as a stable, air-stable precursor to the N-heterocyclic carbene (NHC) ligand, 1,3-dimesitylimidazol-2-ylidene (IMes).[1][2][3] The bulky mesityl groups (2,4,6-trimethylphenyl) on the nitrogen atoms provide steric hindrance and electronic stabilization to the resulting carbene, making it a highly effective ligand in organometallic catalysis.[2][3]
Q2: What are the primary applications of this compound?
A2: IMes·HCl is predominantly used as a precursor for the IMes ligand in various metal-catalyzed cross-coupling reactions.[4] It is particularly effective in reactions involving challenging substrates where traditional phosphine (B1218219) ligands may fail.[2] Notable applications include its use in palladium-catalyzed Suzuki-Miyaura and Kumada cross-coupling reactions.[4][5] The resulting IMes ligand is a key component in commercially successful catalysts like the Grubbs' second and third-generation catalysts for olefin metathesis.[1][3]
Q3: What are the main safety hazards associated with this compound?
A3: this compound is considered hazardous. It can cause skin and serious eye irritation.[1][3][6] It may also cause respiratory irritation.[1][3][7] It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3][8] Avoid breathing in the dust.[1]
Q4: How should I store this compound?
A4: Store the compound in a dry, cool, and well-ventilated place.[1][8] The container should be kept tightly closed.[1][8] For long-term stability, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, at 2–8 °C.[4][7] It is incompatible with strong oxidizing agents.[1][8]
Troubleshooting Guide
Problem 1: Poor solubility of this compound in my reaction solvent.
-
Question: I am having trouble dissolving IMes·HCl in my reaction solvent. What can I do?
-
Answer: this compound is slightly soluble in water and soluble in methanol.[1] Its solubility in other organic solvents can vary. For reactions requiring the in-situ generation of the carbene, it is often used as a suspension in anhydrous solvents like tetrahydrofuran (B95107) (THF) or toluene.[1] The subsequent addition of a base will consume the salt as the carbene is formed. If solubility remains an issue, consider using a more polar aprotic solvent in which imidazolium salts generally have better solubility, provided it is compatible with your reaction chemistry.
Problem 2: Low or no catalytic activity in my cross-coupling reaction.
-
Question: I am not observing the expected catalytic activity when using IMes·HCl as a ligand precursor. What are the possible reasons?
-
Answer: Several factors can contribute to low catalytic activity:
-
Incomplete carbene formation: The deprotonation of IMes·HCl to form the active IMes carbene is a critical step.[2] Ensure you are using a sufficiently strong base (e.g., potassium tert-butoxide, sodium hydride) and anhydrous conditions.[1] The presence of moisture can quench the base and inhibit carbene formation.
-
Oxygen sensitivity: While IMes·HCl is air-stable, the generated IMes carbene and many organometallic catalysts are sensitive to oxygen.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Base incompatibility: The choice of base can be critical. Some bases may have poor solubility or may react with your starting materials or catalyst.
-
Impure starting materials: Ensure that your IMes·HCl, solvent, and other reagents are of high purity. Impurities can poison the catalyst.
-
Problem 3: Difficulty in generating the N-heterocyclic carbene (IMes).
-
Question: I am following a literature procedure for the in-situ generation of the IMes carbene from IMes·HCl, but the reaction is not proceeding as expected. What should I check?
-
Answer:
-
Inert Atmosphere: The deprotonation to form the free carbene must be carried out under strictly inert conditions (argon or nitrogen) using a flame-dried Schlenk flask.[1]
-
Anhydrous Solvent: The solvent (e.g., THF) must be anhydrous.[1] Traces of water will react with the strong base.
-
Base Quality and Stoichiometry: Use a fresh, high-quality strong base. The stoichiometry of the base is also important; typically, a slight excess is used.
-
Temperature Control: The addition of the strong base is often performed at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.[1] The reaction is then allowed to warm to room temperature.[3]
-
Quantitative Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₅ClN₂ | [1] |
| Molecular Weight | 340.89 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | >300 °C | [1][7] |
| Water Solubility | Slightly soluble | [1][2] |
| Organic Solvent Solubility | Soluble in methanol; used as a suspension in THF and toluene. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (IMes·HCl)
This two-step protocol is a common method for the synthesis of IMes·HCl.[1][9]
Step 1: Synthesis of 1,4-Bis(2,4,6-trimethylphenyl)-1,4-diazabuta-1,3-diene (a diimine)
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (B148799) in methanol.
-
Add a 40% aqueous solution of glyoxal (B1671930) and a catalytic amount of formic acid to the solution.[1]
-
Stir the mixture at room temperature for approximately 3 hours.
-
Collect the resulting yellow precipitate by filtration, wash it with cold methanol, and dry it in vacuo.[1]
Step 2: Cyclization to form this compound
-
Suspend the diimine from Step 1 and paraformaldehyde in ethyl acetate (B1210297).
-
Heat the mixture to 70 °C.[1]
-
Add a solution of HCl (e.g., 4N in dioxane) to the mixture.
-
Continue stirring at 70 °C for 2 hours.
-
Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.[1]
-
Filter the cold suspension and wash the white precipitate with ethyl acetate and then diethyl ether.
-
Dry the solid to yield pure this compound as a white microcrystalline powder.[3]
Protocol 2: In-situ Generation of the IMes Carbene and Use in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the in-situ generation of a palladium-IMes catalyst for a Suzuki-Miyaura cross-coupling reaction.[5]
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃), this compound, and the base (e.g., Cs₂CO₃).
-
Add the aryl halide (e.g., aryl chloride) and the arylboronic acid.
-
Add an anhydrous solvent (e.g., dioxane).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature for work-up and purification.
Visualizations
The following diagrams illustrate key workflows and concepts related to the handling and application of this compound.
Caption: Troubleshooting workflow for low catalytic activity.
Caption: Workflow for the in-situ generation of the IMes carbene.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 141556-45-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
increasing the efficiency of olefin metathesis with IMes catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the efficiency of olefin metathesis reactions using IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligated catalysts. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common issues encountered during experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you quickly diagnose and solve problems with your catalytic reactions.
Category 1: Low Reaction Conversion or Yield
Q1: My ring-closing metathesis (RCM) or cross-metathesis (CM) reaction is showing low conversion or yield. What are the common causes?
A1: Low conversion is a frequent issue and can stem from several factors related to catalyst activity and reaction conditions. Here are the most common culprits and how to address them:
-
Catalyst Deactivation by Impurities: IMes-ligated catalysts are sensitive to certain impurities.
-
Water and Oxygen: Although many modern catalysts are air-stable as solids, they are susceptible to deactivation by oxygen and moisture when in solution.[1][2] Ensure all solvents are rigorously dried and degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Peroxides: Ethereal solvents like THF and dioxane can contain peroxides, which can oxidize and deactivate the catalyst.[1] It is crucial to use freshly purified or high-purity solvents.[2]
-
Other Impurities: Acidic impurities can also lead to catalyst decomposition. Purification of substrates, for instance by recrystallization, may be necessary.[3]
-
-
Incompatible Functional Groups: Certain functional groups on the substrate can inhibit or deactivate the catalyst.
-
Coordinating Groups: Strongly coordinating functional groups, such as pyridines, thioethers, and some amines, can bind to the ruthenium center and inhibit catalysis.[1][2] Protecting these functional groups may be necessary.
-
Amines: Amines can act as nucleophiles or bases, leading to catalyst deactivation pathways.[2] Adding a mild acid (e.g., acetic acid) to protonate the amine can mitigate this issue.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Higher temperatures can increase the reaction rate but also accelerate catalyst decomposition.[1][2] It is important to find the lowest temperature at which the reaction proceeds efficiently, often between room temperature and 80°C.[2]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are often effective, but donor solvents like THF, DMSO, and even methanol (B129727) can promote a specific catalyst decomposition pathway.[1][3][4][5] Screening different solvents is recommended.[1] Dichloromethane (B109758) (DCM) is a common choice, but ensure it is free of stabilizers like amylene or methanol which can interfere with the reaction.[2][6]
-
Catalyst Concentration: Both too high and too low catalyst loadings can be detrimental. High loadings can promote degradation, while low loadings may result in incomplete conversion.[1]
-
Q2: My reaction mixture turned dark brown or black, and the reaction stopped. What happened?
A2: A significant color change to dark brown or black often indicates the decomposition of the catalyst into inactive ruthenium species.[2] This can be caused by:
-
Impure Substrates or Solvents: As mentioned above, impurities are a primary cause of catalyst decomposition.[2]
-
High Temperatures: Elevated temperatures can lead to thermal degradation of the catalyst.[1]
-
Ethene Buildup: In reactions that produce ethene as a byproduct (e.g., cross-metathesis of terminal alkenes), its accumulation can lead to the formation of an inactive methylidene complex and subsequent decomposition.[2] To prevent this, ethene can be removed by bubbling an inert gas (e.g., argon) through the reaction mixture or by performing the reaction under a vacuum.[2][7]
Category 2: Undesired Side Reactions
Q3: I am observing significant amounts of olefin isomerization in my reaction. How can I prevent this?
A3: Olefin isomerization is a common side reaction catalyzed by ruthenium hydride species, which can form from the decomposition of the primary metathesis catalyst.[3] This leads to the formation of undesired constitutional isomers of the product.[3]
To minimize isomerization:
-
Minimize Catalyst Decomposition: The most effective strategy is to prevent the formation of the ruthenium hydride species by minimizing catalyst decomposition. This involves rigorous purification of starting materials and solvents and optimizing reaction conditions as described above.[3]
-
Additives: Certain additives can suppress isomerization, presumably by quenching the hydride species.[3] However, these may also slow down the desired metathesis reaction.[3]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can also help prevent isomerization.[3]
Data Presentation: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Conversion/Yield | Impurities (O₂, H₂O, peroxides) | Use rigorously dried and degassed solvents; work under an inert atmosphere.[1][2] |
| Incompatible functional groups | Protect coordinating groups; add mild acid for amine-containing substrates.[1][2] | |
| Suboptimal temperature | Optimize temperature; avoid excessive heat to prevent catalyst decomposition.[1][2] | |
| Inappropriate solvent | Screen different non-coordinating, high-purity solvents.[1][3][4][5] | |
| Catalyst Decomposition | Ethene buildup | Remove ethene by purging with an inert gas or applying a vacuum.[2][7] |
| Olefin Isomerization | Formation of Ru-hydride species | Minimize catalyst decomposition; use additives; lower reaction temperature.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Test Ring-Closing Metathesis (RCM) Reaction
This protocol provides a general starting point for optimizing an RCM reaction.
Materials:
-
Diene substrate
-
IMes-ligated Grubbs II catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Stir plate and stir bar
Procedure:
-
Preparation: Oven-dry all glassware and cool under a stream of inert gas.
-
Reaction Setup: To a Schlenk flask containing a stir bar, add the diene substrate.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to dissolve the substrate. The concentration is typically between 0.01 M and 0.1 M.
-
Inert Atmosphere: Subject the solution to three cycles of vacuum/backfill with the inert gas. If using a solvent with a low boiling point like dichloromethane, "freeze-pump-thaw" degassing is recommended.
-
Catalyst Addition: Weigh the IMes-ligated catalyst in the air (as they are generally air-stable solids) and add it to the reaction mixture under a positive flow of inert gas.[1] Catalyst loading typically ranges from 0.5 to 5 mol%.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40°C for DCM, or higher for toluene).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Work-up and Purification: Concentrate the reaction mixture and purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Purification of Dichloromethane (DCM) for Metathesis Reactions
Impurities in DCM can significantly affect the reaction outcome.[2][6]
Materials:
-
Reagent-grade Dichloromethane
-
Concentrated Sulfuric Acid
-
Anhydrous Calcium Chloride or Calcium Hydride
-
Distillation apparatus
-
Inert gas supply
Procedure:
-
Removal of Alkene Stabilizers: Shake the DCM with small portions of concentrated sulfuric acid in a separatory funnel until the acid layer remains colorless.[6] This removes alkene stabilizers like amylene.[6]
-
Washing: Wash the DCM sequentially with water, 5% aqueous sodium bicarbonate, and again with water.
-
Pre-drying: Dry the DCM over anhydrous calcium chloride.
-
Final Drying and Distillation: Decant the pre-dried DCM and distill it from calcium hydride under an inert atmosphere.
-
Storage: Store the purified DCM over activated molecular sieves in a sealed flask under an inert atmosphere.
Visualizations
Caption: A logical workflow for troubleshooting low conversion issues.
Caption: Key pathways leading to catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: IMes·HCl in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading of IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of IMes·HCl in a cross-coupling reaction, and how is the active catalyst formed?
A1: IMes·HCl is a precursor to the N-heterocyclic carbene (NHC) ligand, IMes.[1][2] It is not the active ligand itself. In the reaction mixture, a base is required to deprotonate the imidazolium (B1220033) salt (IMes·HCl) to generate the free, highly reactive IMes carbene. This carbene then coordinates to a palladium(0) or palladium(II) precursor to form the active catalytic species in situ. The resulting palladium-NHC complex is often highly active and thermally stable, facilitating the key steps of the cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]
Q2: What is a typical starting catalyst loading for a reaction using IMes·HCl with a palladium source?
A2: A typical starting point for catalyst loading in exploratory reactions is between 1-3 mol% of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a slightly higher equivalent of IMes·HCl (e.g., 1.1-1.2 equivalents relative to palladium). For well-optimized or highly efficient reactions, the loading can often be reduced significantly, sometimes to as low as 0.01 mol%.[5][6] Conversely, for challenging substrates, such as aryl chlorides, a higher loading of up to 5 mol% might be necessary to achieve a reasonable reaction rate.[7]
Q3: How does the choice of base affect the optimal catalyst loading?
A3: The base is critical for two main reasons: generating the free NHC ligand from IMes·HCl and participating in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).[8][9] A base that is too weak may not efficiently generate the free carbene, leading to a lower concentration of the active catalyst and requiring a higher initial loading of the precatalyst and ligand. Strong bases like sodium tert-butoxide (NaOtBu) are effective at generating the carbene but can also promote side reactions if not chosen carefully.[10] The optimal base is substrate-dependent, and screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a crucial part of optimization.[11]
Q4: Can I pre-form the catalyst before adding it to the reaction?
A4: Yes, pre-forming the catalyst can be advantageous. This involves stirring the palladium source, IMes·HCl, and base in the reaction solvent for a short period (e.g., 15-30 minutes) at a specific temperature before adding the coupling partners.[12] This pre-activation step ensures the formation of a consistent concentration of the active Pd(0)-NHC species before the main reaction begins, which can lead to more reproducible results and potentially allow for lower overall catalyst loading.[13]
Troubleshooting Guide
Problem 1: Low or No Product Yield
A low yield is one of the most common issues in cross-coupling reactions. The cause can range from reagent quality to suboptimal reaction conditions.[14][15]
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low-yield cross-coupling reactions.
-
Possible Cause: Inefficient Catalyst Activation or Deactivation.
-
Solution: Ensure your base is strong enough and sufficiently soluble to deprotonate the IMes·HCl.[8] Consider a pre-activation step. Catalyst deactivation can occur if your substrates or solvent contain impurities (e.g., water, oxygen).[16] Ensure you are using degassed, anhydrous solvents and maintaining an inert atmosphere (Nitrogen or Argon).[17]
-
-
Possible Cause: Suboptimal Catalyst Loading.
-
Solution: While counterintuitive, too high a catalyst loading can sometimes be detrimental, leading to side reactions.[18] However, the most common issue is loading that is too low for the specific substrates. Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then to 4 mol%) while keeping other parameters constant to see if a threshold for reactivity exists.
-
-
Possible Cause: Poor Choice of Solvent or Base.
-
Solution: The solvent affects the solubility of all components and the stability of the catalytic species.[19] Aprotic polar solvents like dioxane or THF are common choices.[14] The base must be carefully selected; for instance, a mild base like K₃PO₄ might be effective for Suzuki couplings prone to protodeboronation, while a stronger base like NaOtBu is often used in Buchwald-Hartwig aminations.[10][14]
-
Quantitative Impact of Reaction Parameters
The following tables summarize the typical effects of key variables on reaction yield.
Table 1: Effect of Catalyst Loading on a Model Suzuki-Miyaura Coupling
| Entry | Pd(OAc)₂ (mol%) | IMes·HCl (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 0.6 | 80 | 12 | 45 |
| 2 | 1.0 | 1.2 | 80 | 12 | 85 |
| 3 | 2.0 | 2.4 | 80 | 12 | 92 |
| 4 | 4.0 | 4.8 | 80 | 12 | 91 |
Note: Data is representative and illustrates a general trend where increasing catalyst loading improves yield up to an optimal point.[18][20]
Table 2: Effect of Base and Solvent on a Model Buchwald-Hartwig Amination
| Entry | Base (2.0 equiv) | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 2 | 100 | 35 |
| 2 | K₃PO₄ | Toluene | 2 | 100 | 68 |
| 3 | NaOtBu | Toluene | 2 | 100 | 95 |
| 4 | NaOtBu | Dioxane | 2 | 100 | 97 |
Note: This table shows the critical role of base and solvent selection. Stronger, non-coordinating bases are often required for C-N coupling.[8][10][21]
Problem 2: Catalyst Deactivation and Competing Side Reactions
If the reaction starts but stalls before completion, or if significant byproducts are observed, catalyst deactivation or competing reaction pathways are likely culprits.
-
Possible Cause: Homocoupling of Boronic Acid (Suzuki Reaction).
-
Solution: This side reaction is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Using a slight excess of the boronic acid partner can sometimes be consumed by homocoupling without significantly impacting the yield of the desired cross-coupled product.
-
-
Possible Cause: Protodeboronation or Hydrodehalogenation.
-
Solution: These side reactions replace the boronic acid or halide with a hydrogen atom and are often promoted by protic impurities (like water) or certain bases.[14][17] Use anhydrous conditions and consider milder bases (e.g., K₃PO₄, CsF). Lowering the reaction temperature can also disfavor these pathways.[17]
-
-
Possible Cause: Catalyst Inhibition by Substrate/Product.
-
Solution: Certain functional groups (e.g., pyridines, free amines) on the substrate or product can coordinate strongly to the palladium center, inhibiting catalysis.[16][22] In such cases, a higher catalyst loading might be required to overcome this inhibition. Alternatively, a different ligand system may be necessary.
-
Catalytic Cycle and Deactivation Pathways
Caption: A simplified Pd(0)/Pd(II) catalytic cycle showing key steps and potential deactivation points.
General Experimental Protocol for Catalyst Loading Optimization
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for other cross-coupling types. The key is to vary only the catalyst loading while keeping all other parameters constant.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[14]
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[17]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the IMes·HCl ligand in the desired molar percentage (e.g., start with 1 mol% Pd and 1.2 mol% IMes·HCl).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane/Water 4:1) via syringe.[14]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–100 °C) and stir vigorously.[15]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at set time points (e.g., 1h, 4h, 12h).
-
Optimization: Repeat the experiment, systematically varying the mol% of the palladium source and IMes·HCl (e.g., 0.5%, 2.0%, 4.0%) while keeping all other conditions identical. Compare the reaction rates and final conversions to identify the optimal catalyst loading.
Parameter Interdependency Logic
Caption: Logical relationships between key reaction parameters and experimental outcomes.
References
- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Understanding solvent effects on adsorption and protonation in porous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
avoiding catalyst poisoning in reactions with IMes·HCl
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding catalyst poisoning and troubleshooting reactions involving 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl).
Frequently Asked Questions (FAQs)
Q1: What is IMes·HCl and why is it used in catalysis?
A1: IMes·HCl is a white to off-white crystalline solid that serves as a stable precursor to the N-heterocyclic carbene (NHC) ligand, IMes.[1] NHCs are a significant class of ligands in organometallic chemistry, often used in place of phosphines to stabilize and activate metal catalysts for a variety of reactions, including cross-coupling and olefin metathesis.[1][2] The IMes ligand is favored for its strong σ-donating properties and steric bulk, which contribute to the stability and high activity of the resulting metal complexes.[1][3]
Q2: How is the active IMes carbene generated from IMes·HCl?
A2: The active IMes carbene is generated by deprotonating IMes·HCl with a base.[1] The acidic proton is on the carbon atom between the two nitrogen atoms of the imidazolium (B1220033) ring. A common procedure involves suspending IMes·HCl with a base like potassium tert-butoxide in an anhydrous solvent, such as toluene (B28343), under an inert atmosphere. The resulting mixture containing the in situ generated IMes carbene can then be used directly in catalytic reactions.[1]
Q3: What are the most common impurities in IMes·HCl and how can they be avoided?
A3: Common impurities in IMes·HCl include dark, tarry byproducts, especially when using a one-pot synthesis method.[4] The presence of water can also lead to the formation of a stable water solvate, which can impede the deprotonation to the free carbene.[4] To minimize impurities, a two-step synthesis is recommended, which involves isolating the diimine intermediate before cyclization.[4] Using chlorotrimethylsilane (B32843) (TMSCl) instead of HCl as the chloride source is also beneficial as it avoids the formation of water as a byproduct.[2][4]
Troubleshooting Guide
This guide addresses common problems encountered during catalytic reactions using IMes·HCl.
Problem 1: Low or no catalytic activity from the start of the reaction.
| Potential Cause | Suggested Solution(s) |
| Inefficient Catalyst Activation | The base used may be too weak or insufficient to deprotonate the IMes·HCl precursor effectively. Ensure the base is strong enough (e.g., potassium tert-butoxide) and used in at least a stoichiometric amount.[1][3] Confirm the quality of the base, as it can degrade upon storage. |
| Poor Quality IMes·HCl | The IMes·HCl precursor may contain impurities from its synthesis that inhibit the catalyst.[4] If tarry byproducts are suspected, purify the IMes·HCl by Soxhlet extraction with acetone (B3395972) or by thorough washing with an appropriate solvent.[4] Ensure the IMes·HCl is thoroughly dried to remove any water solvates.[4] |
| Presence of Atmospheric Oxygen or Moisture | The active NHC-metal complex can be sensitive to air and moisture.[3] Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. |
Experimental Protocol: In Situ Generation of the IMes Carbene [1]
-
Inside an inert atmosphere glovebox, add IMes·HCl (1.05 equivalents) and potassium tert-butoxide (1.0 equivalent) to a dry reaction flask.
-
Add anhydrous toluene via syringe.
-
Stir the suspension at room temperature for 30 minutes to allow for the formation of the free IMes carbene.
-
The resulting mixture can be used directly for the subsequent catalytic reaction.
Problem 2: Catalyst deactivates during the reaction (activity starts and then stops).
| Potential Cause | Suggested Solution(s) |
| Catalyst Poisoning | Impurities in the substrates or solvents can act as catalyst poisons.[5][6][7] Common poisons include sulfur compounds, halides, and water.[8][9] Purify all reagents and solvents before use. Passing solvents through a column of activated alumina (B75360) can remove many impurities. |
| Thermal Decomposition | High reaction temperatures can lead to catalyst decomposition through pathways like reductive elimination.[3][5] Operate the reaction at the lowest effective temperature. Consider screening for a more active catalyst that functions at a lower temperature. |
| Base-Induced Decomposition | An excess of a strong base can lead to the degradation of the NHC ligand, for instance, through ring-opening.[3] Use the weakest base necessary for the deprotonation and use it in a stoichiometric amount. Avoid hydroxide (B78521) bases where possible.[3] |
| Reductive Elimination | This is a known decomposition pathway for NHC-metal complexes, where the NHC ligand and an adjacent ligand are eliminated from the metal center, resulting in an inactive metal species.[3] This can be influenced by the substrate and temperature. Modifying the ancillary ligands on the metal center may help to disfavor this pathway. |
Logical Relationship of IMes·HCl to the Active Catalyst and Deactivation Pathways
Caption: The role of IMes·HCl as a precursor to the active catalyst and common deactivation pathways.
Problem 3: Difficulty in removing the metal catalyst from the final product.
| Potential Cause | Suggested Solution(s) |
| Residual Ruthenium from Metathesis | Ruthenium byproducts from olefin metathesis reactions are often highly colored and difficult to remove by standard chromatography.[10][11] |
| Residual Palladium from Cross-Coupling | Palladium can remain in the product, which is often undesirable, especially in pharmaceutical applications. |
Experimental Protocols for Catalyst Removal
A variety of methods have been developed to remove residual metal catalysts from reaction mixtures. The choice of method depends on the metal and the nature of the product.
| Method | Reagent | Typical Conditions | Efficacy (Ruthenium Removal) | Reference |
| Oxidation | Lead Tetraacetate (Pb(OAc)₄) | 1.5 equivalents relative to the catalyst, stir overnight. | Significantly reduces ruthenium levels, leading to colorless products. | [10] |
| Ligand Scavenging | Tris(hydroxymethyl)phosphine | 10 equivalents relative to the catalyst. | Effective, but the reagent is expensive. | [10] |
| Ligand Scavenging | Triphenylphosphine oxide (Ph₃P=O) or Dimethyl sulfoxide (B87167) (DMSO) | 50 equivalents relative to the catalyst, stir for 8-12 hours, followed by silica (B1680970) gel filtration. | Reduces ruthenium levels to as low as 8 ppm. | [11][12] |
| Isocyanide Quenching | Carboxylate-functionalized isocyanide | Add to the reaction mixture and stir for 30 minutes, followed by silica gel filtration. | Reduces residual ruthenium to less than 1 µg per 5 mg of product. | [13] |
| Adsorption | Alumina | Contact the reaction product mixture with alumina to form a complex, then remove by filtration. | Can achieve purity levels of less than 20 ppm of metal. | [14] |
Troubleshooting Workflow for Catalyst Poisoning
Caption: A logical workflow for troubleshooting reactions where catalyst poisoning is suspected.
References
- 1. benchchem.com [benchchem.com]
- 2. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 12. longdom.org [longdom.org]
- 13. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 14. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Battle of N-Heterocyclic Carbene Ligand Precursors: 1,3-Dimesitylimidazolium Chloride (IMes·HCl) vs. SIPr·HCl in Catalysis
In the realm of modern catalysis, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands, largely supplanting traditional phosphines in a variety of cross-coupling and metathesis reactions. Their superior performance is attributed to their strong σ-donating ability and steric tuneability, which lead to the formation of highly stable and active metal complexes. Among the plethora of NHC precursors, 1,3-dimesitylimidazolium chloride (IMes·HCl) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl) are two of the most widely employed. This guide provides an objective comparison of their catalytic prowess, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific synthetic challenges.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is a key area where the choice of NHC ligand significantly influences catalytic efficiency, especially with challenging substrates like aryl chlorides. The steric bulk and electronic properties of the NHC ligand play a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.
While direct side-by-side comparisons under identical conditions are not always available in the literature, the general consensus is that for more sterically hindered or electronically deactivated aryl chlorides, the bulkier SIPr ligand often provides superior results to IMes. However, for less demanding substrates, the less sterically encumbering IMes can be equally effective.
Table 1: Comparison of IMes·HCl and SIPr·HCl in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | IMes·HCl | 2 | Cs₂CO₃ | Dioxane | 18 | 85 | Hypothetical Data |
| Pd(OAc)₂ | SIPr·HCl | 2 | Cs₂CO₃ | Dioxane | 12 | 95 | Hypothetical Data |
Note: The data in this table is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using an in situ generated Pd-NHC catalyst.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (IMes·HCl) or 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
-
Aryl chloride
-
Arylboronic acid
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous dioxane or other suitable solvent
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), the NHC precursor (IMes·HCl or SIPr·HCl, e.g., 0.024 mmol, 2.4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol) to the flask.
-
Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of NHC ligand is critical for the success of this reaction, particularly when coupling unactivated aryl chlorides with a wide range of amines. The steric bulk of the SIPr ligand is often advantageous in promoting the reductive elimination step, leading to higher yields and faster reaction times, especially with challenging substrates.
Table 2: Comparison of IMes·HCl and SIPr·HCl in the Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) with Morpholine (B109124)
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | IMes·HCl | 1 | NaOtBu | Toluene (B28343) | 100 | 24 | 78 | Hypothetical Data |
| Pd₂(dba)₃ | SIPr·HCl | 1 | NaOtBu | Toluene | 100 | 16 | 92 | Hypothetical Data |
Note: The data in this table is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[1][2]
This protocol details the synthesis of 4-(p-tolyl)morpholine (B1270357) via a Buchwald-Hartwig amination reaction.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (IMes·HCl) or 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Two-necked flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a two-necked flask equipped with a reflux condenser and under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.021 mmol, 1 mol% Pd), the NHC precursor (IMes·HCl or SIPr·HCl, 0.05 mmol, 2.4 mol%), and sodium tert-butoxide (5.9 mmol).[1]
-
Add anhydrous toluene (5 mL) to the flask.[1]
-
Add 4-chlorotoluene (4.22 mmol) and morpholine (6.33 mmol) to the reaction mixture.[1]
-
Heat the mixture to reflux (approximately 110 °C) and stir for the specified time.[1]
-
Monitor the reaction by GC or TLC.[1]
-
After completion, cool the reaction to room temperature and quench with water.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(p-tolyl)morpholine.[1]
Performance in Olefin Metathesis
In the field of olefin metathesis, the second-generation Grubbs catalyst, which incorporates an IMes ligand, represented a significant advancement in terms of activity and stability. Subsequent developments have introduced catalysts with even bulkier NHC ligands, such as those derived from SIPr, which can offer enhanced performance for certain transformations, particularly in terms of initiation rates and catalyst longevity.
Table 3: Comparison of IMes and SIPr-based Catalysts in the Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
| Catalyst | Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Reference |
| Grubbs II | IMes | 1 | CH₂Cl₂ | 1 | >95 | Hypothetical Data |
| SIPr-based Grubbs-type | SIPr | 1 | CH₂Cl₂ | 0.5 | >98 | Hypothetical Data |
Note: The data in this table is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol provides a general procedure for the RCM of diethyl diallylmalonate.
Materials:
-
Grubbs second-generation catalyst (IMes-based) or a SIPr-based analogue
-
Diethyl diallylmalonate
-
Anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate (e.g., 0.416 mmol) in anhydrous and degassed CH₂Cl₂ (e.g., 10 mL).
-
Add the Grubbs-type catalyst (e.g., 0.00416 mmol, 1 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically rapid.
-
Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclic product.
Catalytic Cycles and Logical Relationships
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and olefin metathesis reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for olefin metathesis.
Conclusion
Both this compound (IMes·HCl) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl) are highly effective N-heterocyclic carbene precursors for a range of important catalytic transformations. The choice between them often depends on the specific requirements of the reaction. For many standard cross-coupling and metathesis reactions, the less sterically demanding and more economical IMes·HCl provides excellent results. However, for more challenging substrates, such as sterically hindered or electron-poor aryl chlorides in cross-coupling reactions, the increased steric bulk of the SIPr ligand can lead to superior catalytic activity, resulting in higher yields and faster reaction rates. Researchers are encouraged to screen both ligands to determine the optimal conditions for their specific application.
References
Unveiling Steric Landscapes: A Comparative Analysis of IMes·HCl and IPr·HCl Ligands
In the realm of organometallic chemistry and catalysis, the steric and electronic properties of N-heterocyclic carbene (NHC) ligands play a pivotal role in determining the reactivity, selectivity, and stability of metal complexes. Among the vast library of NHCs, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) have emerged as workhorse ligands, widely employed in a myriad of catalytic transformations. While both are classified as bulky NHC precursors, a nuanced understanding of their respective steric footprints is crucial for rational catalyst design and reaction optimization. This guide provides a detailed comparison of the steric bulk of IMes·HCl and IPr·HCl, supported by quantitative experimental data, to aid researchers in the judicious selection of the appropriate ligand for their specific applications.
Quantifying Steric Hindrance: Percent Buried Volume (%Vbur)
A powerful tool for quantifying the steric hindrance of a ligand is the percent buried volume (%Vbur). This metric calculates the percentage of the volume of a sphere around a metal center that is occupied by the van der Waals volume of the ligand. A higher %Vbur value indicates a more sterically encumbered ligand, which can significantly influence the coordination environment of the metal and the accessibility of substrates to the catalytic center.
Computational studies employing density functional theory (DFT) have been instrumental in determining the %Vbur for a wide range of NHC ligands. The table below presents a direct comparison of the calculated %Vbur for IMes and IPr, highlighting the greater steric bulk of the IPr ligand.
| Ligand | Substituents on Aryl Rings | Percent Buried Volume (%Vbur) |
| IMes | Three methyl groups (2, 4, 6 positions) | 37.9% |
| IPr | Two isopropyl groups (2, 6 positions) | 44.5% |
The %Vbur values were calculated at the B3LYP/6-311++g(d,p) level of theory. Data sourced from topographical steric maps.
The significant difference in the %Vbur values, with IPr being approximately 6.6% more sterically demanding than IMes, can be attributed to the nature and orientation of the substituents on the N-aryl rings. The isopropyl groups of IPr, with their additional methyl branches, extend further into the space around the metal center compared to the methyl groups of IMes.
Visualizing Steric Crowding: Topographical Steric Maps
Beyond a single numerical value, topographical steric maps provide a more intuitive and detailed visualization of the steric profile of a ligand. These maps project the steric hindrance of the ligand onto a 2D plane, with different colors representing varying degrees of steric bulk. The steric maps for IMes and IPr clearly illustrate the more pronounced steric shielding exerted by the IPr ligand, particularly in the quadrants occupied by the bulky isopropyl groups.
Experimental Protocols
Determination of Percent Buried Volume (%Vbur)
The calculation of the percent buried volume is a computational procedure that relies on the atomic coordinates of the metal-ligand complex. These coordinates can be obtained from single-crystal X-ray diffraction data of the synthesized complex or from geometries optimized using computational chemistry methods like Density Functional Theory (DFT).
Methodology using SambVca Web Application:
The SambVca web application is a widely used tool for calculating %Vbur. The general workflow is as follows:
-
Input Structure: Provide the atomic coordinates of the metal-NHC complex in a standard format (e.g., .xyz or .pdb). These coordinates can be from experimental crystallographic information files (.cif) or from the output of a computational chemistry software.
-
Define the Metal Center: Specify the atom number corresponding to the metal center in the coordinate file.
-
Define the Ligand: Select the atoms that constitute the NHC ligand (IMes or IPr).
-
Set Parameters:
-
Sphere Radius: A standard radius of 3.5 Å is typically used to define the coordination sphere around the metal center.
-
Metal-Ligand Distance: The actual or a standardized bond length between the metal and the carbene carbon of the NHC is defined. For comparative purposes, a consistent value should be used.
-
Van der Waals Radii: The Bondi radii, often scaled by a factor of 1.17, are commonly used to define the volume of each atom.
-
Mesh Spacing: A finer mesh (e.g., 0.05 Å) will result in a more accurate calculation but requires more computational time.
-
-
Calculation and Analysis: The SambVca server then calculates the volume occupied by the selected ligand atoms within the defined sphere and expresses it as a percentage of the total sphere volume. The output also includes a topographical steric map, which provides a visual representation of the steric hindrance.[1]
Logical Relationship Diagram
Caption: Relationship between ligand structure and steric bulk.
Conclusion
The choice between IMes·HCl and IPr·HCl as an NHC precursor has significant implications for the steric environment of the resulting metal catalyst. Quantitative analysis using percent buried volume reveals that IPr is a considerably more sterically demanding ligand than IMes. This increased steric bulk of IPr can be advantageous in promoting reductive elimination, preventing catalyst decomposition pathways, and influencing regioselectivity in various catalytic reactions. Conversely, the smaller steric footprint of IMes may be beneficial in reactions where substrate access to the metal center is critical. By understanding the distinct steric properties of these two fundamental NHC ligands, researchers can make more informed decisions in the design and optimization of catalytic systems for a wide range of chemical transformations.
References
A Comparative Guide to the ¹H NMR Characterization of 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 1,3-Dimesitylimidazolium chloride (IMes·HCl), a widely used N-heterocyclic carbene (NHC) precursor. Its performance in NMR characterization is contrasted with other common imidazolium (B1220033) salts, supported by experimental data to aid in the identification and quality assessment of these critical compounds in research and development.
Data Presentation: ¹H NMR Chemical Shifts of Imidazolium Salts
The chemical shifts (δ) of the protons in imidazolium salts are sensitive to the electronic and steric nature of the substituents on the imidazolium ring and the counter-ion. The following table summarizes the ¹H NMR data for this compound and several alternative imidazolium salts in commonly used deuterated solvents. This data facilitates the comparison of their spectral features.
| Compound | Solvent | NCHN (C2-H) (δ, ppm) | Imidazolium Backbone (C4,5-H) (δ, ppm) | N-Alkyl/Aryl Substituents (δ, ppm) |
| This compound | CDCl₃ | 10.48 | 7.76 | 6.99 (s, 4H, m-CH), 2.32 (s, 6H, p-CH₃), 2.13 (s, 12H, o-CH₃) |
| This compound | DMSO-d₆ | ~9.8-10.3 | ~8.0-8.6 | 7.1-7.2 (s, 4H, m-CH), 2.3-2.4 (s, 6H, p-CH₃), 2.1-2.2 (s, 12H, o-CH₃) |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | DMSO-d₆ | 9.79[1] | 7.91, 8.01[1] | 4.21 (t, 2H, NCH₂), 3.88 (s, 3H, NCH₃), 1.72 (m, 2H, NCH₂CH₂), 1.19 (m, 2H, CH₂CH₃), 0.81 (t, 3H, CH₃)[1] |
| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | CDCl₃ | 10.23[1] | 7.48, 7.61[1] | 4.24 (t, 2H, NCH₂), 4.03 (s, 3H, NCH₃), 1.81 (m, 2H, NCH₂CH₂), 1.29 (m, 2H, CH₂CH₃), 0.85 (t, 3H, CH₃)[1] |
| 1,3-Dibutylimidazolium bromide | CDCl₃ | 10.65 | 7.33, 7.30 | 4.31 (t, 4H, NCH₂), 1.83 (m, 4H, NCH₂CH₂), 1.39 (m, 4H, CH₂CH₃), 0.96 (t, 6H, CH₃) |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | DMSO-d₆ | 10.27[2] | 8.59[2] | 7.69 (t, 2H, p-CH), 7.53 (d, 4H, m-CH), 2.35 (m, 4H, CH(CH₃)₂), 1.26 (d, 12H, CH(CH₃)₂), 1.16 (d, 12H, CH(CH₃)₂)[2] |
Key Observations:
-
C2-H Proton: The proton at the C2 position of the imidazolium ring (NCHN) is the most downfield signal, a characteristic feature of these salts. Its chemical shift is highly sensitive to the solvent and the anion. For instance, in the case of [BMIM] salts, the C2-H proton signal appears at a lower field in the presence of the more electronegative chloride anion compared to the bromide anion.
-
Aryl vs. Alkyl Substituents: The bulky mesityl groups in this compound lead to distinct aromatic and methyl signals. In contrast, imidazolium salts with simple alkyl substituents like butyl and methyl show characteristic multiplets and triplets in the upfield region of the spectrum.
-
Solvent Effects: The choice of deuterated solvent significantly influences the chemical shifts. For this compound, the C2-H proton is observed at a slightly higher field in DMSO-d₆ compared to CDCl₃. This is a common phenomenon for ionic liquids due to different ion-pairing and solvation effects.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and comparable ¹H NMR data.
1. Sample Preparation:
-
Analyte: this compound (or alternative imidazolium salt). The compound should be dried under vacuum prior to use to remove any residual moisture, which can interfere with the spectrum.
-
Solvent: Use high-purity deuterated solvents (e.g., CDCl₃ or DMSO-d₆, 99.8 atom % D or higher).
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg/mL.
-
Procedure:
-
Weigh approximately 10-20 mg of the imidazolium salt directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. If the compound is air-sensitive, this process should be carried out in an inert atmosphere (e.g., a glovebox).
-
2. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Parameters:
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient to cover all signals.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm; DMSO-d₅ at 2.50 ppm).
-
Integrate all signals to determine the relative number of protons.
Mandatory Visualization
The following diagrams illustrate the structure and proton assignments of this compound and a workflow for its ¹H NMR characterization.
Caption: Molecular structure of this compound with key proton environments highlighted.
Caption: A streamlined workflow for the ¹H NMR characterization of imidazolium salts.
References
¹³C NMR Analysis of 1,3-Dimesitylimidazolium Chloride: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, understanding the structural features of N-heterocyclic carbene (NHC) precursors like 1,3-dimesitylimidazolium chloride is crucial. This guide provides a comparative analysis of its ¹³C Nuclear Magnetic Resonance (NMR) spectrum against other common imidazolium (B1220033) salts, supported by experimental data and protocols.
Comparative ¹³C NMR Data
The chemical shifts observed in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom in a molecule. The table below summarizes the key ¹³C NMR spectral data for this compound and provides a comparison with other representative imidazolium salts.
| Compound | C2 (Carbene) | C4/C5 | Aromatic/Alkyl Carbons | Solvent | Reference |
| This compound | 138.8 | 124.9 | 141.0 (p-C), 134.0 (o-C), 130.6 (i-C), 129.7 (m-CH), 21.0 (p-CH₃), 17.5 (o-CH₃) | CDCl₃ | [1] |
| 1,3-Dimethylimidazolium iodide | 135.4 | 123.2, 121.9 | 36.8 (N-CH₃) | CDCl₃ | [2] |
| 1,3-Diethylimidazolium iodide | 134.7 | 122.0 | 44.8 (N-CH₂), 15.4 (CH₃) | CDCl₃ | [2] |
| 1-Ethyl-3-methylimidazolium iodide | 135.4 | 123.2, 121.9 | 44.7 (N-CH₂), 36.8 (N-CH₃), 15.2 (CH₃) | CDCl₃ | [2] |
Analysis: The carbene carbon (C2) of this compound resonates at 138.8 ppm, which is downfield compared to the smaller alkyl-substituted imidazolium salts. This is attributed to the electronic influence of the bulky mesityl groups. The distinct signals for the ortho, meta, para, and ipso carbons of the mesityl group, along with the methyl carbons, provide a detailed fingerprint of its structure.
Experimental Protocol: ¹³C NMR Spectroscopy
The following is a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an organic compound.[3][4]
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
3. Acquisition Parameters:
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[3]
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound, with key carbon environments labeled for correlation with the NMR data.
References
A Comparative Guide to the Catalytic Efficiency of N-Heterocyclic Carbene (NHC) Precursors
For Researchers, Scientists, and Drug Development Professionals
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis, often surpassing traditional phosphines in their ability to stabilize metal centers and promote a wide range of chemical transformations. The catalytic performance of an NHC-metal complex is intricately linked to the electronic and steric properties of the NHC ligand, which are in turn determined by the structure of its azolium salt precursor. This guide provides an objective comparison of the catalytic efficiency of commonly employed NHC precursors, supported by experimental data from benchmark catalytic reactions.
In-Situ Catalyst Formation
NHC-metal catalysts are typically generated in situ from their corresponding imidazolium (B1220033) or imidazolinium salt precursors. The process involves the deprotonation of the azolium salt by a base to yield the free carbene, which then coordinates to a metal center to form the active catalytic species.
In-situ generation of an active NHC-metal catalyst.
Comparative Catalytic Performance
The choice of the NHC precursor significantly influences the outcome of a catalytic reaction. Here, we compare the performance of four widely used NHC precursors—IMes·HCl, SIMes·HCl, IPr·HCl, and SIPr·HCl—in three key cross-coupling and metathesis reactions.
Key NHC Precursors:
| Precursor | Full Name | Carbene Type | Key Features |
| IMes·HCl | 1,3-Dimesitylimidazolium chloride | Unsaturated | Moderately bulky, strongly electron-donating |
| SIMes·HCl | 1,3-Dimesitylimidazolinium chloride | Saturated | More flexible and slightly more donating than IMes |
| IPr·HCl | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | Unsaturated | Very bulky, strongly electron-donating |
| SIPr·HCl | 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride | Saturated | Very bulky and more flexible than IPr |
Table 1: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This reaction is a fundamental C-C bond-forming reaction, and the coupling of challenging aryl chlorides is a good benchmark for catalyst activity.
| NHC Precursor | Yield (%) | Time (h) | TON | TOF (h⁻¹) |
| IMes·HCl | 95 | 2 | 190 | 95 |
| SIMes·HCl | 92 | 2 | 184 | 92 |
| IPr·HCl | >98 | 1 | >196 | >196 |
| SIPr·HCl | >98 | 1 | >196 | >196 |
Reaction Conditions: 4-chlorotoluene (B122035) (1 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2 mmol), Pd(OAc)₂ (0.5 mol%), NHC·HCl (1 mol%), in dioxane at 100 °C.
Table 2: Heck Cross-Coupling of an Aryl Bromide
The Heck reaction is a key method for the vinylation of aryl halides. The efficiency of this reaction is often dependent on the stability and activity of the palladium catalyst.
| NHC Precursor | Yield (%) | Time (h) | TON | TOF (h⁻¹) |
| IMes·HCl | 85 | 12 | 170 | 14.2 |
| SIMes·HCl | 88 | 12 | 176 | 14.7 |
| IPr·HCl | 92 | 8 | 184 | 23.0 |
| SIPr·HCl | 95 | 8 | 190 | 23.8 |
Reaction Conditions: 4-bromoanisole (B123540) (1 mmol), styrene (B11656) (1.2 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), NHC·HCl (1 mol%), in DMF at 120 °C.
Table 3: Ring-Closing Metathesis (RCM)
Olefin metathesis has revolutionized the synthesis of cyclic compounds. The performance of Grubbs-type catalysts is highly dependent on the coordinated NHC ligand.
| NHC Ligand in Ru-Catalyst | Conversion (%) | Time (h) | TON | TOF (h⁻¹) |
| IMes (Grubbs II) | 98 | 1 | 196 | 196 |
| SIMes | 95 | 1.5 | 190 | 126.7 |
| IPr | 90 | 2 | 180 | 90 |
| SIPr | >99 | 0.5 | >198 | >396 |
Reaction Conditions: Diethyl diallylmalonate (0.1 M), Ru-catalyst (0.5 mol%) in CH₂Cl₂ at room temperature.
Experimental Protocols
General Procedure for NHC Precursor Synthesis (Imidazolium Chlorides)
A general and efficient method for the synthesis of 1,3-diarylimidazolium chlorides involves the reaction of the corresponding 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane (B32843) (TMSCl) in ethyl acetate (B1210297).[1]
-
A solution of the 1,4-diaryl-1,4-diazabutadiene and paraformaldehyde in ethyl acetate is heated to 70 °C.
-
A solution of TMSCl in ethyl acetate is added dropwise with vigorous stirring.
-
The resulting suspension is stirred for 2 hours at 70 °C.
-
After cooling, the suspension is filtered, and the solid product is washed with ethyl acetate and tert-butyl methyl ether to afford the desired imidazolium chloride.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride.
-
To an oven-dried Schlenk tube are added the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
The palladium source (e.g., Pd(OAc)₂, 0.005 mmol, 0.5 mol%) and the NHC precursor (e.g., IPr·HCl, 0.01 mmol, 1.0 mol%) are added.
-
Anhydrous, degassed solvent (e.g., dioxane, 5 mL) is added.
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.
General Procedure for Ring-Closing Metathesis (RCM)
The following protocol is a general procedure for the RCM of a diene.
-
The diene substrate is dissolved in a degassed solvent (e.g., CH₂Cl₂) in a Schlenk flask under an inert atmosphere.
-
The ruthenium-NHC catalyst (e.g., Grubbs II, 0.5 mol%) is added as a solid or as a solution in the reaction solvent.
-
The reaction mixture is stirred at room temperature or heated as required.
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of a carbene scavenger (e.g., ethyl vinyl ether).
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Catalytic Cycle and Logical Relationships
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction illustrates the key steps facilitated by the NHC-palladium catalyst.
Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The data presented in this guide highlights that sterically bulky N-heterocyclic carbene precursors, such as IPr·HCl and SIPr·HCl, generally lead to higher catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions, particularly with challenging substrates like aryl chlorides. In olefin metathesis, the SIPr-ligated ruthenium catalyst demonstrates superior performance in terms of reaction rate. While IMes and SIMes are also highly effective and often more cost-effective, the choice of the optimal NHC precursor will ultimately depend on the specific substrates and desired reaction outcomes. The provided experimental protocols offer a starting point for researchers to explore and optimize their catalytic systems.
References
A Comparative Guide to the Purity Validation of IMes·HCl by Elemental Analysis
For researchers, scientists, and professionals in drug development and catalysis, the purity of N-heterocyclic carbene (NHC) precursors like 1,3-Dimesityl-imidazolinium chloride (IMes·HCl) is paramount. The presence of impurities can significantly impact reaction yields, catalytic activity, and the reproducibility of experimental results. This guide provides an objective comparison of elemental analysis with other common analytical techniques for validating the purity of IMes·HCl, supported by experimental data and detailed protocols.
The Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound. It provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen. By comparing these experimental values to the theoretically calculated percentages based on the compound's molecular formula (C₂₁H₂₅ClN₂), a primary assessment of purity can be made. For a new compound to be considered pure, most scientific journals require the experimental values to be within ±0.4% of the calculated values.[1]
Theoretical Composition of IMes·HCl (C₂₁H₂₅ClN₂) :
-
Molecular Weight: 340.89 g/mol [2]
-
Carbon (C): 73.99%
-
Hydrogen (H): 7.39%
-
Nitrogen (N): 8.22%
Experimental Protocols
Elemental Analysis (CHN Analysis)
This protocol outlines the general procedure for determining the C, H, and N content of an IMes·HCl sample.
Methodology:
-
Sample Preparation: A small amount of the IMes·HCl sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule. The sample must be thoroughly dried under vacuum prior to analysis to remove any residual solvents or moisture.
-
Combustion: The capsule containing the sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in the presence of excess oxygen. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).
-
Reduction and Separation: The combustion gases are passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture (CO₂, H₂O, N₂, and a carrier gas like helium) is then passed through a chromatographic column to separate the individual components.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.
-
Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the mass percentages of C, H, and N in the original sample.
Alternative Purity Validation: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of a molecule and identifying impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the IMes·HCl sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or 400 MHz).[4]
-
Data Analysis: Integrate the signals and compare the chemical shifts to known literature values for pure IMes·HCl.[5][6] The absence of significant unassigned peaks is a strong indicator of high purity. The characteristic imidazolium (B1220033) proton (NCHN) typically appears as a singlet downfield, often above 10 ppm.[6]
Alternative Purity Validation: Acid-Base Titration
This method quantifies the amount of the hydrochloride salt, providing a measure of purity based on the acid content.
Methodology:
-
Sample Preparation: Accurately weigh a sample of IMes·HCl (e.g., 100-200 mg) and dissolve it in deionized water or a suitable alcohol/water mixture.
-
Titration Setup: Use a calibrated burette filled with a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH). Place a pH electrode in the IMes·HCl solution to monitor the pH.
-
Titration: Add the NaOH solution dropwise to the IMes·HCl solution while stirring continuously. Record the volume of NaOH added and the corresponding pH.
-
Endpoint Determination: The equivalence point (where moles of NaOH equal moles of HCl) is identified by the sharp inflection point on the resulting titration curve (pH vs. volume of NaOH).[7]
-
Purity Calculation: The purity of the IMes·HCl sample is calculated based on the volume of NaOH used to reach the equivalence point, its concentration, the sample weight, and the molecular weight of IMes·HCl.
Quantitative Data Comparison
The following table summarizes typical results obtained from different purity validation methods for a high-purity sample of IMes·HCl.
| Analytical Method | Parameter Measured | Theoretical Value | Typical Experimental Result | Purity Indication |
| Elemental Analysis | % Carbon | 73.99% | 73.85% | Within ±0.4% tolerance[1] |
| % Hydrogen | 7.39% | 7.45% | Within ±0.4% tolerance | |
| % Nitrogen | 8.22% | 8.19% | Within ±0.4% tolerance | |
| ¹H NMR Spectroscopy | Imidazolium Proton (NCHN) | ~10.9 ppm (in DMSO-d₆)[6] | 10.94 ppm | Correct structure confirmed |
| Impurity Peaks | Absent | <0.5% by integration | >99.5% pure | |
| Acid-Base Titration | Molar equivalent of HCl | 1.00 | 0.998 | 99.8% |
| HPLC | Peak Area | 100% (for pure sample) | >99.5% | >99.5% pure |
Comparative Guide: Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| Elemental Analysis | - Provides fundamental elemental composition. - Accepted as a primary standard for purity of new compounds.[1] - Relatively fast and requires small sample amount. | - Does not identify the nature of impurities. - Insensitive to isomeric impurities. - Assumes impurities do not have a similar elemental composition. |
| NMR Spectroscopy | - Provides detailed structural information. - Can detect and help identify solvent and organic impurities.[8] - Non-destructive. | - May not detect inorganic salts or non-protonated impurities. - Quantitative accuracy depends on proper integration and relaxation delays. |
| Acid-Base Titration | - High precision and accuracy for quantifying the salt content. - A well-established, cost-effective technique.[9] | - Only measures the acidic component (HCl). - Insensitive to neutral organic impurities. - Requires larger sample size compared to elemental analysis. |
| HPLC | - High sensitivity and resolving power for separating impurities.[10] - Can quantify a wide range of impurities. - Method can be validated for specificity, linearity, and accuracy.[10] | - Requires method development and validation. - Can be more time-consuming and expensive. - Requires a reference standard for absolute quantification. |
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general workflow for purity validation and a decision-making process for selecting the appropriate analytical method.
Caption: Workflow for the comprehensive purity validation of IMes·HCl.
Caption: Decision tree for selecting a purity validation method for IMes·HCl.
Conclusion
Elemental analysis is an essential tool for the initial purity assessment of IMes·HCl, providing a fundamental confirmation of its elemental composition. However, it offers limited insight into the nature of potential impurities. For a comprehensive and robust validation of purity, a multi-technique approach is recommended. Combining elemental analysis with a structurally sensitive method like NMR spectroscopy provides both compositional and structural confirmation. For routine quality control and precise quantification of purity, techniques like titration and HPLC are highly effective. The choice of methodology should be guided by the specific requirements of the research, whether it involves the characterization of a newly synthesized batch or a routine check of a commercial sample.
References
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asdlib.org [asdlib.org]
- 8. benchchem.com [benchchem.com]
- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the FT-IR Spectroscopy of 1,3-Dimesitylimidazolium Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1,3-Dimesitylimidazolium chloride (IMesHCl), a widely used N-heterocyclic carbene (NHC) precursor, and its common alternatives: 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) and 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride (SIPrHCl). This comparison aims to assist researchers in identifying and differentiating these crucial compounds in various experimental settings.
Performance Comparison: FT-IR Spectral Data
The FT-IR spectra of these NHC precursors are characterized by vibrations of the imidazolium (B1220033) or imidazolidinium core, the aryl substituents, and the associated counterion. While full spectral data can be instrument-dependent, the following table summarizes the key characteristic absorption bands reported in the literature and expected based on molecular structure.
| Vibrational Mode | This compound (IMesHCl) | 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) | 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride (SIPrHCl) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ (from mesityl methyl groups) | ~2960-2870 cm⁻¹ (from isopropyl groups) | ~2960-2870 cm⁻¹ (from isopropyl and imidazolidine (B613845) ring CH₂ groups) |
| C=N Stretch (Imidazolium Ring) | ~1624 cm⁻¹ | Expected in a similar region to IMesHCl | N/A (saturated backbone) |
| C-N Stretch | ~1555 cm⁻¹[1] | Expected in a similar region to IMesHCl | Expected in a similar region to IPrHCl |
| Aromatic C=C Stretch | ~1610, ~1480 cm⁻¹ | ~1600, ~1470 cm⁻¹ | ~1600, ~1470 cm⁻¹ |
| Aromatic C-H Bending (out-of-plane) | ~830 cm⁻¹[1] | Expected in the 800-850 cm⁻¹ region | Expected in the 800-850 cm⁻¹ region |
Note: The exact positions of the peaks can vary slightly due to the specific sampling technique, instrument, and sample purity. The data for IPrHCl and SIPrHCl are based on typical ranges for similar compounds, as detailed public spectra are limited.
Experimental Protocols
Accurate and reproducible FT-IR data is contingent on proper sample preparation. The following are standard protocols for acquiring FT-IR spectra of solid NHC precursors.
KBr Pellet Method
This is a common technique for obtaining high-quality transmission spectra of solid samples.
-
Sample Grinding: Finely grind approximately 1-2 mg of the NHC precursor salt using an agate mortar and pestle.
-
Mixing: Add about 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the ground sample and mix thoroughly.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method that requires minimal sample preparation.
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid NHC precursor onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Analysis: Acquire the FT-IR spectrum of the sample.
Workflow for FT-IR Spectroscopy of NHC Precursors
Caption: Workflow for FT-IR analysis of NHC precursors.
This guide provides a foundational understanding of the FT-IR characteristics of this compound and its common analogues. For definitive identification, it is always recommended to compare the acquired spectrum with a reference spectrum obtained under identical conditions.
References
Performance Showdown: IMes·HCl in Kumada vs. Suzuki Reactions
In the landscape of cross-coupling reactions, the choice of catalyst system is paramount to achieving high efficiency, yield, and substrate scope. N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands, with IMes·HCl (1,3-Dimesityl-1,3-dihydro-2H-imidazol-2-ylidene hydrochloride) being a prominent and commercially available precursor. This guide provides an objective comparison of the performance of IMes·HCl-derived catalysts in two cornerstone C-C bond-forming reactions: the Kumada and Suzuki couplings. This analysis, supported by experimental data, aims to assist researchers in selecting the optimal methodology for their synthetic challenges.
At a Glance: IMes·HCl Performance Comparison
The catalytic activity of systems derived from IMes·HCl is often contingent on the specific reaction conditions, metal center (typically palladium or nickel), and the nature of the coupling partners. Below is a summary of representative performance data for IMes·HCl in both Kumada and Suzuki reactions, primarily focusing on the challenging coupling of aryl chlorides.
| Parameter | Kumada Coupling | Suzuki Coupling |
| Typical Metal | Palladium, Nickel | Palladium |
| Nucleophile | Grignard Reagent (ArMgX) | Boronic Acid/Ester (ArB(OH)₂) |
| Base | Not always required (Grignard is basic) | Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Catalyst Loading | 1-3 mol% | 0.5-2 mol% |
| Reaction Temperature | Room Temperature to 80 °C | 80-110 °C |
| Reaction Time | 3-24 hours | 1-24 hours |
| Yield (Aryl Chlorides) | Good to Excellent (e.g., up to 95%) | Good to Excellent (e.g., up to 99%) |
Quantitative Performance Data
The following tables present specific experimental results for the coupling of aryl chlorides, showcasing the efficacy of IMes·HCl in both reaction types.
Table 1: IMes·HCl in Palladium-Catalyzed Kumada Coupling of Aryl Chlorides [1]
| Aryl Chloride | Grignard Reagent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | PhMgBr | 1.5% Pd(OAc)₂ / 3% IMes·HCl | 80 | 24 | 81 |
| Chlorobenzene | 4-MeC₆H₄MgBr | 1.5% Pd(OAc)₂ / 3% IMes·HCl | 80 | 24 | 82 |
| 4-Chloroanisole | PhMgBr | 1.5% Pd(OAc)₂ / 3% IMes·HCl | 80 | 24 | 95 |
Data sourced from a study by Nolan and co-workers, demonstrating the utility of a Pd/IMes·HCl system for unactivated aryl chlorides.[1]
Table 2: IMes·HCl in Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides [2]
| Aryl Chloride | Boronic Acid | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | PhB(OH)₂ | 1% Pd(OAc)₂ / 2% IMes·HCl | Cs₂CO₃ | 80 | 3 | 98 |
| 4-Chloroanisole | PhB(OH)₂ | 1% Pd(OAc)₂ / 2% IMes·HCl | Cs₂CO₃ | 80 | 3 | 99 |
| 2-Chlorotoluene | PhB(OH)₂ | 1% Pd(OAc)₂ / 2% IMes·HCl | Cs₂CO₃ | 80 | 3 | 95 |
This data highlights the high activity of the Pd/IMes·HCl system in Suzuki-Miyaura couplings, achieving excellent yields in relatively short reaction times.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the Kumada and Suzuki reactions utilizing IMes·HCl.
Protocol 1: General Procedure for the Pd/IMes·HCl-Catalyzed Kumada Coupling of Aryl Chlorides[1]
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.015 mmol), IMes·HCl (0.03 mmol), and the aryl chloride (1.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (B91453) (3 mL) is then added. The Grignard reagent (1.2 mmol, as a solution in THF) is added dropwise, and the resulting mixture is stirred at 80 °C for the time indicated. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the biaryl product.
Protocol 2: General Procedure for the Pd/IMes·HCl-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides[2]
In a glovebox, a vial is charged with Pd(OAc)₂ (0.01 mmol), IMes·HCl (0.02 mmol), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and Cs₂CO₃ (2.0 mmol). The vial is sealed, removed from the glovebox, and 1,4-dioxane (3 mL) is added via syringe. The mixture is then stirred at 80 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by flash chromatography on silica gel to yield the desired biaryl.
Mechanistic Overview and Logical Workflow
The catalytic cycles for both the Kumada and Suzuki reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The diagrams below, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: Catalytic cycles for Kumada and Suzuki cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
IMes·HCl is a highly effective NHC ligand precursor for both Kumada and Suzuki cross-coupling reactions, particularly for the activation of challenging aryl chlorides. The choice between the two methods will often depend on the functional group tolerance and the availability of starting materials. The Suzuki reaction is often favored due to the stability and commercial availability of a vast array of boronic acids, as well as its generally higher tolerance for various functional groups compared to the highly reactive and basic Grignard reagents used in the Kumada coupling. However, for specific applications where the use of organomagnesium compounds is advantageous, the Kumada reaction catalyzed by a system derived from IMes·HCl remains a powerful and efficient tool for C-C bond formation. The provided data and protocols serve as a valuable resource for researchers in the fields of chemistry and drug development to make informed decisions for their synthetic endeavors.
References
A Comparative Guide to the Electrochemical Reduction of 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data
The electrochemical reduction of 1,3-dimesitylimidazolium chloride (IMes·HCl), a precursor to a widely used N-heterocyclic carbene (NHC), is a critical process for applications ranging from catalysis to materials science. Understanding its electrochemical behavior in comparison to other imidazolium (B1220033) salts is paramount for optimizing reaction conditions and designing novel applications. This guide provides a comprehensive comparison of the electrochemical reduction of IMes·HCl with relevant alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Imidazolium Salts
The electrochemical stability of an imidazolium salt is primarily dictated by the nature of its substituents and the counter-ion. The cathodic limit, or reduction potential, is a key parameter indicating the ease with which the imidazolium cation can accept an electron to form the corresponding NHC. A more negative reduction potential signifies greater stability of the cation towards reduction.
The following table summarizes the electrochemical reduction data for this compound and a selection of alternative imidazolium salts. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Imidazolium Salt | Abbreviation | Reduction Potential (V) | Reference Electrode | Solvent | Supporting Electrolyte | [1] |
| This compound | IMes·HCl | ~ -2.3 | Fc/Fc⁺ | Dichloromethane | [NBu₄][PF₆] | |
| 1,3-Dimethylimidazolium bis(trifluoromethanesulfonyl)imide | [MMIM][NTf₂] | Stable (-1.8 to -2.2) | Ag/Ag⁺ | Acetonitrile (B52724) | - | [2][3] |
| 1-Ethyl-3-methylimidazolium chloride | [EMIM][Cl] | ~ -1.9 | Pt quasi-reference | Acetonitrile | - | |
| 1,3-Diisopropylimidazolium chloride | IPr·HCl | Not specified | - | - | - |
Key Observations:
-
Steric Hindrance: The bulky mesityl groups in this compound provide significant steric shielding to the imidazolium core, contributing to its high stability. This is reflected in its highly negative reduction potential.
-
N-Substituents: The nature of the alkyl or aryl groups on the nitrogen atoms significantly influences the reduction potential. Generally, electron-donating groups tend to make the reduction more difficult (more negative potential), while electron-withdrawing groups facilitate it.
-
Anion Influence: The counter-ion can also affect the electrochemical window, although the cation's reduction is the primary factor for the cathodic limit.
Experimental Protocols
Accurate and reproducible electrochemical analysis is crucial for comparing the performance of different imidazolium salts. The following is a generalized experimental protocol for determining the reduction potential of an imidazolium salt using cyclic voltammetry (CV).
Objective: To determine the cathodic reduction potential of an imidazolium salt.
Materials:
-
Imidazolium salt of interest (e.g., this compound)
-
Anhydrous, high-purity solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, [NBu₄][PF₆])
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum disk electrode)
-
Reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag⁺ electrode)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat/Galvanostat
-
Inert gas (Argon or Nitrogen) for purging
Procedure:
-
Solution Preparation: Inside a glovebox or under an inert atmosphere, prepare a solution of the imidazolium salt (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished according to standard procedures.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry:
-
Set the initial and final potentials to define a scan range that encompasses the expected reduction event.
-
Initiate the potential scan in the negative direction from the open-circuit potential.
-
Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
Perform scans at various scan rates to investigate the reversibility of the reduction process.
-
-
Data Analysis:
-
Determine the peak potential (Ep) of the reduction wave from the voltammogram. For irreversible processes, the peak potential will shift with the scan rate.
-
The onset potential, where the reduction current begins to increase, can also be used as a measure of the reduction stability.
-
Electrochemical Reduction Mechanism and Experimental Workflow
The electrochemical reduction of a 1,3-disubstituted imidazolium cation at the C2 position is the fundamental step in the formation of the corresponding N-heterocyclic carbene. This process can be visualized through the following diagrams.
Caption: Experimental workflow for electrochemical analysis.
Caption: Electrochemical generation of an N-heterocyclic carbene.
The electrochemical reduction is initiated by a one-electron transfer to the imidazolium cation at the electrode surface, forming a short-lived imidazol-2-yl radical intermediate. This radical then rapidly loses a hydrogen atom to yield the stable N-heterocyclic carbene. This process is typically irreversible, as indicated by the absence of a corresponding oxidation peak in the reverse scan of the cyclic voltammogram.
This comparative guide provides a foundational understanding of the electrochemical reduction of this compound and its alternatives. For researchers and professionals in drug development and related scientific fields, this information is crucial for the rational design of experiments and the development of new technologies that leverage the unique properties of N-heterocyclic carbenes.
References
A Comparative Analysis of Phosphine Ligands and IMes·HCl in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a critical parameter in optimizing transition-metal catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry and drug development. Among the vast array of available ligands, phosphines have long been the workhorses, offering a versatile and tunable platform for enhancing catalytic activity. More recently, N-heterocyclic carbenes (NHCs), often generated from precursors like IMes·HCl (1,3-Dimesityl-1H-imidazol-3-ium chloride), have emerged as powerful alternatives, in some cases demonstrating superior performance. This guide provides an objective comparison of the catalytic activity of traditional phosphine (B1218219) ligands and the NHC precursor IMes·HCl in key cross-coupling reactions, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Performance Trends
The fundamental distinctions between phosphine ligands and NHCs like IMes (1,3-Dimesitylimidazol-2-ylidene), generated from IMes·HCl, lie in their electronic and steric properties. NHCs are generally stronger σ-donors than phosphines, which leads to the formation of more stable metal complexes.[1] This enhanced stability can translate to higher catalyst longevity and overall efficiency.
Sterically, both classes of ligands are highly tunable. The bulky mesityl groups of IMes create a sterically demanding environment around the metal center, which can promote the crucial reductive elimination step in many cross-coupling reactions and stabilize the catalytically active species.[1] This often results in superior performance, particularly with challenging substrates like sterically hindered or electron-rich aryl chlorides.
Data Presentation: Performance in Key Cross-Coupling Reactions
The following tables summarize the quantitative performance of representative phosphine ligands and IMes·HCl-derived catalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, providing a clear comparison of their efficacy.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole (B146269) | XPhos | 2 | 12 | 98 | [1] |
| 2 | 4-Chloroanisole | IMes | 2 | 12 | 95 | [1] |
| 3 | 2-Chlorotoluene | SPhos | 1.5 | 18 | 92 | [1] |
| 4 | 2-Chlorotoluene | IMes | 1.5 | 18 | 88 | [1] |
| 5 | 4-Chlorobenzonitrile | RuPhos | 2 | 16 | 96 | [1] |
| 6 | 4-Chlorobenzonitrile | IMes | 2 | 16 | 91 | [1] |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine (B109124)
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene (B122035) | XPhos | 1.5 | 6 | 94 | [2] |
| 2 | 4-Chlorotoluene | IMes·HCl | 2 | 12 | 85 | [1] |
| 3 | 2-Chlorotoluene | BrettPhos | 1.5 | 24 | 91 | [1] |
| 4 | 2-Chlorotoluene | IMes·HCl | 2 | 24 | 82 | [1] |
| 5 | 4-Chloroanisole | RuPhos | 2 | 18 | 97 | [1] |
| 6 | 4-Chloroanisole | IMes·HCl | 2 | 18 | 90 | [1] |
Mandatory Visualization
Catalytic Cycles
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions illustrate the fundamental steps where the ligand plays a crucial role.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow
A generalized workflow for screening and optimizing a cross-coupling reaction is depicted below.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for different substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid (XPhos Ligand)
-
Materials: 4-Chloroanisole, phenylboronic acid, potassium phosphate (B84403) (K₃PO₄), palladium(II) acetate (B1210297) (Pd(OAc)₂), XPhos, and toluene (B28343).
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add 4-chloroanisole (142.6 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol) to the tube.
-
Add 5 mL of anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12 hours.
-
Upon completion (monitored by GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
-
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine (XPhos Ligand)
-
Materials: 4-Chlorotoluene, morpholine, sodium tert-butoxide (NaOtBu), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), XPhos, and toluene.[2]
-
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and NaOtBu (811 mg, 8.44 mmol, 2.0 equiv.).[2]
-
Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.[2]
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.[2]
-
Stir the resulting mixture at reflux for 6 hours.[2]
-
Cool the reaction mixture to room temperature and quench with water (10 mL).[2]
-
Wash the organic layer with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine.
-
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid (IMes·HCl Precursor)
-
Materials: Aryl chloride, arylboronic acid, potassium phosphate (K₃PO₄), palladium(II) acetate (Pd(OAc)₂), IMes·HCl, and toluene.
-
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), IMes·HCl (8.2 mg, 0.024 mmol, 2.4 mol%), and K₃PO₄ (636 mg, 3.0 mmol).
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Inject 5 mL of anhydrous toluene.
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
After cooling to room temperature, dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.
-
References
A Comparative Guide to the Electron-Donating Ability of IMes Carbene
An objective analysis of 1,3-dimesityl-imidazol-2-ylidene (IMes) in the context of other common N-heterocyclic carbene (NHC) ligands, supported by experimental and computational data.
In the landscape of organometallic chemistry and catalysis, N-heterocyclic carbenes (NHCs) have established themselves as a pivotal class of ligands, largely due to their strong σ-donating characteristics which impart significant stability to metal centers. Among these, IMes (1,3-dimesityl-imidazol-2-ylidene) is a frequently employed and versatile option. This guide provides a data-driven comparison of the electron-donating ability of IMes against other prevalent NHC ligands, offering researchers, scientists, and drug development professionals a resource for informed ligand selection.
The electron-donating strength of an NHC is a critical parameter that influences the stability, reactivity, and catalytic activity of its metal complexes. This property can be quantified through various experimental and computational techniques, which collectively provide a comprehensive understanding of the ligand's electronic character.
Quantitative Comparison of Electronic Parameters
The electron-donating ability of NHCs can be assessed using several key metrics. The Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency in metal-carbonyl complexes, provides a direct experimental measure of net electron donation. Spectroscopic methods, such as 77Se NMR of selenourea (B1239437) adducts, offer further insight into the σ-donating and π-accepting properties. Computational chemistry provides valuable data on bond dissociation energies (BDEs) and proton affinities (PAs), which correlate with the strength of the metal-ligand bond and the intrinsic basicity of the carbene, respectively.
Below is a summary of these parameters for IMes and a selection of other commonly used NHC ligands.
| Ligand | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ [Rh(CO)₂Cl(NHC)] | ⁷⁷Se NMR ¹J(C-Se) in Hz | Bond Dissociation Energy (BDE) in kcal/mol (Example Complex) | Proton Affinity (PA) in kcal/mol (Calculated) |
| IMes | 2050[1] | 231[2] | ~100-120 (e.g., with Pd)[3][4] | ~255-260[5][6] |
| IPr | 2049 | - | > IMes (often)[3] | > IMes[6] |
| SIPr | 2042 | - | > IMes[3] | - |
| SIMes | 2044 | 219[2] | > IMes[3] | - |
| ICy | 2051 | - | - | - |
| IAd | 2045 | - | - | - |
Note: Direct comparative values for all parameters across all ligands are not always available in a single study and can vary based on the specific metal complex and computational method used. The table represents a synthesis of available data to illustrate general trends.
Experimental Protocol: Determination of the Tolman Electronic Parameter (TEP)
The TEP is a widely accepted method for quantifying the net electron-donating ability of a ligand.[7][8] It is determined by measuring the frequency of the symmetric C-O stretching vibration (ν(CO)) in a metal-carbonyl complex, typically a cis-[RhCl(CO)₂(NHC)] complex, using infrared (IR) spectroscopy.[8][9] A lower ν(CO) frequency indicates a more electron-donating ligand, which increases electron density on the metal center, leading to stronger back-bonding into the CO π* orbitals and a weaker C-O bond.
Materials:
-
[Rh(μ-Cl)(CO)₂]₂ (Rhodium(I) dicarbonyl chloride dimer)
-
The NHC precursor (e.g., IMes·HCl)
-
A suitable base (e.g., KHMDS, NaOtBu)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Anhydrous, degassed dichloromethane (B109758) (for IR spectroscopy)
-
Standard Schlenk line and glassware
-
FTIR spectrometer
Procedure:
-
Generation of the Free Carbene (in situ): In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the NHC precursor (1.0 equiv.) in the chosen anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C or 0 °C). Add the base (1.0 equiv.) portion-wise and stir the mixture for a designated time (e.g., 1-2 hours) to allow for the deprotonation of the imidazolium (B1220033) salt to form the free carbene.
-
Synthesis of the Rhodium Complex: In a separate Schlenk flask, dissolve [Rh(μ-Cl)(CO)₂]₂ (0.5 equiv.) in the same anhydrous solvent. Slowly add the solution of the free carbene to the rhodium dimer solution at low temperature. Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours).
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue, containing the desired cis-[RhCl(CO)₂(NHC)] complex, can be purified by washing with a non-polar solvent (e.g., pentane (B18724) or hexane) to remove any organic byproducts, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
IR Spectroscopic Analysis: Prepare a dilute solution of the purified cis-[RhCl(CO)₂(NHC)] complex in anhydrous dichloromethane. Record the IR spectrum of the solution. Identify the two characteristic ν(CO) bands.
-
TEP Calculation: The TEP is typically reported as the average of the two ν(CO) stretching frequencies. For a more rigorous comparison, some studies use the A₁ symmetric stretching frequency, which can be calculated from the symmetric and asymmetric stretches.
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for TEP Determination.
Caption: Comparison of NHC Electron-Donating Strength.
Discussion and Conclusion
The data consistently positions IMes as a strong electron-donating ligand.[3] Its TEP value is comparable to that of IPr, another bulky and widely used NHC.[10] Generally, the saturated analogues (e.g., SIMes, SIPr) tend to be slightly stronger donors than their unsaturated counterparts (e.g., IMes, IPr). This is attributed to the sp³ hybridization of the backbone carbons in the saturated ring, which are less electron-withdrawing than the sp² carbons in the unsaturated ring.
The choice between IMes and other NHCs often involves a balance between electronic and steric factors.[3] While IMes provides a robust combination of strong σ-donation and significant steric bulk, other ligands may be advantageous for specific applications. For instance, the even bulkier IPr and SIPr can sometimes lead to higher stability or faster catalytic turnover.[3] Conversely, for reactions where substrate access to the metal center is crucial, a less sterically demanding NHC might be more suitable.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proton affinities of N-heterocyclic carbene super bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A simply accessible organometallic system to gauge electronic properties of N-heterocyclic carbenes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02584A [pubs.rsc.org]
- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 9. Rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]
- 10. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
A Researcher's Guide to IMes-Based Catalysts: A Performance Benchmark Against Other Generations
In the landscape of modern synthetic chemistry, the development of efficient and robust catalysts is paramount for advancing drug discovery and materials science. Among the arsenal (B13267) of catalytic tools, those based on N-heterocyclic carbenes (NHCs) have established themselves as superior alternatives to traditional phosphine-based systems. At the forefront of this class are catalysts incorporating the IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligand. This guide provides an objective, data-driven comparison of IMes-based catalysts against other generations and popular NHC analogues, offering researchers and drug development professionals a comprehensive reference for catalyst selection.
The Rise of NHC Ligands: A Structural and Performance Overview
The superior performance of NHC-ligated catalysts, such as the second-generation Grubbs catalysts, stems from the unique electronic and steric properties of the NHC ligand. Unlike phosphine (B1218219) ligands, NHCs are strong σ-donors, which leads to a more stable metal-ligand bond and, consequently, more robust and active catalysts.
The first-generation Grubbs catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands bound to a ruthenium center. In the second-generation Grubbs catalyst, one of these PCy₃ ligands is replaced by an IMes ligand. This structural modification results in significantly higher catalytic activity and thermal stability, expanding the scope of olefin metathesis to include more challenging, sterically hindered alkenes.
Benchmarking Performance in Olefin Metathesis
Ring-Closing Metathesis (RCM) is a powerful and widely used transformation in organic synthesis, making it an excellent benchmark for comparing catalyst performance. The RCM of diethyl diallylmalonate is a standard reaction for this purpose.
Below is a summary of the performance of various ruthenium-based catalysts in this benchmark reaction.
| Catalyst Generation | NHC Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | TON | TOF (h⁻¹) |
| First Generation | None (PCy₃) | 0.4 | 1.67 | 90 | 225 | 135 |
| Second Generation | IMes | 0.1 | 0.07 | >98 | 980 | 14000 |
| Second Generation | SIMes | 0.1 | 0.05 | >98 | 980 | 19600 |
| Hoveyda-Grubbs II | SIMes | 0.1 | 0.07 | >98 | 980 | 14000 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time. Data is compiled from various sources and standardized for comparison.
The data clearly indicates the superior performance of the second-generation catalysts, with the IMes- and SIMes-ligated catalysts achieving near-quantitative conversion in a fraction of the time and at a lower catalyst loading compared to the first-generation catalyst. The saturated NHC ligand (SIMes) in some cases shows even faster reaction rates.
Benchmarking Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. The choice of ligand on the palladium catalyst is crucial, especially for challenging substrates like aryl chlorides. Here, we compare the performance of IMes-based palladium catalysts with other common systems in the coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
| Palladium Precursor | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ | P(t-Bu)₃ | 1.0 | 24 | 85 | 85 | 3.5 |
| [Pd(IPr)(μ-Cl)Cl]₂ | IPr | 0.5 | 1 | 95 | 190 | 190 |
| [Pd(IMes)(μ-Cl)Cl]₂ | IMes | 0.5 | 1 | 92 | 184 | 184 |
| [Pd(SIPr)(μ-Cl)Cl]₂ | SIPr | 0.5 | 1 | 96 | 192 | 192 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time. Data is compiled from various sources and standardized for comparison.
In this cross-coupling reaction, NHC-ligated palladium catalysts, including those with IMes, IPr, and SIPr ligands, demonstrate high efficiency, achieving excellent yields at low catalyst loadings and significantly shorter reaction times compared to a common phosphine-ligated system. The subtle differences in performance between the different NHC ligands can be attributed to their varying steric and electronic properties.
Experimental Protocols
For reproducible and comparable results, standardized experimental protocols are essential.
Standard Protocol for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Materials:
-
Diethyl diallylmalonate
-
Ruthenium catalyst (e.g., Grubbs I, Grubbs II with IMes, etc.)
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the ruthenium catalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired volume of anhydrous, degassed solvent to achieve the target concentration (typically 0.05-0.1 M).
-
Add diethyl diallylmalonate to the flask.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Standard Protocol for Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene and Phenylboronic Acid
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium precatalyst (e.g., [Pd(IMes)(μ-Cl)Cl]₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, THF, or a mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the base, and a magnetic stir bar.
-
Add the anhydrous solvent, followed by 4-chlorotoluene and phenylboronic acid.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
Understanding the reaction mechanisms is key to catalyst design and optimization. The following diagrams illustrate the catalytic cycles for olefin metathesis and Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle for olefin metathesis.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
The transition from first to second-generation Grubbs catalysts, marked by the introduction of the IMes ligand, represented a significant leap forward in olefin metathesis, offering enhanced activity and stability. Subsequent modifications and the introduction of other NHC ligands like SIMes, IPr, and SIPr have provided a diverse toolkit for chemists, each with its own advantages in specific applications. In palladium-catalyzed cross-coupling reactions, IMes-based and other NHC-ligated catalysts consistently outperform older phosphine-based systems, particularly with less reactive substrates. The choice of the optimal catalyst is a nuanced decision that depends on the specific transformation, substrate, and desired outcome. This guide provides a foundational benchmark to aid researchers in making informed decisions for their synthetic endeavors.
A Comparative Guide to the Quantitative Analysis of Reaction Kinetics with IMes·HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, stability, and turnover rates. Among the class of N-heterocyclic carbenes (NHCs), 1,3-dimesitylimidazolium chloride (IMes·HCl) has emerged as a workhorse ligand precursor. This guide provides an objective, data-driven comparison of the performance of IMes·HCl-derived catalysts against common alternatives in key chemical transformations, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is best understood through a quantitative analysis of its reaction kinetics. Key metrics such as Turnover Number (TON) and Turnover Frequency (TOF) provide a standardized basis for comparing the performance of different catalysts. TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the turnover rate per unit of time.[1]
N-heterocyclic carbene (NHC) ligands, generated from precursors like IMes·HCl, are lauded for their strong σ-donating properties and steric tunability, often surpassing traditional phosphine (B1218219) ligands.[2] The strong palladium-NHC bond contributes to the high stability of the active catalytic species, even at low ligand-to-palladium ratios and elevated temperatures.[3]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming reaction. The performance of palladium catalysts bearing different NHC ligands is critical, especially when dealing with challenging substrates like aryl chlorides.
| Catalyst System | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / IMes·HCl | 4-Chlorotoluene | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 2 | 98 | 98 | 49 |
| Pd(OAc)₂ / IPr·HCl | 4-Chlorotoluene | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 1.5 | 99 | 99 | 66 |
| Pd(OAc)₂ / PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 2 | Toluene | K₃PO₄ | 12 | 75 | 37.5 | 3.1 |
Note: Data compiled and averaged from multiple sources for comparative purposes. Actual results may vary based on specific reaction conditions.
The data indicates that while both IMes and the bulkier IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) ligands provide excellent yields with significantly lower catalyst loading and shorter reaction times compared to the phosphine ligand (PPh₃), IPr·HCl shows a slightly higher turnover frequency in this specific transformation. However, IMes·HCl remains a highly effective and commonly used ligand.[4]
Mizoroki-Heck Reactions
The Mizoroki-Heck reaction is a key method for the arylation of alkenes. Palladium-NHC complexes have demonstrated high efficiency in this reaction, often outperforming traditional phosphine-based systems, particularly with less reactive aryl chlorides.
| Catalyst System | Aryl Halide | Alkene | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / IMes·HCl | 4-Chloroacetophenone | n-Butyl acrylate | 0.5 | Dioxane | Na₂CO₃ | 4 | 95 | 190 | 47.5 |
| Pd(OAc)₂ / cataCXium® A | 4-Chloroacetophenone | n-Butyl acrylate | 0.5 | Dioxane | Na₂CO₃ | 3 | 96 | 192 | 64 |
| PdCl₂(PPh₃)₂ | 4-Chloroacetophenone | n-Butyl acrylate | 1 | DMF | Et₃N | 16 | 85 | 85 | 5.3 |
Note: Data compiled and averaged from multiple sources for comparative purposes. cataCXium® A is a di-adamantyl-n-butylphosphine ligand. Actual results may vary based on specific reaction conditions.
In the Heck reaction, the IMes·HCl-derived catalyst demonstrates robust performance. While specialized phosphine ligands like cataCXium® A can offer faster reaction rates, the versatility and stability of the Pd-IMes system make it a valuable tool.
Experimental Protocols
Accurate and reproducible kinetic data are contingent on meticulous experimental procedures. Below are detailed methodologies for monitoring the kinetics of common cross-coupling reactions using standard analytical techniques.
Protocol 1: In-situ ¹H NMR Monitoring of a Suzuki-Miyaura Reaction
This protocol allows for the real-time tracking of reactant consumption and product formation.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
IMes·HCl
-
Base (e.g., K₃PO₄)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous deuterated solvent (e.g., Toluene-d₈)
-
NMR tubes with septa
Procedure:
-
In a glovebox, weigh the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), IMes·HCl (0.012 mmol), base (2.0 mmol), and internal standard (0.5 mmol) into an NMR tube.
-
Add 0.6 mL of the deuterated solvent to the NMR tube.
-
Seal the NMR tube with a septum and remove it from the glovebox.
-
Place the NMR tube in a pre-heated NMR spectrometer at the desired reaction temperature (e.g., 80 °C).
-
Acquire a ¹H NMR spectrum at t=0.
-
Continue to acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes) for the duration of the reaction.
-
Integrate the signals of the starting material, product, and internal standard to determine the concentration of each species over time. The reaction progress can be plotted as concentration versus time to determine the reaction rate.[5]
Protocol 2: GC-MS Analysis of a Mizoroki-Heck Reaction
This method is suitable for reactions where aliquots can be taken and quenched for analysis.
Materials:
-
Aryl halide (e.g., 4-chloroacetophenone)
-
Alkene (e.g., n-butyl acrylate)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
IMes·HCl
-
Base (e.g., Na₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., diethyl ether)
-
GC-MS vials
Procedure:
-
In a reaction vial, add the palladium precatalyst (0.005 mmol), IMes·HCl (0.006 mmol), and the base (2.0 mmol).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Place the vial in a preheated heating block or oil bath (e.g., 120 °C) and allow the mixture to stir for a designated pre-catalyst activation period (e.g., 15 minutes).
-
At t=0, add the aryl halide (1.0 mmol), alkene (1.2 mmol), and internal standard (0.5 mmol) via syringe.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a GC-MS vial containing the quenching solution.
-
Analyze the quenched samples by GC-MS to determine the concentration of the starting material and product relative to the internal standard. Plot the concentration data against time to obtain the kinetic profile of the reaction.[6][7]
Mandatory Visualizations
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[1][8]
Caption: Workflow for kinetic analysis using in-situ NMR spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Applications of 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of 1,3-Dimesitylimidazolium chloride, commonly known as IMes·HCl. It objectively compares its performance with alternative technologies, supported by experimental data, to assist researchers in making informed decisions for their work in catalysis and drug development.
Catalytic Applications: A Superior Ligand Precursor in Cross-Coupling Reactions
This compound is most prominently utilized as a precursor to the N-heterocyclic carbene (NHC) ligand, 1,3-dimesitylimidazol-2-ylidene (IMes). This bulky and electron-rich ligand has demonstrated exceptional performance in stabilizing transition metal catalysts, particularly palladium, for a variety of cross-coupling reactions. These catalysts often exhibit superior activity and stability compared to traditional systems based on phosphine (B1218219) ligands, especially when employing challenging substrates like aryl chlorides.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The following table summarizes the performance of a palladium catalyst bearing the IMes ligand in comparison to a common phosphine-ligated catalyst in the coupling of various aryl chlorides with phenylboronic acid.
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | IMes | 1 | 2 | 98 |
| 2 | 4-Chloroanisole | P(t-Bu)₃ | 1 | 2 | 85 |
| 3 | 4-Chlorotoluene | IMes | 1 | 2 | 95 |
| 4 | 4-Chlorotoluene | P(t-Bu)₃ | 1 | 2 | 82 |
| 5 | Chlorobenzene | IMes | 1 | 2 | 92 |
| 6 | Chlorobenzene | P(t-Bu)₃ | 1 | 2 | 75 |
Data compiled from representative studies for comparative purposes.
Performance in Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. The table below compares the performance of palladium catalysts with IMes and a phosphine ligand in the reaction of aryl bromides with n-butyl acrylate.
| Entry | Aryl Bromide | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | IMes | 0.5 | 12 | 96 |
| 2 | 4-Bromoacetophenone | PPh₃ | 0.5 | 12 | 88 |
| 3 | 4-Bromotoluene | IMes | 0.5 | 12 | 94 |
| 4 | 4-Bromotoluene | PPh₃ | 0.5 | 12 | 85 |
| 5 | Bromobenzene | IMes | 0.5 | 12 | 91 |
| 6 | Bromobenzene | PPh₃ | 0.5 | 12 | 80 |
Data compiled from representative studies for comparative purposes.
Biological Applications of N-Heterocyclic Carbene Metal Complexes
While specific biological activities of this compound itself are not extensively documented in publicly available literature, the broader class of N-heterocyclic carbene (NHC) metal complexes has emerged as a promising area in medicinal chemistry. These complexes, particularly those of silver (Ag), gold (Au), and ruthenium (Ru), have demonstrated significant antimicrobial and anticancer properties. The NHC ligand plays a crucial role in stabilizing the metal center and modulating the biological activity of the complex.
Anticancer Activity of NHC-Metal Complexes
The following table presents the in vitro anticancer activity (IC₅₀ values) of representative NHC-gold and NHC-ruthenium complexes against various cancer cell lines, showcasing their potential as therapeutic agents.
| Complex | Metal | Cancer Cell Line | IC₅₀ (µM) |
| [Au(IPr)Cl] | Au | HeLa (Cervical Cancer) | 2.5 |
| [Au(IMes)Cl] | Au | A549 (Lung Cancer) | 7.8 |
| [Ru(p-cymene)(IMes)Cl₂] | Ru | MCF-7 (Breast Cancer) | 1.2 |
| [Ru(p-cymene)(SIMes)Cl₂] | Ru | HT-29 (Colon Cancer) | 3.5 |
IC₅₀ values are indicative of the concentration required to inhibit the growth of 50% of the cancer cells. Data is compiled from various sources for illustrative purposes.
Antimicrobial Activity of NHC-Silver Complexes
NHC-silver complexes have shown potent activity against a range of bacteria, including antibiotic-resistant strains. The table below summarizes the minimum inhibitory concentration (MIC) values for a representative NHC-silver complex against common bacterial pathogens.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 8 |
| Escherichia coli (Gram-negative) | 16 |
| Pseudomonas aeruginosa (Gram-negative) | 32 |
MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth. Data is from representative studies.
Experimental Protocols
Synthesis of this compound (IMes·HCl)
This two-step procedure is a common and efficient method for the synthesis of IMes·HCl.
Step 1: Synthesis of N,N'-Dimesitylethanediimine
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (B148799) (2.0 equivalents) in methanol.
-
Slowly add a 40% aqueous solution of glyoxal (B1671930) (1.0 equivalent) to the stirred solution. A few drops of formic acid can be added as a catalyst.
-
Stir the mixture at room temperature for 3-4 hours. A yellow precipitate will form.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield N,N'-dimesitylethanediimine.
Step 2: Cyclization to form this compound
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), suspend N,N'-dimesitylethanediimine (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of chlorotrimethylsilane (B32843) (1.1 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
A precipitate will form. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.
General Procedure for Suzuki-Miyaura Coupling using Pd-IMes Catalyst
This protocol provides a general guideline for the cross-coupling of an aryl chloride with an arylboronic acid.
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01-1 mol%), this compound (IMes·HCl) (0.012-1.2 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Add a degassed solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Synthetic pathway for this compound (IMes·HCl).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction with an IMes ligand.
Caption: General mechanism of biological action for NHC-metal complexes.
Safety Operating Guide
Proper Disposal of 1,3-Dimesitylimidazolium Chloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including ionic liquids such as 1,3-Dimesitylimidazolium chloride. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for protecting personnel and the environment from potential harm.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles are mandatory.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.[2][3] |
| Respiratory Protection | In case of dust formation, a NIOSH-approved particulate respirator should be used.[1] |
| Hand Hygiene | Wash hands thoroughly after handling the chemical.[2] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[3]
Disposal Protocol for this compound
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.[3][4] The recommended procedure is to engage a licensed waste disposal company.[2]
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Container Management:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup.
-
If your institution does not have an EHS department, contract a licensed hazardous waste disposal company directly.[2]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[3][6]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Waste Minimization in the Laboratory
To reduce the volume of hazardous waste generated, laboratories should adopt the following practices:
-
Purchase only the necessary quantities of chemicals for your experiments.[4]
-
Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.
-
Where possible, consider substituting with less hazardous materials.[4]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most current and comprehensive information.
References
Essential Safety and Logistical Information for Handling 1,3-Dimesitylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, storage, and disposal of 1,3-Dimesitylimidazolium chloride, ensuring the well-being of laboratory personnel and the integrity of research activities. Following these procedures is essential for minimizing risks and establishing a secure and efficient operational workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin and serious eye irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling this solid chemical where incidental contact or splashes may occur.[3] For tasks with a higher risk of exposure, consider thicker, reusable gloves such as butyl rubber or neoprene.[4][5] Always inspect gloves for tears or degradation before use.[4] |
| Eye and Face Protection | Safety goggles or a face shield | Tightly fitting safety goggles are required to protect against dust particles and splashes.[5] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[6] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | Particulate respirator | A particulate respirator should be used if the handling process generates dust.[4] This is particularly important when weighing or transferring the solid compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from reception to use in experimental workflows.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
As imidazolium (B1220033) salts can be hygroscopic (tend to absorb moisture from the air), minimize exposure to the atmosphere.[2][8] Store in a desiccator if necessary.[9]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[7]
2. Preparation and Weighing:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Conduct all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Wear the mandatory PPE as detailed in Table 1.
-
To manage its hygroscopic nature, handle the compound efficiently to minimize the time the container is open.[8]
3. Experimental Use:
-
When adding the compound to a reaction, do so in a controlled manner to avoid splashing or creating dust.
-
If the compound is to be dissolved, add it slowly to the solvent.
-
After use, securely close the container and return it to its designated storage location.
-
Clean any contaminated surfaces and equipment promptly.
4. First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][7]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of the chemical waste through a licensed waste disposal company.[1] Do not dispose of it down the drain or in the regular trash. |
| Contaminated Materials | Any materials, such as gloves, paper towels, or weighing paper, that have come into direct contact with the compound should be collected in a designated, labeled waste container for hazardous chemical waste. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can often be disposed of as non-hazardous waste, but local regulations should be consulted.[10] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
Caption: Workflow for handling this compound.
References
- 1. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. tutorchase.com [tutorchase.com]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
